Sodium dichloroacetate-13C2
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPNKHXLFSSUGS-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]([13C](=O)[O-])(Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745867 | |
| Record name | Sodium dichloro(~13~C_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-90-6 | |
| Record name | Sodium dichloro(~13~C_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Leveraging Sodium Dichloroacetate and Stable Isotope Tracing in Metabolic Research
This guide provides an in-depth exploration of Sodium Dichloroacetate (DCA) as a powerful tool in metabolic research, with a specific focus on the application of stable isotope labeling, including Sodium dichloroacetate-13C2, to elucidate its mechanism of action and downstream metabolic consequences. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical details with practical insights to empower the design and execution of robust metabolic studies.
Introduction: Dichloroacetate as a Metabolic Modulator
Sodium dichloroacetate (DCA) is a small molecule that has garnered significant interest for its ability to modulate cellular metabolism.[1][2] Structurally similar to pyruvate, DCA acts as an inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper of mitochondrial metabolism. By inhibiting PDK, DCA effectively "removes the brakes" on PDH, promoting the conversion of pyruvate to acetyl-CoA and its subsequent entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][4][5] This action shifts cellular energy production away from glycolysis and towards mitochondrial respiration, a metabolic reprogramming with profound implications in various disease states, most notably cancer.[4][6][7]
The "Warburg effect," or aerobic glycolysis, is a hallmark of many cancer cells, characterized by a high rate of glucose uptake and lactate production, even in the presence of oxygen.[6][8] DCA's ability to counteract this phenotype has made it a compelling agent in oncology research.[6][7][8][9]
The introduction of stable isotopes, such as Carbon-13 (¹³C), into molecules like DCA (forming Sodium dichloroacetate-¹³C₂) or other metabolic substrates, provides an invaluable method for tracing the flow of atoms through metabolic pathways.[10][11] This technique, known as metabolic flux analysis, allows for a quantitative understanding of the dynamic changes in cellular metabolism in response to perturbations like DCA treatment.[12][10][11][13]
The Role of ¹³C Labeling in Elucidating DCA's Mechanism
Stable isotope tracing is a cornerstone of modern metabolic research.[12][10] By replacing naturally abundant ¹²C with ¹³C in a substrate, researchers can follow the journey of these labeled carbons as they are incorporated into downstream metabolites. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can distinguish between unlabeled and ¹³C-labeled molecules, providing a detailed map of metabolic pathway activity.[12][14]
While Sodium dichloroacetate-¹³C₂ is commercially available for use in metabolomics and as an MS/MS standard[15][16][17][18], a more common experimental approach involves treating cells or organisms with unlabeled DCA and using other ¹³C-labeled tracers, such as [U-¹³C₆]glucose or [1,2-¹³C₂]pyruvate, to monitor the resulting metabolic shifts.[6][19][20][21]
Tracing Pyruvate Metabolism with [1,2-¹³C₂]Pyruvate
A powerful method to directly assess the impact of DCA on PDH activity is the use of hyperpolarized [1,2-¹³C₂]pyruvate.[19][20] Hyperpolarization dramatically increases the NMR signal of the ¹³C-labeled substrate, allowing for real-time in vivo monitoring of its metabolic fate.[4][5][22]
When [1,2-¹³C₂]pyruvate is introduced, the ¹³C labels can be tracked into several key downstream metabolites:
-
[1-¹³C]Lactate: Formed through the action of lactate dehydrogenase (LDH).
-
[1-¹³C]Alanine: Generated by alanine transaminase (ALT).
-
H¹³CO₃⁻ (Bicarbonate) and ¹³CO₂: The decarboxylation of [1-¹³C]pyruvate by PDH releases the ¹³C label as ¹³CO₂, which is in equilibrium with bicarbonate. An increase in the H¹³CO₃⁻/¹³CO₂ signal is a direct indicator of increased PDH flux.[5][19][23]
-
[5-¹³C]Glutamate: The acetyl-CoA produced from [2-¹³C]pyruvate enters the TCA cycle, leading to the labeling of citrate and subsequently other TCA cycle intermediates, including α-ketoglutarate, which is in equilibrium with glutamate. The detection of [5-¹³C]glutamate signifies the entry of the pyruvate-derived carbons into the TCA cycle.[19][20]
By measuring the relative abundance of these ¹³C-labeled metabolites with and without DCA treatment, researchers can quantitatively assess the shift from glycolytic end-products (lactate) to oxidative metabolism (bicarbonate, glutamate).[5][19]
Experimental Workflows and Protocols
Cell Culture and Isotope Labeling
A typical in vitro experiment to assess DCA's effect on metabolism involves the following steps:
-
Cell Seeding: Plate cells of interest (e.g., cancer cell lines) at a desired density and allow them to adhere and grow.
-
DCA Treatment: Treat the cells with a predetermined concentration of DCA for a specific duration. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions.
-
Isotope Labeling: Replace the standard culture medium with a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose). The duration of labeling should be sufficient to achieve isotopic steady-state for the metabolites of interest.
-
Metabolite Extraction: After labeling, rapidly quench metabolism (e.g., with liquid nitrogen) and extract the intracellular metabolites using a suitable solvent system (e.g., cold methanol/water/chloroform).
-
Sample Analysis: Analyze the extracted metabolites using either NMR or MS to determine the isotopic enrichment in various metabolites.
Table 1: Example of Expected Changes in ¹³C Enrichment in Key Metabolites after DCA Treatment (using [U-¹³C₆]glucose as a tracer)
| Metabolite | Expected Change with DCA | Rationale |
| Lactate | Decrease | Shift from glycolysis to oxidative phosphorylation reduces pyruvate conversion to lactate. |
| Citrate | Increase | Increased PDH activity leads to greater flux of ¹³C-labeled acetyl-CoA into the TCA cycle. |
| Glutamate | Increase | As a downstream product of the TCA cycle, its ¹³C enrichment will increase with higher cycle flux. |
| Alanine | Decrease | Reduced pyruvate availability for transamination to alanine. |
In Vivo Studies using Hyperpolarized ¹³C MRI
In vivo studies provide a more physiologically relevant context for understanding DCA's effects. Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS) are powerful techniques for this purpose.
-
Animal Model: Utilize an appropriate animal model (e.g., a tumor-bearing mouse).
-
DCA Administration: Administer DCA to the animal via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Hyperpolarization: Hyperpolarize the ¹³C-labeled substrate (e.g., [1-¹³C]pyruvate or [1,2-¹³C₂]pyruvate) using a dynamic nuclear polarization (DNP) polarizer.
-
Injection and Data Acquisition: Inject the hyperpolarized substrate into the animal and immediately begin acquiring dynamic ¹³C MR spectra or images over the region of interest (e.g., the tumor).
-
Data Analysis: Quantify the signal intensity of the hyperpolarized substrate and its downstream metabolites over time to determine metabolic flux rates. An increased ratio of H¹³CO₃⁻ to lactate signal is indicative of a DCA-induced shift towards oxidative metabolism.[4][5]
Visualizing Metabolic Pathways and Workflows
The Central Role of Pyruvate Dehydrogenase
The following diagram illustrates the key metabolic fate of pyruvate and the point of intervention for DCA.
Caption: DCA inhibits PDK, activating PDH and shunting pyruvate into the TCA cycle.
Experimental Workflow for In Vitro ¹³C Metabolic Flux Analysis
This diagram outlines the key steps in a typical cell-based metabolic flux experiment.
Caption: Workflow for assessing DCA's metabolic impact using stable isotope tracers in vitro.
Conclusion and Future Directions
Sodium dichloroacetate is a valuable research tool for probing the intricacies of cellular metabolism. Its well-defined mechanism of action as a PDK inhibitor makes it an ideal compound for studying the switch between glycolysis and oxidative phosphorylation.[1][3] The combination of DCA treatment with stable isotope tracing techniques, particularly using ¹³C-labeled substrates, provides a powerful and quantitative approach to understanding metabolic reprogramming in health and disease.[6][12] As our understanding of the metabolic underpinnings of various pathologies continues to grow, the methodologies described in this guide will be instrumental in the development of novel therapeutic strategies that target metabolic vulnerabilities. Future research will likely focus on refining in vivo tracing techniques to better capture the complex interplay of metabolism within the tumor microenvironment and across different organ systems.
References
- Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. (Source: vertexaisearch.cloud.google.com, URL: )
- Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging. (Source: PubMed Central, URL: )
- Measurement of metabolic fluxes using stable isotope tracers in whole animals and human p
- Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
- Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (Source: MDPI, URL: )
- Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.
- Metabolic Flux Analysis and In Vivo Isotope Tracing.
- Sodium Dichloroacetate: A Comprehensive Overview of its Anticancer and Neuroprotective Applic
- Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal R
- Sodium dichloroacetate (¹³C₂, 99%).
- Buy Sodium dichloroacetate- 13 C 2 99 atom 13 C Isotope. (Source: Sigma-Aldrich, URL: )
- Buy Sodium dichloroacetate- 13 C 2 99 atom 13 C Isotope. (Source: Quality Reliable Supply, URL: )
- Sodium Dichloroacet
- Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH using hyperpolarized [1,2-13C2]pyruv
- Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH, using hyperpolarized [1,2-(13)
- What is Sodium Dichloroacetate used for?.
- A 15 Year Evolution of Dichloroacetate-Based Metabolic Cancer Therapy: A Review with Case Reports. (Source: European Society of Medicine, URL: )
- Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. (Source: MDPI, URL: )
- Kinetic Modeling of Hyperpolarized 13C Label Exchange between Pyruvate and Lactate in Tumor Cells. (Source: Unknown Source, URL: )
- [13C]bicarbonate labelled from hyperpolarized [1-13C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted st
- Anti-cancer drugs that target metabolism, is dichloroacetate the new paradigm?. (Source: Unknown Source, URL: )
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (Source: PubMed, URL: )
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (Source: PMC, URL: )
- Profiling the metabolism of human cells by deep 13C labeling. (Source: PMC - PubMed Central - NIH, URL: )
- Dichloroacetate (DCA) KILLS Cancer & REVERSES Warburg Effect by INHIBITING PDK. (Source: Unknown Source, URL: )
- Case report: Sodium dichloroacetate (DCA) inhibition of the "Warburg Effect" in a human cancer patient: complete response in non-Hodgkin's lymphoma after disease progression with rituximab-CHOP. (Source: PubMed, URL: )
Sources
- 1. nbinno.com [nbinno.com]
- 2. What is Sodium Dichloroacetate used for? [synapse.patsnap.com]
- 3. people.musc.edu [people.musc.edu]
- 4. Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. youtube.com [youtube.com]
- 9. Case report: Sodium dichloroacetate (DCA) inhibition of the "Warburg Effect" in a human cancer patient: complete response in non-Hodgkin's lymphoma after disease progression with rituximab-CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isotope.com [isotope.com]
- 16. Buy Sodium dichloroacetate- 13 C 2 99 atom 13 C Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 17. 二氯乙酸钠-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 18. This compound | LGC Standards [lgcstandards.com]
- 19. Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH using hyperpolarized [1,2-13C2]pyruvate in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH, using hyperpolarized [1,2-(13)C2]pyruvate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetic Modeling of Hyperpolarized 13C Label Exchange between Pyruvate and Lactate in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [<sup>13</sup>C]bicarbonate labelled from hyperpolarized [1-<sup>13</sup>C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state - ProQuest [proquest.com]
An In-Depth Technical Guide to the Biological Properties of 13C-Labeled Sodium Dichloroacetate
Introduction: Unveiling the Metabolic Machinery with 13C-Labeled Sodium Dichloroacetate
In the intricate landscape of cellular metabolism, the ability to trace and quantify the flux of metabolites through various pathways is paramount for advancing our understanding of both normal physiology and disease states. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful tool for researchers, scientists, and drug development professionals.[1] This guide focuses on a specific, yet profoundly impactful molecule: ¹³C-labeled sodium dichloroacetate (DCA).
Sodium dichloroacetate is a small molecule that has garnered significant attention for its ability to modulate cellular metabolism, primarily by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK).[2] By labeling DCA with ¹³C, we unlock the ability to meticulously track its metabolic fate and its influence on downstream pathways with exceptional precision using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This in-depth technical guide provides a comprehensive overview of the core biological properties of ¹³C-labeled sodium dichloroacetate, offering both foundational knowledge and practical, field-proven insights for its application in research.
Core Mechanism of Action: Re-routing Pyruvate Metabolism
The primary molecular target of dichloroacetate is pyruvate dehydrogenase kinase (PDK), a key regulatory enzyme in cellular metabolism.[3] PDK's main function is to phosphorylate and thereby inactivate the pyruvate dehydrogenase complex (PDC).[4] The PDC is a critical gatekeeper, controlling the entry of pyruvate, the end-product of glycolysis, into the mitochondria for oxidative phosphorylation.[5] In many cancer cells, a phenomenon known as the "Warburg effect" is observed, where cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[2] This metabolic switch is often driven by the upregulation of PDK, which effectively shunts pyruvate away from the mitochondria.[2]
By inhibiting PDK, DCA reactivates the PDC, leading to a metabolic shift from glycolysis towards oxidative phosphorylation.[2] This forces cancer cells to rely on the more efficient mitochondrial respiration for energy production, a process to which they may be less adapted, potentially leading to apoptosis or increased susceptibility to other therapies.[2][6] The use of ¹³C-labeled DCA allows researchers to trace the carbon atoms from DCA and observe their incorporation into various metabolites, providing direct evidence of its metabolic influence.
Diagram of the Pyruvate Dehydrogenase Kinase (PDK) Signaling Pathway
Caption: DCA inhibits PDK, promoting the active state of PDH.
Metabolic Consequences of 13C DCA Administration
The inhibition of PDK by ¹³C-labeled DCA triggers a cascade of metabolic alterations that can be meticulously tracked and quantified. The primary consequence is the increased flux of pyruvate into the tricarboxylic acid (TCA) cycle. This metabolic reprogramming has profound effects on cellular bioenergetics, redox state, and the biosynthesis of essential macromolecules.
Quantitative Analysis of Metabolic Shifts
The administration of ¹³C-labeled DCA allows for the precise measurement of changes in metabolite concentrations and isotopic enrichment. Below are tables summarizing typical quantitative data observed in studies utilizing DCA.
Table 1: Impact of DCA on Cellular Metabolism in Pancreatic Cancer Cells [3]
| Metabolite | Control (¹³C-incorporation %) | DCA Treated (¹³C-incorporation %) | Fold Change |
| Alanine | 9.8 | 4.1 | -0.58 |
| Serine | 3.4 | 2.1 | -0.38 |
| Glutamate | 6.7 | 2.6 | -0.61 |
| Aspartate | 4.0 | 1.8 | -0.55 |
Table 2: In Vivo Metabolic Changes in Glioma Post-DCA Treatment [7]
| Metabolite Ratio | Pre-DCA | Post-DCA | P-value |
| Lactate/Bicarbonate | 26.5 ± 3.6 | 7.4 ± 1.1 | 0.002 |
| Bicarbonate/Total Carbon | 0.018 ± 0.002 | 0.056 ± 0.005 | 0.0008 |
Induction of Apoptosis: A Key Therapeutic Outcome
A significant biological property of DCA is its ability to induce apoptosis, or programmed cell death, in cancer cells. This effect is a direct consequence of its metabolic reprogramming activity. The shift towards mitochondrial respiration leads to an increase in the production of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.
The opening of mitochondrial transition pores allows for the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[8]
Diagram of DCA-Induced Apoptosis Signaling Pathway
Caption: DCA triggers apoptosis through mitochondrial pathways.
Experimental Protocols for 13C-Labeled Sodium Dichloroacetate Studies
The successful application of ¹³C-labeled DCA in metabolic research hinges on robust and well-validated experimental protocols. This section provides detailed, step-by-step methodologies for key experiments.
Experimental Workflow for ¹³C Metabolic Tracer Studies
Caption: A typical workflow for 13C metabolic flux analysis.
Protocol 1: Cell Culture and ¹³C-DCA Labeling
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare fresh growth medium containing the desired concentration of ¹³C-labeled sodium dichloroacetate. The concentration of DCA may need to be optimized for different cell lines but typically ranges from 10-50 mM for in vitro studies.[7]
-
Labeling: Remove the standard growth medium and replace it with the ¹³C-DCA containing medium.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest. Time-course experiments are often necessary to determine the optimal labeling duration.
Protocol 2: Metabolite Extraction from Adherent Cells
-
Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture) to the culture plate.[9]
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[9]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator or a stream of nitrogen. The dried metabolite extract can be stored at -80°C until analysis.[9]
Protocol 3: Sample Preparation for GC-MS Analysis
-
Derivatization: Re-suspend the dried metabolite extract in a derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane) to create volatile derivatives suitable for gas chromatography.
-
Incubation: Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
-
Analysis: Inject the derivatized sample into the GC-MS system for analysis. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the determination of ¹³C incorporation.[10]
Protocol 4: Sample Preparation for NMR Spectroscopy
-
Reconstitution: Re-suspend the dried metabolite extract in a suitable NMR buffer (e.g., a phosphate buffer in D₂O containing a known concentration of an internal standard like DSS).[8]
-
pH Adjustment: Adjust the pH of the sample to a standardized value to ensure consistent chemical shifts.
-
Transfer to NMR Tube: Transfer the final sample to an NMR tube for analysis.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The ¹³C spectra will directly show the incorporation of the ¹³C label into different metabolites.[8]
Conclusion and Future Perspectives
¹³C-labeled sodium dichloroacetate is an invaluable tool for dissecting the complexities of cellular metabolism. Its ability to modulate the PDK/PDH axis provides a powerful mechanism for investigating the metabolic reprogramming that is a hallmark of many diseases, particularly cancer. The detailed protocols and foundational knowledge presented in this guide are intended to empower researchers to design and execute robust and informative studies using this versatile molecule.
Future research will likely focus on leveraging ¹³C-DCA in combination with other isotopic tracers to gain a more comprehensive understanding of metabolic networks. Furthermore, the application of advanced analytical techniques, such as hyperpolarized ¹³C MRI, holds immense promise for translating these fundamental research findings into clinical applications, including non-invasive monitoring of therapeutic response in cancer patients.[11] As our ability to probe the metabolic landscape of cells continues to advance, ¹³C-labeled sodium dichloroacetate will undoubtedly remain a cornerstone of metabolic research.
References
-
13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. (n.d.). Bio-protocol. Retrieved from [Link]
-
Sample Preparation and Data Analysis for NMR-Based Metabolomics. (2021). In Methods in Molecular Biology (Vol. 2260, pp. 261–291). PubMed. Retrieved from [Link]
-
Use of Hyperpolarized [1-¹³C]Pyruvate and [2-¹³C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. (2012). NMR in Biomedicine, 25(10), 1143–1151. Retrieved from [Link]
-
Highlighting the tricarboxylic acid cycle: liquid and gas chromatography-mass spectrometry analyses of (13)C-labeled organic acids. (2013). Analytical Biochemistry, 436(2), 151–159. Retrieved from [Link]
-
Sample Preparation. (n.d.). University College London. Retrieved from [Link]
-
13C metabolic flux analysis of recombinant expression hosts. (2014). Current Opinion in Biotechnology, 30, 238–245. Retrieved from [Link]
-
Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. (2016). Plant Methods, 12, 53. Retrieved from [Link]
-
Sample preparation and data analysis for NMR-based metabolomics. (n.d.). Penn State University. Retrieved from [Link]
-
Practical Guidelines for 13C-Based NMR Metabolomics. (2019). In Methods in Molecular Biology (Vol. 2024, pp. 75–93). Springer. Retrieved from [Link]
-
Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. (2020). Metabolites, 10(3), 113. Retrieved from [Link]
-
Visual workflows for 13C-metabolic flux analysis. (2015). Bioinformatics, 31(4), 504–511. Retrieved from [Link]
-
Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. (2021). Metabolites, 11(6), 350. Retrieved from [Link]
-
A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. (2016). Metabolites, 6(4), 40. Retrieved from [Link]
-
Hyperpolarized [1-¹³C]-Pyruvate Magnetic Resonance Spectroscopic Imaging of Prostate Cancer In Vivo Predicts Efficacy of Targeting the Warburg Effect. (2013). Clinical Cancer Research, 19(8), 2249–2258. Retrieved from [Link]
-
Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging. (2013). Neuro-Oncology, 15(5), 552–561. Retrieved from [Link]
-
Pyruvate dehydrogenase kinase. (n.d.). Wikipedia. Retrieved from [Link]
-
Guide to cell extraction, sample normalisation and sample submission for metabolomics. (n.d.). University of Oxford. Retrieved from [Link]
-
Caspase activation pathway. The Figure delineates the extrinsic and... (n.d.). ResearchGate. Retrieved from [Link]
-
Short‐term dichloroacetate treatment improves indices of cerebral metabolism in patients with mitochondrial disorders. (1995). Neurology, 45(6), 1193–1198. Retrieved from [Link]
-
Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. (n.d.). Princeton University. Retrieved from [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2023). Frontiers in Neuroscience, 17, 1168128. Retrieved from [Link]
-
Pyruvate dehydrogenase complex. (n.d.). Wikipedia. Retrieved from [Link]
-
12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. (2020, April 10). YouTube. Retrieved from [Link]
-
Visual Workflows for 13C-Metabolic Flux Analysis. (2015). Bioinformatics, 31(4), 504–511. Retrieved from [Link]
-
Separation and Analysis of TCA Cycle Analytes by Mixed-Mode Chromatography Coupled with Mass Spectrometry. (n.d.). Waters. Retrieved from [Link]
-
Pharmacogenetic considerations with dichloroacetate dosing. (2016). Pharmacogenomics, 17(8), 917–928. Retrieved from [Link]
-
Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Helda. Retrieved from [Link]
-
Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. (1996). Journal of Mass Spectrometry, 31(3), 255–262. Retrieved from [Link]
-
Schematic diagram of caspase activation pathways. (n.d.). ResearchGate. Retrieved from [Link]
-
PDK-1 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Caspase Activation Pathways: an Overview. (2009). In Holland-Frei Cancer Medicine. 7th edition. NCBI. Retrieved from [Link]
-
Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases. (2023). International Journal of Molecular Sciences, 24(24), 17409. Retrieved from [Link]
-
Pharmacokinetics and Metabolism of Dichloroacetic Acid and Trichloroacetic Acid Administered in Drinking Water in Rats and Mice. (1999). DTIC. Retrieved from [Link]
-
High Quality 13C metabolic flux analysis using GC-MS. (2016). RWTH Publications. Retrieved from [Link]
-
The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer. (2013). Cancer and Metastasis Reviews, 32(3-4), 483–491. Retrieved from [Link]
-
Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. (2023). Metabolites, 13(4), 478. Retrieved from [Link]
-
Schematic representation of PDK1 structure. (n.d.). ResearchGate. Retrieved from [Link]
-
Apoptosis. (n.d.). Wikipedia. Retrieved from [Link]
-
Caspase-activation pathways in apoptosis and immunity. (2001). Oncogene, 20(49), 7248–7260. Retrieved from [Link]
-
Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. (2024). Cancers, 16(2), 346. Retrieved from [Link]
-
A protein kinase target of a PDK1 signalling pathway is involved in root hair growth in Arabidopsis. (2004). The EMBO Journal, 23(23), 4566–4575. Retrieved from [Link]
-
PDK1 contributes to polarization of signaling downstream to PI3K during... (n.d.). ResearchGate. Retrieved from [Link]
-
Schematic diagram of the mechanism of the PI3K/PDK-1/AKT signal... (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. (2021). Metabolites, 11(6), 350. Retrieved from [Link]
Sources
- 1. jbcgenetics.com [jbcgenetics.com]
- 2. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperpolarized 13C‐MRS can Quantify Lactate Production and Oxidative PDH Flux in Murine Skeletal Muscle During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 11. Highlighting the tricarboxylic acid cycle: liquid and gas chromatography-mass spectrometry analyses of (13)C-labeled organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Sodium Dichloroacetate-¹³C₂
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of Isotopic Labeling in Modern Research
In the landscape of contemporary biomedical research and drug development, the ability to trace the metabolic fate of molecules is paramount. Stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful, non-radioactive method to elucidate complex biochemical pathways and pharmacokinetic profiles.[1] Unlike the abundant ¹²C isotope, ¹³C possesses a nuclear spin that renders it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, providing a window into the structural and dynamic properties of molecules.[2] By strategically incorporating ¹³C atoms into a molecule of interest, we can significantly enhance the signal-to-noise ratio in NMR studies and enable precise mass differentiation in mass spectrometry (MS).[2][3] This guide focuses on a molecule of significant interest in metabolic research and oncology: Sodium Dichloroacetate (DCA), specifically its doubly labeled isotopologue, Sodium Dichloroacetate-¹³C₂.
Sodium Dichloroacetate itself has a rich history, initially investigated for the treatment of congenital lactic acidosis due to its ability to inhibit pyruvate dehydrogenase kinase (PDK).[4][5] This inhibition shifts cellular metabolism from glycolysis towards oxidative phosphorylation, a mechanism that has garnered substantial interest for its potential to reverse the Warburg effect observed in many cancer cells.[6][7][8] The ¹³C₂-labeled variant of DCA is an invaluable tool for researchers seeking to meticulously track its metabolic conversion and mechanism of action in preclinical and clinical studies.[6][9] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of Sodium Dichloroacetate-¹³C₂, designed to empower researchers with the technical knowledge and practical insights necessary for its effective utilization.
Part 1: The Scientific Rationale and Discovery Trajectory
The journey of Sodium Dichloroacetate-¹³C₂ is intrinsically linked to the broader understanding of cellular metabolism and the development of tools to study it. The discovery that DCA could modulate mitochondrial activity dates back several decades.[4] Its ability to activate the pyruvate dehydrogenase (PDH) complex by inhibiting PDK presented a clear therapeutic rationale for metabolic disorders characterized by excessive lactate production.[5][7][10]
The advent of stable isotope labeling techniques provided a new lens through which to examine the intricate effects of DCA. Early pharmacokinetic studies utilized isotopically labeled DCA to understand its absorption, distribution, metabolism, and excretion (ADME) properties in both animals and humans.[6][9] These studies were crucial in establishing dosing regimens and understanding the compound's biotransformation.
The specific demand for Sodium Dichloroacetate-¹³C₂, where both carbon atoms are the ¹³C isotope, arose from the need for more sophisticated metabolic flux analysis. By introducing a molecule with a known, heavy isotopic signature, researchers can precisely follow the carbon backbone of DCA as it is metabolized, distinguishing it from endogenous, unlabeled molecules. This has been particularly instrumental in studies investigating its impact on the tricarboxylic acid (TCA) cycle and other interconnected metabolic pathways in cancer models.[11][12]
Part 2: The Synthesis of Sodium Dichloroacetate-¹³C₂ — A Detailed Protocol and Mechanistic Insights
The synthesis of Sodium Dichloroacetate-¹³C₂ is a multi-step process that requires careful execution and the use of specialized isotopically labeled starting materials. The overall synthetic strategy involves the preparation of Dichloroacetic acid-¹³C₂ followed by its conversion to the corresponding sodium salt.
Core Synthetic Workflow
The synthesis can be logically divided into two primary stages:
-
Synthesis of Dichloroacetic acid-¹³C₂: This step typically involves the chlorination of a doubly ¹³C-labeled acetic acid precursor.
-
Formation of Sodium Dichloroacetate-¹³C₂: This is a straightforward acid-base neutralization reaction.
Figure 1: High-level workflow for the synthesis of Sodium Dichloroacetate-¹³C₂.
Detailed Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of Dichloroacetic acid-¹³C₂ via Hell-Volhard-Zelinsky Chlorination
The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids.[11][12] It proceeds via the formation of an acyl halide intermediate, which then enolizes to allow for halogenation at the α-position.
Starting Material: Acetic acid-1,2-¹³C₂ (commercially available from various suppliers of stable isotopes).
Reagents:
-
Red phosphorus (catalytic amount)
-
Chlorine gas (Cl₂)
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃) (optional, to facilitate acyl chloride formation)
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, place Acetic acid-1,2-¹³C₂ and a catalytic amount of red phosphorus. The entire apparatus should be set up in a well-ventilated fume hood due to the use of chlorine gas and the evolution of hydrogen chloride.
-
Initiation: Gently heat the mixture while bubbling dry chlorine gas through the solution. The reaction is typically initiated by the formation of phosphorus trichloride in situ, which then converts the carboxylic acid to its acyl chloride.
-
Chlorination: Continue the chlorination at a controlled temperature. The reaction temperature is critical to control the degree of chlorination. Monochloroacetic acid-¹³C₂ will form first, followed by the desired Dichloroacetic acid-¹³C₂. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of mono-, di-, and trichloroacetic acids.
-
Work-up and Purification: Once the desired conversion to dichloroacetic acid is achieved, the reaction mixture is cooled. Excess chlorine is removed by purging with an inert gas (e.g., nitrogen). The crude product is then purified by fractional distillation under reduced pressure to separate the Dichloroacetic acid-¹³C₂ from unreacted starting material and other chlorinated byproducts.
Causality Behind Experimental Choices:
-
Red Phosphorus as a Catalyst: Red phosphorus reacts with chlorine to form phosphorus trichloride (PCl₃), which is the active catalyst that converts the carboxylic acid to the more reactive acyl chloride.[13]
-
Controlled Temperature: The temperature must be carefully controlled to prevent excessive formation of trichloroacetic acid. The chlorination of acetic acid is a stepwise process, and higher temperatures and prolonged reaction times will favor the formation of the more highly chlorinated product.
-
Fractional Distillation under Reduced Pressure: Dichloroacetic acid has a high boiling point and can decompose at atmospheric pressure.[2] Distillation under reduced pressure allows for purification at a lower temperature, preventing degradation of the product.
Step 2: Formation of Sodium Dichloroacetate-¹³C₂
This step is a simple acid-base neutralization.
Starting Material: Purified Dichloroacetic acid-¹³C₂
Reagents:
-
Sodium hydroxide (NaOH) of high purity
-
Deionized water
-
Anhydrous ethanol or acetone
Protocol:
-
Dissolution: Dissolve the purified Dichloroacetic acid-¹³C₂ in a minimal amount of deionized water.
-
Neutralization: Slowly add a stoichiometric amount of a concentrated aqueous solution of sodium hydroxide with constant stirring. The pH of the solution should be monitored and adjusted to neutral (pH ≈ 7). The reaction is exothermic, so cooling may be necessary.
-
Isolation: The resulting aqueous solution of Sodium Dichloroacetate-¹³C₂ is then evaporated to dryness under reduced pressure.
-
Purification and Drying: The crude sodium salt is then recrystallized from a suitable solvent system, such as ethanol/water or by precipitation from an aqueous solution with acetone, to yield the final, purified Sodium Dichloroacetate-¹³C₂. The final product should be dried under vacuum to remove any residual solvent.
Figure 2: Simplified mechanism of the Hell-Volhard-Zelinsky chlorination of Acetic acid-¹³C₂.
Part 3: Analytical Characterization and Quality Control
Ensuring the chemical purity and isotopic enrichment of the final product is critical for its use in research. A combination of spectroscopic and spectrometric techniques is employed for comprehensive characterization.
Analytical Workflow
Figure 3: Analytical workflow for the characterization of Sodium Dichloroacetate-¹³C₂.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is the primary technique for confirming the successful incorporation of the ¹³C label and for structural elucidation.
-
Expected Chemical Shifts: The chemical shifts of the carbon atoms in dichloroacetate are significantly influenced by the electronegative chlorine atoms. The carboxyl carbon (¹³COO⁻) will appear downfield, typically in the range of 170-180 ppm, while the α-carbon (¹³CHCl₂) will be found further upfield, generally in the 60-70 ppm region.
-
Isotopic Enrichment Determination: The intensity of the ¹³C signals relative to any residual ¹²C signals (if detectable) can be used to quantify the isotopic enrichment. For a doubly labeled compound, the presence of ¹³C-¹³C coupling (J-coupling) will result in splitting of the signals, providing further confirmation of the labeling pattern.
| Carbon Position | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity (Proton Decoupled) |
| ¹³COO⁻ | 170 - 180 | Doublet (due to ¹J(¹³C-¹³C) coupling) |
| ¹³CHCl₂ | 60 - 70 | Doublet (due to ¹J(¹³C-¹³C) coupling) |
Table 1: Expected ¹³C NMR Data for Sodium Dichloroacetate-¹³C₂.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the labeled compound and to assess the isotopic distribution.[3][14][15]
-
Molecular Ion Peak: For Sodium Dichloroacetate-¹³C₂, the molecular weight is approximately 152.91 g/mol . In the mass spectrum, the molecular ion peak will be observed at m/z corresponding to this mass, shifted by +2 mass units compared to the unlabeled compound.
-
Isotopic Purity: The relative intensities of the isotopic peaks can be used to determine the isotopic purity of the sample. For a 99% enriched sample, the M+2 peak should be the base peak, with very low intensity for the M and M+1 peaks.
| Species | Expected m/z (for the dichloroacetate anion) |
| Unlabeled [¹²CHCl₂¹²COO]⁻ | 128.94 |
| Singly labeled [¹³CHCl₂¹²COO]⁻ or [¹²CHCl₂¹³COO]⁻ | 129.94 |
| Doubly labeled [¹³CHCl₂¹³COO]⁻ | 130.94 |
Table 2: Expected Mass-to-Charge Ratios for Dichloroacetate Isotopologues.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the final product. By using a suitable stationary and mobile phase, Sodium Dichloroacetate-¹³C₂ can be separated from any unreacted starting materials, byproducts, or other impurities. The purity is typically reported as a percentage based on the area of the product peak relative to the total area of all peaks in the chromatogram.
Part 4: Applications in Research and Drug Development
The primary application of Sodium Dichloroacetate-¹³C₂ is as a tracer in metabolic studies. Its use allows for:
-
Metabolic Flux Analysis: By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the flux through specific metabolic pathways, such as the TCA cycle.[11][12]
-
Pharmacokinetic Studies: The labeled compound allows for precise measurement of its concentration in biological fluids and tissues, even in the presence of endogenous unlabeled DCA, which is crucial for determining its ADME properties.[9]
-
Mechanism of Action Studies: By observing which metabolic pools become enriched with ¹³C, the specific enzymatic targets and downstream effects of DCA can be elucidated.[7][10]
-
Clinical Investigations: In clinical trials, the use of ¹³C-labeled DCA can provide valuable data on drug metabolism and efficacy in patients.
Conclusion
Sodium Dichloroacetate-¹³C₂ stands as a testament to the power of stable isotope labeling in advancing our understanding of complex biological systems. Its synthesis, while requiring specialized starting materials and careful control of reaction conditions, is achievable through established chemical principles. The rigorous analytical characterization of the final product is essential to ensure its utility in providing high-quality, reproducible data. For researchers in metabolism, oncology, and drug development, Sodium Dichloroacetate-¹³C₂ is an indispensable tool for unraveling the intricate metabolic reprogramming that underlies both health and disease, and for the development of novel therapeutic strategies.
References
- A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds - Benchchem. (n.d.).
- Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. (1989). Metabolites, 9(11), 1024.
- Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. (2005). Analytical Chemistry, 77(19), 6308–6315.
- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2009). Rapid Communications in Mass Spectrometry, 23(15), 2349–2358.
- Use of Hyperpolarized [1-¹³C]Pyruvate and [2-¹³C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. (2012). NMR in Biomedicine, 25(11), 1269–1275.
- Isotopic labeling - Wikipedia. (n.d.).
- Multiple isotopic labels for quantitative mass spectrometry. (2005). Journal of Mass Spectrometry, 40(11), 1466–1472.
- Isotope Labeling - Cerno Bioscience. (n.d.).
- ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. (2005). Chemical Communications, (29), 3691.
- Effect of short-term drinking water exposure to dichloroacetate on its pharmacokinetics and oral bioavailability in human volunteers: a stable isotope study. (2005). Toxicological Sciences, 88(1), 44–54.
- Use of Dichloroacetate to Aid the Investigation of Krebs Cycle Metabolism In Vivo in Normal Rat with Hyperpolarized [1 - ISMRM. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA006_9A_1xdLpCbKjeVyv-lx9BCI6e2RSuGY1tjTI5-3dCZ0akcAxxhWfaytOM4ngy9qHtLnYEbQ3sWvc3Pr5hghjNQ5sCgYtU5A4r8Va03ww72YMmHcmTp1GhQXLZW6btFJm-FPnOFQ8-DOxoKsO7ak1glfjhrKFRQ==
- ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. (n.d.).
- Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized ¹³C magnetic resonance spectroscopic imaging. (2013). Journal of Cerebral Blood Flow & Metabolism, 33(6), 857–865.
- 5.7: ¹³C-NMR Spectroscopy - Chemistry LibreTexts. (2021).
- ¹³C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.).
- Use of hyperpolarized [1-¹³C]pyruvate and [2-¹³C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat. (2012). NMR in Biomedicine, 25(11), 1269-75.
- Sodium dichloroacetate synthesis - ChemicalBook. (n.d.).
- 1173022-90-6|Sodium Dichloroacetate-¹³C₂|BLD Pharm. (n.d.).
- Sodium dichloroacetate (¹³C₂, 99%) - Cambridge Isotope Laboratories, CLM-3780-PK. (n.d.).
- Stable Isotope-Labeled Products For Metabolic Research. (n.d.).
- Sodium Dichloroacetate-¹³C₂ - LGC Standards. (n.d.).
- Trial of Dichloroacetate in Pyruvate Dehydrogenase Complex Deficiency: - ClinicalTrials.gov. (n.d.).
- DCA papers and clinical trials. (n.d.).
- Phase II Pilot Randomized Study of Sodium Dichloroacetate in Patients With Congenital Lactic Acidemia - ClinicalTrials.gov. (n.d.).
- The Effects of Sodium Dichloroacetate on Mitochondrial Dysfunction and Neuronal Death Following Hypoglycemia-Induced Injury. (2021). International Journal of Molecular Sciences, 22(16), 8899.
- Dichloroacetic acid (unlabeled) 1000 µg/mL in MTBE - Cambridge Isotope Laboratories. (n.d.).
- DCA history. (n.d.).
- Metabolic response of pancreatic carcinoma cells under treatment with dichloroacetate. (2020). Metabolites, 10(11), 437.
- Isotopic Labels. (n.d.).
- 466267 Sodium Dichloroacetate-¹³C₂ CAS: 1173022-90-6. (n.d.).
- Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors. (2014). Investigational New Drugs, 32(5), 909–919.
- Sodium Dichloroacetate-¹³C₂ - Data Sheet - United States Biological. (n.d.).
- SODIUM DICHLOROACETATE (¹³C₂, 99%). (n.d.).
- Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review. (2022). World Journal of Diabetes, 13(9), 693–707.
- Synthetic method of dichloroacetate - Google Patents. (n.d.).
- Buy Sodium dichloroacetate- 13 C 2 99 atom 13 C Isotope - Sigma-Aldrich. (n.d.).
- Sodium dichloroacetate | PDK Inhibitor | MedChemExpress. (n.d.).
- Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1. (2017). Pharmacological Research, 121, 145–152.
- Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas. (2021). Cancers, 13(16), 4158.
- Synthetic method of dichloroacetate - Google Patents. (n.d.).
- Trimethylsilyldiazo[¹³C]methane: A Versatile ¹³C-Labelling Reagent. (2018). Organic Syntheses, 95, 324–341.
- Sodium dichloroacetate-¹³C₂ - Amerigo Scientific. (n.d.).
- Sodium Dichloroacetate | C₂HCl₂NaO₂ | CID 517326 - PubChem. (n.d.).
Sources
- 1. US1921717A - Method of making dichloroacetic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. youtube.com [youtube.com]
- 6. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 9. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 10. CN1129210A - Process for production of dichloroacetic acid - Google Patents [patents.google.com]
- 11. CN101823947A - Method for synthesizing chloroacetic anhydride - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 15. isotope.com [isotope.com]
A Technical Guide to Preliminary Studies on Sodium Dichloroacetate-¹³C₂ Effects
Abstract
Sodium dichloroacetate (DCA) has garnered substantial interest for its potential as a metabolic modulator, particularly in oncology. Its primary mechanism involves the inhibition of pyruvate dehydrogenase kinase (PDK), which subsequently activates the pyruvate dehydrogenase (PDH) complex. This activation redirects cellular metabolism from anaerobic glycolysis towards mitochondrial oxidative phosphorylation, a significant shift for cancer cells that predominantly exhibit the Warburg effect. The use of stable isotope-labeled DCA, specifically Sodium Dichloroacetate-¹³C₂, provides a powerful tool for elucidating the precise metabolic fate of the acetate moiety and quantifying its downstream effects. This guide offers an in-depth technical overview of the principles, experimental design, and analytical methodologies required to conduct preliminary studies using DCA-¹³C₂, empowering researchers to rigorously investigate its metabolic impact.
Core Mechanism of Action: Reversing the Warburg Effect
At the heart of DCA's therapeutic potential is its ability to modulate a critical checkpoint in cellular energy metabolism. Most cancer cells, even in the presence of oxygen, favor glycolysis for energy production—a phenomenon known as the Warburg effect.[1][2] This metabolic phenotype is sustained by the overexpression of pyruvate dehydrogenase kinase (PDK), which phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex.[3][4][5]
DCA, a structural analog of pyruvate, acts as an inhibitor of PDK.[6][7][8] By inhibiting PDK, DCA prevents the phosphorylation of PDH, keeping it in its active state.[3][8] This has a profound consequence: it forces the redirection of pyruvate from lactate production in the cytosol into the mitochondria, where it is converted to acetyl-CoA by PDH.[5][9][10] This acetyl-CoA then fuels the Tricarboxylic Acid (TCA) cycle, promoting oxidative phosphorylation.[9][11] This metabolic reprogramming can lead to increased production of reactive oxygen species (ROS), restoration of mitochondrial-induced apoptotic signaling, and inhibition of tumor growth.[2][6][8]
The following diagram illustrates the primary molecular target of DCA within the central carbon metabolism pathway.
Caption: DCA inhibits PDK, activating PDH and shunting pyruvate to the TCA cycle.
Principles of ¹³C Isotope Tracing with DCA-¹³C₂
Stable isotope tracers are indispensable for mapping metabolic pathways and quantifying fluxes. While tracers like [U-¹³C₆]glucose are commonly used to monitor global glucose metabolism, Sodium Dichloroacetate-¹³C₂ offers a unique advantage. It allows for the direct tracing of the two-carbon acetyl group that DCA contributes to after its metabolism.
The ¹³C atoms from DCA-¹³C₂ can be tracked as they are incorporated into various downstream metabolites. Following administration, DCA-¹³C₂ enters the cell where it exerts its inhibitory effect on PDK. The metabolic fate of the labeled carbons can then be monitored, primarily through its conversion to ¹³C₂-acetyl-CoA, which subsequently labels TCA cycle intermediates and associated amino acids (e.g., glutamate, aspartate) and fatty acids.
This approach provides a direct readout of the flux through the PDH-mediated pathway and allows for the deconvolution of acetyl-CoA pools originating from different substrates (e.g., glucose, fatty acids, or DCA itself).
Experimental Design for In Vitro Studies
A robust in vitro study is foundational to understanding the cellular effects of DCA-¹³C₂. The following protocols are designed to be self-validating and provide a framework for preliminary investigations.
Cell Line Selection and Culture
-
Rationale: Choose cell lines based on the research question. Cancer cell lines known for their high glycolytic rates (e.g., pancreatic, glioblastoma, non-small cell lung cancer) are excellent models to study the metabolic switch induced by DCA.[12][13][14][15]
-
Protocol:
-
Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[16]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[17]
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before initiating experiments.
-
Dose-Response and Time-Course Determination
-
Causality: It is critical to establish the optimal concentration and treatment duration for DCA in your specific cell line. Concentrations that are too low may not elicit a metabolic effect, while excessively high concentrations can induce off-target effects or cytotoxicity.[12]
-
Protocol:
-
Seed cells in 96-well plates at a density of 2,500–10,000 cells/well.[12]
-
After 24 hours, treat cells with a range of DCA concentrations (e.g., 1 mM, 10 mM, 25 mM, 50 mM, 75 mM, 100 mM).[12]
-
Assess cell viability at various time points (e.g., 24, 48, 72 hours) using a standard assay like MTT or WST-1.[12]
-
Self-Validation: The ideal concentration for metabolic studies will be the lowest dose that elicits a significant metabolic effect (determined in subsequent tracer studies) without causing substantial cell death. A common range for metabolic studies is 10-75 mM for 18-48 hours.[12][18]
-
¹³C Tracer Experiment Workflow
-
Rationale: This workflow is designed to measure the impact of DCA on glucose metabolism by tracing the fate of labeled glucose.
-
Workflow Diagram:
Caption: Experimental workflow for in vitro ¹³C tracing studies with DCA.
-
Detailed Protocol:
-
Seed cells in 6-well plates to achieve ~80% confluency on the day of the experiment.
-
Aspirate the standard culture medium and wash cells once with phosphate-buffered saline (PBS).
-
Switch to a custom DMEM medium containing your ¹³C tracer. For instance, to trace glucose metabolism, use DMEM where standard glucose is replaced with [U-¹³C₆]glucose (e.g., 10 mM).[16]
-
Simultaneously, treat the cells with the predetermined concentration of DCA (or DCA-¹³C₂) or a vehicle control (e.g., saline).
-
Incubate for the determined duration (e.g., 18 hours).[12]
-
To halt metabolic activity, rapidly aspirate the medium and quench the cells by adding ice-cold 80% methanol.
-
Scrape the cells, collect the cell lysate, and centrifuge to pellet protein and debris.
-
Collect the supernatant containing the metabolites and prepare for analysis.[19]
-
Methodologies for In Vivo Investigations
In vivo studies are essential to validate in vitro findings and understand the pharmacokinetic and pharmacodynamic properties of DCA in a complex biological system.
Animal Models and DCA Administration
-
Models: Xenograft models using immunodeficient mice (e.g., nude mice) are commonly used to assess the anti-tumor effects of DCA.[15] For metabolic studies, Sprague-Dawley rats are also frequently utilized.[12]
-
Administration: DCA can be administered orally (e.g., in drinking water or by gavage) or via intravenous/intraperitoneal injection.[20][21] A typical injectable dose in rats is 150 mg/kg.[20]
-
Pharmacokinetics: Be aware that DCA inhibits its own metabolism by inactivating the enzyme glutathione transferase zeta 1 (GSTZ1).[22][23] This can lead to a longer plasma half-life and potential accumulation with chronic dosing.[23] Therefore, pharmacokinetic studies are recommended to determine the optimal dosing regimen.
Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS)
-
Rationale: Hyperpolarized ¹³C MRS is a non-invasive imaging technique that enables real-time monitoring of metabolic fluxes in vivo.[14] By injecting hyperpolarized [1-¹³C]pyruvate, one can simultaneously measure its conversion to lactate (a marker of glycolysis) and bicarbonate (a marker of PDH activity and entry into the TCA cycle).[14]
-
Protocol Outline:
-
Anesthetize the tumor-bearing animal (e.g., a rat with a C6 glioma).
-
Position the animal within the MR scanner.
-
Administer DCA (e.g., via infusion).
-
Inject a bolus of hyperpolarized [1-¹³C]pyruvate.
-
Acquire ¹³C spectra over time to measure the relative production of [¹³C]lactate and [¹³C]bicarbonate.
-
Expected Outcome: DCA treatment is expected to decrease the lactate-to-bicarbonate ratio, indicating a shift from glycolysis to oxidative phosphorylation.[14] This technique has successfully demonstrated the in vivo metabolic response to DCA in glioma models.[14]
-
Analytical Techniques for ¹³C Metabolite Analysis
The choice of analytical platform is critical for resolving and quantifying ¹³C-labeled metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a powerful technique for analyzing the mass isotopologue distribution (MID) of central carbon metabolites. Metabolites are chemically derivatized to make them volatile before separation by GC and detection by MS.[12][19]
-
Application: GC-MS is particularly well-suited for analyzing amino acids derived from cell protein hydrolysates. The labeling patterns of amino acids like alanine, aspartate, and glutamate serve as excellent reporters for the activity of glycolysis and the TCA cycle.[12] For example, M+3 alanine is derived directly from M+6 glucose via glycolysis, so a reduction in its abundance after DCA treatment indicates reduced glycolytic flux.[12]
-
Data Correction: Raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²⁹Si) in both the metabolite and the derivatizing agent to accurately determine the incorporation of the tracer.[24]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS is ideal for analyzing non-volatile and thermally labile metabolites, such as TCA cycle intermediates, nucleotides, and cofactors.
-
Application: It can be used to directly measure the incorporation of ¹³C from DCA-¹³C₂ into acetyl-CoA and subsequent TCA cycle intermediates like citrate, succinate, and malate.
Data Interpretation and Expected Outcomes
Following DCA treatment, a distinct shift in the cellular metabolome is expected. The table below summarizes key findings from a study using [U-¹³C₆]glucose tracing in pancreatic cancer cells treated with DCA, which can serve as a benchmark for preliminary studies.[12]
| Metabolite (Amino Acid) | Metabolic Pathway Reporter | Expected Change in ¹³C Enrichment with DCA | Rationale |
| Alanine | Glycolysis (Pyruvate) | Significant Decrease | Reduced glycolytic flux and shunting of pyruvate away from transamination to alanine.[12] |
| Aspartate | TCA Cycle (Oxaloacetate) | Significant Decrease | Reduced entry of glucose-derived carbons into the TCA cycle.[12] |
| Glutamate | TCA Cycle (α-Ketoglutarate) | Significant Decrease | Reduced entry of glucose-derived carbons into the TCA cycle.[12] |
| Serine | Glycolysis (3-PG) | Significant Decrease | Reduced flux through upper glycolysis.[12] |
Note: The decrease in ¹³C enrichment reflects a reduced contribution from exogenous labeled glucose to the biosynthesis of these amino acids, consistent with DCA's known mechanism of inhibiting glycolysis and promoting glucose oxidation.[12][25]
Conclusion
Preliminary studies utilizing Sodium Dichloroacetate-¹³C₂ are critical for advancing our understanding of its therapeutic potential. By combining robust in vitro cell culture experiments with advanced in vivo imaging techniques like hyperpolarized ¹³C MRS, researchers can meticulously dissect the metabolic reprogramming induced by DCA. This guide provides the foundational framework, from experimental design to data interpretation, to ensure that such studies are conducted with the highest degree of scientific integrity. The insights gained will be invaluable for the continued development of DCA as a targeted metabolic therapy.
References
- Bonnet, S. et al. A mitochondria-K+ channel axis is suppressed in cancer and its normalization promotes apoptosis and inhibits cancer growth. Cancer Cell, 2007;11:37.
-
Medicinal Media. Understanding Dichloroacetate (DCA): A Metabolic Modulator for Cancer and Beyond. [Link]
-
Mayer, A. et al. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. Metabolites, 2021;11(6):359. [Link]
-
Heliyon. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis. PubMed, 2022 Feb 2;8(2):e08889. [Link]
-
ResearchGate. Mechanism of DCA in cancer: DCA inhibits pyruvate dehydrogenase kinase... | Download Scientific Diagram. [Link]
-
PubMed. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α. 2021 Aug 10. [Link]
-
Al-Khami, A. A. et al. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases. PubMed Central, 2023 Dec 12. [Link]
-
He, Q. et al. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review. Frontiers in Pharmacology, 2022. [Link]
-
Giner, M. et al. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. PMC - NIH, 2019 Nov 14. [Link]
-
Richards, T. L. et al. Pharmacokinetic and Biochemical Profiling of Sodium Dichloroacetate in Pregnant Ewes and Fetuses. PubMed Central, 2020. [Link]
-
Fiume, L. et al. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines. PMC - NIH, 2019 May 18. [Link]
-
Mayer, A. et al. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. MDPI, 2021 May 30. [Link]
-
DCA Guide. DCA papers and clinical trials. [Link]
-
Kettunen, M. I. et al. Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging. PubMed Central, 2013 Jan 17. [Link]
-
ClinicalTrials.gov. Phase III Randomized Study of Sodium Dichloroacetate in Children With Congenital Lactic Acidosis. [Link]
-
ResearchGate. The effects of dichloroacetate (DCA) on the insulin signaling and glycogen synthase kinase 3 beta (GS3Kb) in Nile tilapia. [Link]
-
ClinicalTrials.gov. Phase II Pilot Randomized Study of Sodium Dichloroacetate in Patients With Congenital Lactic Acidemia. [Link]
-
Khan, A. A 15 Year Evolution of Dichloroacetate-Based Metabolic Cancer Therapy: A Review with Case Reports. European Society of Medicine, 2023 Jul 31. [Link]
-
ISMRM. Use of Dichloroacetate to Aid the Investigation of Krebs Cycle Metabolism In Vivo in Normal Rat with Hyperpolarized [1. [Link]
-
ResearchGate. Pharmacokinetic parameters of DCA after iv administration of a range of... [Link]
-
ResearchGate. Use of sodium dichloroacetate for cancer treatment: a scoping review. [Link]
-
James, M. O. et al. Pharmacogenetic considerations with dichloroacetate dosing. PMC - NIH, 2016 May 4. [Link]
-
Patsnap Synapse. What is Sodium Dichloroacetate used for?. [Link]
-
ResearchGate. Use of hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat. [Link]
-
Saghir, S. A. et al. Low-dose pharmacokinetics and oral bioavailability of dichloroacetate in naive and GST-zeta-depleted rats. NIH, 2009. [Link]
-
The University of Arizona. Dichloroacetate (DCA). [Link]
-
Heidelberg University. 13C tracing analysis via GC-TOF. [Link]
-
National Cancer Institute. Definition of sodium dichloroacetate - NCI Drug Dictionary. [Link]
-
MDPI. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. [Link]
-
PubMed. [Sodium dichloroacetate--a substance with manifold therapeutic potential]. 1990 Feb 2. [Link]
-
ResearchGate. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]
-
PubMed. Dichloroacetate derivatives. Metabolic effects and pharmacodynamics in normal rats. 1987. [Link]
-
PubMed. Short-term dichloroacetate treatment improves indices of cerebral metabolism in patients with mitochondrial disorders. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information. [Link]
-
PubMed. Metabolic effects of dichloroacetate in patients with diabetes mellitus and hyperlipoproteinemia. 1978 Mar 9. [Link]
-
DCA Guide. In Vivo Evaluation of the Antitumor and Immunogenic Properties of Silver and Sodium Dichloroacetate Combination against Melanoma. [Link]
-
NIH. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. [Link]
-
Buescher, J. M. et al. A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central, 2015. [Link]
-
Frontiers. An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]
-
Al-Azawi, A. M. et al. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis. PMC - NIH, 2021 Nov 21. [Link]
-
ResearchGate. In vitro and in vivo antitumoral activitiy of sodium dichloroacetate (DCA-Na) against murine melanoma. [Link]
-
Metallo, C. M. et al. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC, 2011 Dec 19. [Link]
-
MDPI. In Vivo and In Vitro Experimental Study Comparing the Effect of a Combination of Sodium Dichloroacetate and Valproic Acid with That of Temozolomide on Adult Glioblastoma. [Link]
-
Horizon Discovery. Protocols for Cancer-related cell lines. [Link]
-
CCNM. Dichloroacetate (DCA) in Cancer Care. [Link]Cancer%20Care%20%28v.1%29.pdf)
Sources
- 1. nbinno.com [nbinno.com]
- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Sodium Dichloroacetate used for? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thechi.ca [thechi.ca]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. dkfz.de [dkfz.de]
- 20. cds.ismrm.org [cds.ismrm.org]
- 21. Low-dose pharmacokinetics and oral bioavailability of dichloroacetate in naive and GST-zeta-depleted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacogenetic considerations with dichloroacetate dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sodium Dichloroacetate-¹³C₂ as a Metabolic Tracer
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of sodium dichloroacetate-¹³C₂ (¹³C₂-DCA) as a metabolic tracer. It moves beyond a simple recitation of protocols to offer field-proven insights into experimental design, execution, and data interpretation, grounded in the fundamental biochemistry of cellular metabolism.
Foreword: The Rationale for Tracing Pyruvate Metabolism with ¹³C₂-DCA
Cellular metabolism is a dynamic and intricate network of biochemical reactions essential for life. In numerous pathological states, including cancer, metabolic disorders, and neurodegenerative diseases, this network is significantly reprogrammed.[1][2] A pivotal control point in central carbon metabolism is the fate of pyruvate, which can either be converted to lactate in the cytosol or transported into the mitochondria for oxidation via the tricarboxylic acid (TCA) cycle.[3][4] The enzyme complex responsible for this mitochondrial commitment is the Pyruvate Dehydrogenase Complex (PDC).[3][5][6]
Sodium dichloroacetate (DCA) is a small molecule that acts as an inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[7][8] PDK phosphorylates and thereby inactivates PDC.[2][3] By inhibiting PDK, DCA effectively "locks" PDC in its active, unphosphorylated state, promoting the conversion of pyruvate to acetyl-CoA and its subsequent entry into the TCA cycle.[2][3][6] This mechanism makes DCA a powerful tool to pharmacologically manipulate cellular metabolism, shifting it from glycolysis towards oxidative phosphorylation.[1]
By labeling DCA with stable isotopes, specifically with two Carbon-13 atoms (¹³C₂-DCA), we create a powerful tracer to investigate the metabolic consequences of this targeted intervention. This guide will elucidate the principles, protocols, and analytical strategies for leveraging ¹³C₂-DCA to unravel complex metabolic phenotypes.
Part 1: The Core Mechanism of Action and Metabolic Fate
The Pyruvate Dehydrogenase Complex: A Critical Metabolic Nexus
The Pyruvate Dehydrogenase Complex (PDC) is a multi-enzyme complex that catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle.[5] Its activity is tightly regulated by reversible phosphorylation, with the phosphorylated state being inactive.[3] Pyruvate Dehydrogenase Kinases (PDKs) are responsible for this inhibitory phosphorylation, while Pyruvate Dehydrogenase Phosphatases (PDPs) dephosphorylate and activate the complex.[2]
DCA, as a structural analog of pyruvate, inhibits PDK, leading to a sustained activation of PDC.[3][5][9] This has profound effects on cellular metabolism, including decreased lactate production and enhanced mitochondrial respiration.[7]
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by DCA.
Tracing the ¹³C Label: From ¹³C₂-DCA to Downstream Metabolites
While DCA itself is a metabolic modulator, ¹³C₂-DCA also serves as a tracer. The metabolism of DCA is primarily carried out by the enzyme glutathione transferase zeta 1 (GSTZ1), which converts it to glyoxylate.[6] During this conversion, the carbon backbone of DCA is altered. However, the primary utility of ¹³C₂-DCA as a tracer lies in its ability to simultaneously perturb and trace the flux of other carbon sources, such as ¹³C-glucose or ¹³C-glutamine.
The experimental design often involves a co-incubation of cells with ¹³C₂-DCA and a uniformly labeled primary carbon source (e.g., U-¹³C₆-glucose). The power of this approach is to observe how the DCA-induced metabolic shift alters the labeling patterns of downstream metabolites derived from the primary tracer.
For instance, in the presence of DCA, an increased flux of ¹³C from glucose into the TCA cycle is expected. This would manifest as an increase in the abundance of ¹³C-labeled TCA cycle intermediates like citrate, α-ketoglutarate, and malate.
Part 2: Experimental Design and Protocols
A successful metabolic tracing experiment with ¹³C₂-DCA requires careful planning and execution. The following sections provide a detailed, step-by-step methodology.
Cell Culture and Isotopic Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Sodium dichloroacetate-¹³C₂ (purity >98%)
-
Stable isotope-labeled primary tracer (e.g., U-¹³C₆-glucose)
-
Sterile tissue culture plates or flasks
Step-by-Step Protocol:
-
Cell Seeding: Seed cells at a density that will result in approximately 80% confluency at the time of harvest. This ensures that the cells are in a logarithmic growth phase and minimizes confounding effects from contact inhibition or nutrient depletion.
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing basal medium (lacking the carbon source to be traced, e.g., glucose-free DMEM) with the desired concentration of the ¹³C-labeled tracer (e.g., 25 mM U-¹³C₆-glucose) and dialyzed FBS.
-
DCA Stock Solution: Prepare a sterile stock solution of ¹³C₂-DCA in water or PBS. The final concentration in the culture medium will depend on the cell line and experimental goals, but a range of 1-10 mM is a common starting point.
-
Labeling Experiment:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.
-
Add the pre-warmed labeling medium containing the ¹³C-tracer and the desired concentration of ¹³C₂-DCA.
-
Incubate the cells for a time course determined by the metabolic pathway of interest. For central carbon metabolism, a time course of 0, 1, 4, 8, and 24 hours can provide valuable kinetic information. It is crucial to reach isotopic steady-state for metabolic flux analysis.[10]
-
-
Metabolite Quenching and Extraction: This is a critical step to halt all enzymatic activity and preserve the metabolic state of the cells.
-
Place the culture plates on dry ice to rapidly quench metabolism.
-
Aspirate the labeling medium.
-
Add a pre-chilled extraction solvent, typically 80% methanol/20% water, to the cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites for analysis.
-
Sample Preparation for Mass Spectrometry
The extracted metabolites need to be prepared for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
For LC-MS Analysis:
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for liquid chromatography, such as an appropriate mixture of water and acetonitrile.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
For GC-MS Analysis:
-
Dry the metabolite extract as described above.
-
Derivatize the metabolites to increase their volatility. A common method is methoximation followed by silylation.
-
Transfer the derivatized sample to a GC-MS vial.
Analytical Techniques
Mass Spectrometry (MS):
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for analyzing a wide range of polar metabolites. High-resolution mass spectrometers are essential for accurately determining the mass isotopologue distributions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for the analysis of volatile and semi-volatile metabolites, particularly organic acids and amino acids after derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR is a powerful technique for determining the positional labeling of isotopes within a molecule, which can provide more detailed information about pathway activity.[11][12] However, it is generally less sensitive than MS.
Caption: Experimental workflow for ¹³C₂-DCA metabolic tracing.
Part 3: Data Analysis and Interpretation
Data Correction and Isotopologue Distribution
-
Natural Abundance Correction: The raw mass isotopologue distributions must be corrected for the natural abundance of ¹³C and other heavy isotopes.[10]
-
Fractional Enrichment Calculation: The fractional contribution of the ¹³C-tracer to a given metabolite pool can be calculated from the corrected isotopologue distribution.
Metabolic Flux Analysis (MFA)
For a quantitative understanding of metabolic fluxes, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard.[13][14][15] This involves using computational models to estimate the rates of intracellular metabolic reactions that best explain the observed labeling patterns.[16][17]
Key Steps in ¹³C-MFA:
-
Model Construction: Define a metabolic network model that includes the relevant biochemical reactions.
-
Flux Estimation: Use software packages (e.g., INCA, Metran) to fit the experimental labeling data to the model and estimate the metabolic fluxes.
-
Statistical Analysis: Evaluate the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes.
Interpreting the Results
The primary outcome of a ¹³C₂-DCA tracing experiment is an understanding of how DCA-mediated activation of PDC alters cellular metabolism.
Expected Observations:
| Metabolite Pool | Expected Change with DCA Treatment | Rationale |
| Lactate | Decreased ¹³C enrichment | Reduced conversion of pyruvate to lactate due to PDC activation. |
| TCA Cycle Intermediates (Citrate, α-KG, Malate) | Increased ¹³C enrichment from glucose | Enhanced flux of glucose-derived pyruvate into the TCA cycle. |
| Amino Acids (derived from TCA intermediates) | Increased ¹³C enrichment from glucose | Increased synthesis from a more highly labeled TCA cycle. |
Table 1: Expected changes in ¹³C labeling patterns following DCA treatment in a ¹³C-glucose tracing experiment.
By comparing the labeling patterns and calculated fluxes in control versus DCA-treated cells, researchers can quantify the metabolic reprogramming induced by PDK inhibition.
Part 4: Applications in Research and Drug Development
The use of ¹³C₂-DCA as a metabolic tracer has significant applications in various fields:
-
Oncology: Many cancer cells exhibit the Warburg effect, characterized by high rates of glycolysis and lactate production even in the presence of oxygen.[1] ¹³C₂-DCA can be used to investigate the potential of reversing this phenotype and sensitizing cancer cells to other therapies.[1]
-
Mitochondrial Diseases: Inborn errors of mitochondrial metabolism often lead to lactic acidosis.[18][19] ¹³C₂-DCA can be used to study the effects of enhancing PDC activity in patient-derived cells.[3][4]
-
Drug Development: For novel compounds that are hypothesized to target central carbon metabolism, ¹³C₂-DCA can serve as a positive control for PDC activation and provide a framework for mechanistic studies.
Conclusion: A Powerful Tool for Interrogating Metabolic Reprogramming
Sodium dichloroacetate-¹³C₂ is more than just a labeled compound; it is a sophisticated tool for the targeted interrogation of a critical node in cellular metabolism. By combining its function as a potent PDK inhibitor with the principles of stable isotope tracing, researchers can gain unprecedented insights into the dynamics of metabolic reprogramming. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize ¹³C₂-DCA in their quest to understand and manipulate cellular metabolism in health and disease.
References
-
Stacpoole, P. W., Kurtz, T. L., Han, Z., & Langaee, T. (2008). Role of dichloroacetate in the treatment of genetic mitochondrial diseases. Advanced Drug Delivery Reviews, 60(13-14), 1478–1487. [Link]
-
(2023, September 12). Understanding Dichloroacetate (DCA): A Metabolic Modulator for Cancer and Beyond. News-Medical.net. [Link]
-
Al-zubaidy, H. A., Rasheed, N. O., & Al-hussainy, K. M. (2022). Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis. Heliyon, 8(2), e08889. [Link]
-
Ma, L., et al. (2018). Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis. Blood Advances, 2(15), 1949–1961. [Link]
-
Piao, S., et al. (2021). Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α. International Journal of Molecular Sciences, 22(21), 11573. [Link]
-
Stacpoole, P. W. (2017). Role of dichloroacetate in the treatment of genetic mitochondrial diseases. In Mitochondrial Medicine and Mitochondrion-Based Therapeutics. [Link]
-
James, A. M., et al. (2017). Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review. Journal of Cellular and Molecular Medicine, 21(10), 2197–2206. [Link]
-
Sun, Y., et al. (2016). Dichloroacetate treatment improves mitochondrial metabolism and reduces brain injury in neonatal mice. Oncotarget, 7(22), 32358–32373. [Link]
-
Stacpoole, P. W., Kurtz, T. L., Han, Z., & Langaee, T. (2008). Role of dichloroacetate in the treatment of genetic mitochondrial diseases. Advanced Drug Delivery Reviews, 60(13-14), 1478–1487. [Link]
-
Whitehouse, S., Cooper, R. H., & Randle, P. J. (1974). Mechanism of activation of pyruvate dehydrogenase by dichloroacetate and other halogenated carboxylic acids. Biochemical Journal, 141(3), 761–774. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 19, 12–20. [Link]
-
Yang, T. H., et al. (2005). Metabolic flux distribution analysis by 13C-tracer experiments using the Markov chain–Monte Carlo method. Biochemical Society Transactions, 33(6), 1421–1422. [Link]
-
Wong, C. C. L., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols, 4(3), 102488. [Link]
-
Keshari, K. R., et al. (2011). Use of Hyperpolarized [1-¹³C]Pyruvate and [2-¹³C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. NMR in Biomedicine, 24(1), 23–31. [Link]
-
Li, A. M., et al. (2019). ¹³C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Frontiers in Endocrinology, 10, 869. [Link]
-
Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1015–1022. [Link]
-
Antoniewicz, M. R. (2013). Using multiple tracers for 13C metabolic flux analysis. Methods in Molecular Biology, 985, 333–347. [Link]
-
Mohammad, G. H., et al. (2020). Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with dichloroacetate, a metabolic messenger. Biomedicine & Pharmacotherapy, 129, 110482. [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2017). Sample preparation and data analysis for NMR-based metabolomics. Methods in Molecular Biology, 1641, 105–129. [Link]
-
Lane, A. N., & Fan, T. W.-M. (2018). Practical Guidelines for 13 C-Based NMR Metabolomics. Metabolites, 8(1), 10. [Link]
-
Dunn, W. B. (2021). Sample preparation in metabolomics. University of Birmingham. [Link]
-
Munger, J., et al. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Trends in Biochemical Sciences, 33(12), 566–575. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with dichloroacetate, a metabolic messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Mechanism of activation of pyruvate dehydrogenase by dichloroacetate and other halogenated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 16. researchgate.net [researchgate.net]
- 17. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Role of dichloroacetate in the treatment of genetic mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating Pyruvate Dehydrogenase Complex Dynamics with 13C2-Dichloroacetate
Foreword: Decoding Cellular Respiration's Gatekeeper
The pyruvate dehydrogenase complex (PDC) stands as a critical nexus in cellular metabolism, orchestrating the irreversible conversion of pyruvate into acetyl-CoA.[1][2] This reaction serves as the primary link between glycolysis and the tricarboxylic acid (TCA) cycle, effectively acting as the gatekeeper for glucose-derived carbons entering mitochondrial oxidative phosphorylation.[1][2][3] The intricate regulation of PDC activity is paramount for maintaining metabolic homeostasis. Dysregulation of this complex is implicated in a spectrum of pathologies, including metabolic disorders, neurodegenerative diseases, and notably, the metabolic reprogramming observed in many cancers.[3][4] Dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has emerged as a powerful tool to pharmacologically activate the PDC.[5][6][7] By inhibiting PDK, DCA prevents the phosphorylation and subsequent inactivation of the PDC, thereby promoting the flux of pyruvate into the mitochondria.[5][8] This guide provides a comprehensive technical framework for utilizing isotopically labeled DCA, specifically 13C2-DCA, to meticulously investigate PDC activity and its downstream metabolic consequences. This stable isotope tracing approach offers an unparalleled, in-depth view of metabolic flux, empowering researchers and drug developers to dissect the intricacies of cellular respiration with high precision.[9][10]
The Pyruvate Dehydrogenase Complex: A Symphony of Regulation
The mammalian PDC is a multi-enzyme complex composed of three core catalytic components: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3).[3][11][12] Its activity is tightly controlled through two primary mechanisms: product inhibition and reversible phosphorylation.[1][2] High ratios of acetyl-CoA/CoA and NADH/NAD+ allosterically inhibit the complex.[2] However, the most critical regulatory mechanism involves a phosphorylation/dephosphorylation cycle.[1]
Four isoforms of pyruvate dehydrogenase kinase (PDK1-4) catalyze the phosphorylation of specific serine residues on the E1 subunit, leading to the inactivation of the PDC.[3][11] Conversely, two pyruvate dehydrogenase phosphatases (PDP1-2) remove these phosphate groups, reactivating the complex.[3][11] This dynamic interplay allows cells to rapidly modulate glucose oxidation in response to varying energy demands and nutrient availability.
Dichloroacetate (DCA): A Pharmacological Probe of PDC Activity
DCA is a structural analog of pyruvate that acts as a potent inhibitor of all four PDK isoforms.[8][13] By binding to the pyruvate-binding site of PDK, DCA prevents the kinase from phosphorylating and inactivating the PDC.[5][8] This leads to a sustained activation of the PDC, shunting pyruvate away from lactate production and towards mitochondrial oxidation.[7][14] This mechanism of action has positioned DCA as a valuable research tool and a potential therapeutic agent for diseases characterized by impaired mitochondrial function, such as certain cancers that exhibit the Warburg effect—a reliance on aerobic glycolysis.[4][5][7]
The Power of Stable Isotope Tracing: Introducing 13C2-DCA
Stable isotope tracing is a powerful technique that utilizes non-radioactive isotopes, such as carbon-13 (¹³C), to track the metabolic fate of molecules within a biological system.[9][15] By introducing a substrate labeled with ¹³C, researchers can follow the incorporation of these heavy carbon atoms into downstream metabolites, providing a dynamic and quantitative measure of metabolic flux.[16][17][18]
The use of 13C2-DCA offers a unique and elegant approach to specifically probe the consequences of PDC activation. Unlike tracing with labeled glucose or pyruvate, which follows the entire glycolytic pathway, 13C2-DCA allows for the direct assessment of metabolic flux resulting from the pharmacologically activated PDC. The two ¹³C atoms on the DCA molecule are incorporated into acetyl-CoA upon PDC activation, and their journey through the TCA cycle and other interconnected pathways can be meticulously tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[10][19]
Experimental Workflow: A Step-by-Step Guide
This section outlines a detailed, field-proven workflow for investigating PDC with 13C2-DCA, from initial cell culture to final data analysis. The causality behind each experimental choice is emphasized to ensure a self-validating system.
Diagram: Experimental Workflow for 13C2-DCA Metabolic Tracing
Caption: A streamlined workflow for 13C2-DCA metabolic tracing studies.
Phase 1: Preparation
3.1.1. Cell Culture and Seeding
-
Protocol:
-
Culture cells of interest in their recommended growth medium to ~80% confluency.
-
Trypsinize and seed cells into multi-well plates (e.g., 6-well or 12-well) at a density that will result in ~70-80% confluency at the time of the experiment.
-
Allow cells to adhere and resume logarithmic growth for at least 24 hours.
-
-
Expert Insight: Consistent cell density is crucial for reproducible metabolic studies. Seeding density should be optimized to avoid nutrient deprivation or contact inhibition, both of which can significantly alter cellular metabolism.
3.1.2. Preparation of 13C2-DCA Treatment Media
-
Protocol:
-
Prepare the appropriate base medium for your cell line.
-
Dissolve 13C2-DCA in the base medium to the desired final concentration. Common working concentrations range from 1 mM to 25 mM, but should be empirically determined for your specific cell line and experimental goals.
-
Sterile filter the 13C2-DCA containing medium.
-
-
Expert Insight: The concentration of DCA should be carefully chosen. High concentrations can induce off-target effects or cellular toxicity. It is recommended to perform a dose-response curve to determine the optimal concentration that elicits PDC activation without compromising cell viability.
Phase 2: The Experiment
3.2.1. Incubation with 13C2-DCA
-
Protocol:
-
Aspirate the old medium from the cultured cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C2-DCA treatment medium to the cells.
-
Incubate for a predetermined time course. This can range from minutes to hours depending on the metabolic pathway of interest.
-
-
Expert Insight: A time-course experiment is highly recommended to capture the dynamics of ¹³C label incorporation.[20] Early time points will reveal the labeling of metabolites in close proximity to PDC, while later time points will show the propagation of the label throughout interconnected metabolic networks.
3.2.2. Metabolic Quenching
-
Protocol:
-
Rapidly aspirate the 13C2-DCA medium.
-
Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells to halt all enzymatic activity.
-
-
Expert Insight: This is arguably the most critical step for preserving the metabolic state of the cells. The quenching must be rapid and complete to prevent any further metabolic activity that could alter the labeling patterns.
3.2.3. Metabolite Extraction
-
Protocol:
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant containing the extracted metabolites.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
-
Expert Insight: The choice of extraction solvent can influence the types of metabolites recovered. While 80% methanol is effective for polar metabolites, other solvent systems may be required for comprehensive metabolome coverage.[21]
Phase 3: Analysis
3.3.1. LC-MS or NMR Analysis
-
Protocol:
-
Reconstitute the dried metabolite extracts in a suitable solvent for your analytical platform.
-
Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Expert Insight:
-
LC-MS: Offers high sensitivity and is well-suited for detecting a wide range of metabolites. High-resolution mass spectrometers are essential for resolving the different isotopologues (molecules of the same metabolite with different numbers of ¹³C atoms).[22][23]
-
NMR: Provides detailed structural information and can distinguish between positional isomers (isotopomers). While generally less sensitive than MS, NMR is highly quantitative and non-destructive.[24][25][26][27]
-
3.3.2. Data Processing and Isotopologue Analysis
-
Protocol:
-
Process the raw analytical data to identify and quantify metabolites.
-
Correct the mass isotopologue distributions for the natural abundance of ¹³C.
-
Calculate the fractional contribution of the ¹³C label to each metabolite pool.
-
-
Expert Insight: Several software packages are available for processing stable isotope tracing data.[28] It is crucial to validate the analytical method to ensure accurate and precise measurement of isotopologue distributions.[28][29]
3.3.3. Metabolic Flux Analysis
-
Protocol:
-
Expert Insight: 13C-MFA is the gold standard for quantifying intracellular metabolic fluxes.[16] It provides a comprehensive and quantitative understanding of how PDC activation by 13C2-DCA rewires cellular metabolism.
Data Presentation and Interpretation
Quantitative data from 13C2-DCA tracing experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Fractional ¹³C Enrichment in Key TCA Cycle Intermediates Following 13C2-DCA Treatment
| Metabolite | Time Point 1 (e.g., 30 min) | Time Point 2 (e.g., 2 hours) | Time Point 3 (e.g., 6 hours) |
| Citrate | M+2: 15% | M+2: 45% | M+2: 70% |
| α-Ketoglutarate | M+2: 8% | M+2: 35% | M+2: 60% |
| Succinate | M+2: 4% | M+2: 25% | M+2: 50% |
| Malate | M+2: 5% | M+2: 28% | M+2: 55% |
| Aspartate | M+2: 3% | M+2: 20% | M+2: 45% |
M+2 represents the isotopologue with two ¹³C atoms incorporated.
Interpretation: The time-dependent increase in the M+2 isotopologues of TCA cycle intermediates directly reflects the flux of the ¹³C-labeled acetyl-CoA, derived from 13C2-DCA, through the cycle. The labeling of aspartate, which is derived from oxaloacetate, demonstrates the anaplerotic and cataplerotic connections of the TCA cycle.
Visualizing Metabolic Reprogramming
Graphviz diagrams are invaluable for visualizing the logical relationships and pathways being investigated.
Diagram: PDC Activation and ¹³C Label Propagation
Caption: Mechanism of 13C2-DCA action on the PDC and subsequent labeling.
Conclusion: A Powerful Tool for Discovery
Investigating the pyruvate dehydrogenase complex with 13C2-DCA provides a robust and insightful methodology for researchers and drug development professionals. This approach moves beyond static measurements of enzyme activity to provide a dynamic and quantitative picture of metabolic flux. By meticulously following the protocols and understanding the underlying principles outlined in this guide, scientists can effectively dissect the role of PDC in health and disease, identify novel therapeutic targets, and evaluate the metabolic consequences of drug candidates. The combination of stable isotope tracing with advanced analytical platforms represents a powerful frontier in metabolic research, offering the potential to unlock new avenues for therapeutic intervention.
References
-
Patel, M. S., Nemeria, N. S., Furey, W., & Jordan, F. (2014). The pyruvate dehydrogenase complexes: structure-based function and regulation. Journal of Biological Chemistry, 289(24), 16615-16623. [Link]
-
Macleod, A. K., et al. (2019). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 55, 12-21. [Link]
-
Zhang, W., et al. (2024). Recent advances in pyruvate dehydrogenase kinase inhibitors: Structures, inhibitory mechanisms and biological activities. European Journal of Medicinal Chemistry, 265, 116089. [Link]
-
Wikipedia. (2024). Pyruvate dehydrogenase complex. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]
-
Wiechert, W., & Nöh, K. (2013). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in molecular biology (Clifton, N.J.), 985, 245–276. [Link]
-
Patsnap Synapse. (2024). What are PDHK inhibitors and how do they work? [Link]
-
Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & therapeutics, 133(3), 366-91. [Link]
-
Tuscany Diet. (2019). Pyruvate Dehydrogenase Complex: Structure, Function, Regulation. [Link]
-
Patel, M. S., et al. (2014). The pyruvate dehydrogenase complexes: Structure-based function and regulation. Journal of Biological Chemistry, 289(24), 16615-16623. [Link]
-
O’Brien, E., et al. (2021). 13C metabolic flux analysis in cell line and bioprocess development. Biotechnology Journal, 16(11), e2000624. [Link]
-
Patel, M. S., et al. (2014). The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation. Journal of Biological Chemistry, 289(24), 16615-16623. [Link]
-
DCA Guide. (2025). Understanding Dichloroacetate (DCA): A Metabolic Modulator for Cancer and Beyond. [Link]
-
Sriranganadane, D., et al. (2011). Metabolic flux elucidation for large-scale models using >13>C labeled isotopes. Biotechnology and Bioengineering, 108(12), 2966-2977. [Link]
-
Clendinen, C. S., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9272-9281. [Link]
-
Duarte, J. M. N., et al. (2012). 13C NMR spectroscopy applications to brain energy metabolism. Frontiers in Neuroenergetics, 4, 1. [Link]
-
Reo, N. V. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4531-4539. [Link]
-
Li, J., et al. (2015). A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation. Analytical Methods, 7(10), 4259-4266. [Link]
-
Schwaiger-Haber, M., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Metabolites, 9(4), 74. [Link]
-
Chen, Y., et al. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Fan, T. W., et al. (2012). Stable isotope-resolved metabolomics and applications to drug development. Pharmacology & Therapeutics, 133(3), 366-391. [Link]
-
Wishart, D. S. (2019). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1869, 137-152. [Link]
-
Jones, A. D., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(6), 241. [Link]
-
Tataranni, G., & Piccoli, C. (2019). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. Cancers, 11(10), 1579. [Link]
-
Lane, A. N., & Fan, T. W. (2018). Practical Guidelines for 13 C-Based NMR Metabolomics. Methods in molecular biology (Clifton, N.J.), 1730, 21–49. [Link]
-
University of California, Berkeley. (2003). Pyruvate Dehydrogenase. [Link]
-
Rosing, H., et al. (2007). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 63(3), 249-261. [Link]
-
J-STAGE. (2017). Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis. [Link]
-
Thelen, J. J., et al. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 83(23), 8936-8944. [Link]
-
ResearchGate. (n.d.). Other proposed mechanisms of action of DCA. [Link]
-
Cell Biologics Inc. (n.d.). Pyruvate Dehydrogenase Assay (PDH). [Link]
-
DCA Guide. (n.d.). Dichloroacetate is an antimetabolite that antagonizes acetate and deprives cancer cells from its benefits: a novel evidence-based medical hypothesis. [Link]
-
Abernathy, M., et al. (2019). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. Methods in Molecular Biology, 1859, 301-316. [Link]
-
Case Western Reserve University. (n.d.). Pyruvate Dehydrogenase Complex. [Link]
-
Schwaiger-Haber, M., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Metabolites, 9(4), 74. [Link]
-
Biocompare. (n.d.). Pyruvate Dehydrogenase Assay Kits. [Link]
-
Vanderbilt University. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells. [Link]
-
Oxford Academic. (2017). Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. [Link]
-
Organomation. (n.d.). Metabolomics Sample Preparation. [Link]
-
Penn State University. (n.d.). Sample preparation and data analysis for NMR-based metabolomics. [Link]
-
Organomation. (n.d.). Sample preparation in metabolomics. [Link]
Sources
- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyruvate dehydrogenase kinase inhibitors: Structures, inhibitory mechanisms and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. metsol.com [metsol.com]
- 10. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 18. par.nsf.gov [par.nsf.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uab.edu [uab.edu]
- 22. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pure.psu.edu [pure.psu.edu]
Tracing Metabolic Intervention: Early Research on Dichloroacetate-13C2 in Cancer Cells
An In-Depth Technical Guide for Researchers
This guide provides a deep dive into the foundational research and methodologies surrounding the use of dichloroacetate (DCA), particularly its stable isotope-labeled form (dichloroacetate-13C2), to probe and manipulate cancer cell metabolism. It is designed for researchers, scientists, and drug development professionals seeking to understand the core principles, experimental design, and data interpretation involved in this area of study.
The Central Problem: The Warburg Effect as a Therapeutic Target
For decades, a defining hallmark of many cancer cells has been their profound metabolic reprogramming. Unlike healthy cells, which primarily rely on mitochondrial oxidative phosphorylation (OXPHOS) to generate ATP, cancer cells often exhibit a high rate of glycolysis even in the presence of ample oxygen—a phenomenon known as the "Warburg Effect" or aerobic glycolysis.[1][2] This metabolic shift is not simply a byproduct of malignancy; it is a crucial adaptation that provides cancer cells with the necessary biosynthetic precursors for rapid proliferation and contributes to an acidic, immunosuppressive tumor microenvironment.[3][4]
The key enzymatic gatekeeper at the crossroads of glycolysis and oxidative phosphorylation is the Pyruvate Dehydrogenase (PDH) complex . In cancer cells, PDH is often inactivated by a family of enzymes called Pyruvate Dehydrogenase Kinases (PDKs) .[5][6] This inactivation effectively shunts pyruvate, the end product of glycolysis, away from the mitochondrial TCA cycle and towards conversion into lactate.[3][7] This creates a therapeutic vulnerability: if PDH activity can be restored, cancer cells could be forced to switch from glycolysis back to oxidative phosphorylation, a metabolic state linked to reduced proliferation and increased apoptosis (programmed cell death).[7][8]
The Molecular Probe: Dichloroacetate (DCA)
Dichloroacetate (DCA) emerged as a compelling small molecule for exploiting this vulnerability.[2][9] DCA is a structural analog of pyruvate and acts as an inhibitor of PDK.[6][10] By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the PDH complex, thereby promoting the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle.[3][11] This action directly counteracts the Warburg effect, shifting cellular metabolism from lactate production back towards glucose oxidation.[5][7]
The central hypothesis was that this metabolic switch would not only slow proliferation but also increase the production of reactive oxygen species (ROS) within the mitochondria, a key trigger for apoptosis.[10][12] Early research demonstrated that DCA could indeed inhibit the growth of various cancer cell lines in vitro and in vivo, often without significantly affecting non-cancerous cells.[7][13][14]
Visualizing the Mechanism of Action
The following diagram illustrates the pivotal role of DCA in reversing the metabolic phenotype of cancer cells.
Caption: DCA inhibits PDK, reactivating the PDH complex and rerouting pyruvate into the TCA cycle.
Quantitative Insights: PDK Isoform Sensitivity
The efficacy of DCA is not uniform across all cellular contexts, which can be partly explained by the differential expression and sensitivity of the four PDK isoforms (PDK1-4) to DCA inhibition. Understanding this hierarchy is crucial for predicting cellular response.
| PDK Isoform | Relative Sensitivity to DCA | Typical Role in Cancer |
| PDK2 | High (Ki ≈ 0.2 mM) | Widely expressed, key regulator. |
| PDK4 | Moderate | Often upregulated in response to metabolic stress. |
| PDK1 | Lower (Ki ≈ 1 mM) | Frequently overexpressed in tumors, linked to hypoxia. |
| PDK3 | Low (Ki ≈ 8 mM) | High expression may confer relative insensitivity to DCA.[1] |
| Data synthesized from early studies on DCA's mechanism of action.[1] |
The Methodological Challenge: Tracing Metabolic Flux
While the mechanism of DCA seemed clear, definitively proving this metabolic switch in the complex and dynamic environment of a living cancer cell required a sophisticated approach. How could one trace the fate of carbon atoms from glucose to see if they were ending up in lactate or being oxidized in the TCA cycle? This is where stable isotope tracing, particularly with Carbon-13 (¹³C), becomes indispensable.
Stable Isotope-Resolved Metabolomics (SIRM) , also known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[15][16] The core principle involves replacing a standard nutrient, like glucose, with a version where some or all of the ¹²C atoms are replaced with the non-radioactive, heavy isotope ¹³C (e.g., [U-¹³C₆]glucose).[17][18] As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass distribution (isotopologue distribution) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can reconstruct the metabolic pathways that were active and quantify their flux.[19][20][21]
The Specific Role of Dichloroacetate-13C2
While using labeled glucose or pyruvate is excellent for observing the effect of DCA on global metabolism, using isotopically labeled dichloroacetate-13C2 serves a more specific purpose. It allows researchers to:
-
Confirm Target Engagement: Track the uptake and localization of DCA within the cell to ensure it reaches its mitochondrial target.
-
Investigate DCA Metabolism: Determine if DCA itself is metabolized by the cell, which has implications for its pharmacokinetics and potential off-target effects.[22]
-
Develop Advanced Probes: Serve as a basis for hyperpolarized ¹³C MRI, a non-invasive imaging technique to monitor metabolic responses to DCA in vivo.[23]
Experimental Workflow: A Step-by-Step Technical Protocol
This section outlines a generalized protocol for assessing the metabolic impact of DCA on cancer cells using ¹³C-labeled glucose. This protocol integrates best practices from foundational metabolic research.[18][24]
Protocol: ¹³C Metabolic Flux Analysis of DCA-Treated Cancer Cells
Objective: To quantify the shift in central carbon metabolism from glycolysis to oxidative phosphorylation in cancer cells following DCA treatment.
Materials:
-
Standard cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)
-
DMEM lacking glucose and pyruvate
-
[U-¹³C₆]glucose (all six carbons are ¹³C)
-
Dichloroacetate (DCA), sodium salt
-
Cell counting equipment (e.g., hemocytometer)
-
6-well or 10 cm culture dishes
-
Methanol, Chloroform, and Water (HPLC-grade, ice-cold)
-
Centrifuge capable of 4°C
-
Sample vials for GC-MS or LC-MS analysis
Procedure:
-
Cell Seeding & Acclimation:
-
Seed cancer cells in standard culture medium at a density that will result in ~80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours under standard conditions (37°C, 5% CO₂). This ensures cells are in a state of logarithmic growth.
-
-
Introduction of Labeled Media and DCA:
-
Prepare the experimental media. For each condition (Control and DCA-treated), create a medium using glucose-free DMEM supplemented with 10% dialyzed FBS and the standard concentration of [U-¹³C₆]glucose (e.g., 25 mM).
-
For the "DCA-treated" medium, add DCA to the desired final concentration (e.g., 5-50 mM, determined by dose-response curves for the specific cell line).[1][13]
-
Aspirate the standard medium from the cells, wash once with sterile PBS, and add the appropriate ¹³C-labeled experimental medium.
-
-
Incubation and Isotopic Labeling:
-
Return the cells to the incubator. The incubation time is critical. For central carbon metabolites to reach isotopic steady-state, an incubation period of at least 8-24 hours is often required.[24] This duration should be longer than the time it takes for the metabolite pools to turn over but short enough to avoid complete nutrient depletion.
-
-
Metabolite Extraction (The Quench):
-
This step must be performed rapidly to halt all enzymatic activity and preserve the metabolic state.
-
Place culture dishes on dry ice to cool them rapidly.
-
Aspirate the medium.
-
Immediately add an ice-cold extraction solvent, typically an 80:20 methanol:water mixture, directly to the plate.[24]
-
Scrape the cells in the cold solvent and transfer the cell lysate/solvent mixture to a pre-chilled tube.
-
-
Phase Separation and Sample Preparation:
-
To separate polar metabolites from lipids and proteins, perform a chloroform extraction. Add ice-cold chloroform and water to the lysate to achieve a final ratio of approximately 1:1:1 (chloroform:methanol:water).
-
Vortex vigorously and centrifuge at high speed at 4°C.
-
Three layers will form: an upper aqueous/polar layer (containing TCA cycle intermediates, amino acids, etc.), a protein pellet in the middle, and a lower organic/lipid layer.
-
Carefully collect the upper aqueous layer for MS analysis.
-
Dry the collected metabolite extract, typically using a speed vacuum concentrator.
-
-
Analysis by Mass Spectrometry (MS) or NMR:
-
Resuspend the dried metabolites in a suitable solvent for your analytical platform.
-
Analyze the samples using GC-MS or LC-MS to determine the mass isotopologue distributions (MIDs) of key metabolites (e.g., lactate, citrate, glutamate, aspartate).[17]
-
The MIDs reveal how many ¹³C atoms are present in each metabolite molecule, providing a direct readout of the metabolic pathways that produced them.
-
Visualizing the Experimental Workflow
Caption: Workflow for ¹³C metabolic flux analysis to study the effects of DCA on cancer cells.
Interpreting the Data: Expected Outcomes
Following treatment with DCA, a successful experiment will reveal distinct shifts in the ¹³C labeling patterns of key metabolites.
| Metabolite | Expected Change in Control Cells (High Glycolysis) | Expected Change in DCA-Treated Cells (High OXPHOS) | Rationale |
| Lactate | Highly labeled with ¹³C₃. | Significantly reduced labeling and concentration. | DCA shunts pyruvate away from lactate dehydrogenase (LDH).[1][25] |
| Citrate | Lower fractional labeling. | Increased fractional labeling with ¹³C₂. | Increased flux of ¹³C₂-Acetyl-CoA (from ¹³C-pyruvate) into the TCA cycle.[26] |
| Glutamate | Lower fractional labeling. | Increased fractional labeling with ¹³C₂, ¹³C₄. | Reflects increased TCA cycle activity and turnover.[26] |
| Alanine | Highly labeled with ¹³C₃. | Reduced labeling. | Alanine is synthesized directly from pyruvate; reduced labeling reflects lower available ¹³C-pyruvate pool. |
These shifts provide quantitative, evidence-based confirmation that DCA is performing its intended function at a metabolic level, validating its mechanism of action and providing a framework for assessing the efficacy of new metabolism-targeting cancer therapies.
References
- Dichloroacetate alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells. Free Radical Biology and Medicine.
- Abstract 3228: Dichloroacetate reverses the Warburg effect, inhibiting growth and sensitizing breast cancer cells towards apoptosis. AACR Journals.
- Disturbance of the Warburg effect by dichloroacetate and niclosamide suppresses the growth of different sub-types of malignant pleural mesothelioma in vitro and in vivo. PubMed Central.
- Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas. PubMed.
- Dichloroacetate (DCA) KILLS Cancer & REVERSES Warburg Effect by INHIBITING PDK. YouTube.
- Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis. PubMed.
- Dichloroacetate and Pyruvate Metabolism: Pyruvate Dehydrogenase Kinases as Targets Worth Investigating for Effective Therapy of Toxoplasmosis. ASM Journals.
- Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart. PubMed.
- Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors. PMC.
- Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis.
- Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer. Semantic Scholar.
- Dichloroacet
- Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas. MDPI.
- Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. MDPI.
- A 15 Year Evolution of Dichloroacetate-Based Metabolic Cancer Therapy: A Review with Case Reports. European Society of Medicine.
- (PDF) A 15 Year Evolution of Dichloroacetate-Based Metabolic Cancer Therapy: A Review with Case Reports.
- Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging. PubMed Central.
- Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer. British Journal of Cancer.
- Exploring Dichloroacetate's Metabolic Impact on Colon Cancer Cells via 13C NMR Spectroscopy. APS Meetings.
- Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacet
- Dichloroacetate (DCA)
- NMR-based evaluation of the metabolic profile and response to dichloroacetate of human prost
- Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. DSpace@MIT.
- Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC.
- Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. NIH.
- A guide to 13C metabolic flux analysis for the cancer biologist. PubMed.
- (PDF) A guide to 13C metabolic flux analysis for the cancer biologist.
- In-vivo magnetic resonance spectroscopy of lactate as a non-invasive biomarker of dichloroacetate activity in cancer and non-cancer central nervous system disorders. frontiersin.org.
- Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacet
- A guide to 13C metabolic flux analysis for the cancer biologist. PMC.
- Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube.
- Dichloroacetate inhibits neuroblastoma growth by specifically acting against malignant undifferenti
- 13C-labeled glucose for 13C-MFA.
- In-vivo magnetic resonance spectroscopy of lactate as a non-invasive biomarker of dichloroacetate activity in cancer and non-cancer central nervous system disorders.
- Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substr
- Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central.
- Use of hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat.
- Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Tre
- Case report: Sodium dichloroacetate (DCA) inhibition of the "Warburg Effect" in a human cancer patient: complete response in non-Hodgkin's lymphoma after disease progression with rituximab-CHOP. PubMed.
- Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases. PubMed Central.
- Therapeutic applications of dichloroacetate and the role of glut
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. ccnm.edu [ccnm.edu]
- 3. youtube.com [youtube.com]
- 4. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. [PDF] Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer | Semantic Scholar [semanticscholar.org]
- 10. Disturbance of the Warburg effect by dichloroacetate and niclosamide suppresses the growth of different sub-types of malignant pleural mesothelioma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dichloroacetate alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dcaguide.org [dcaguide.org]
- 15. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. APS -Fall 2024 Joint Meeting of the Texas Section of the APS, Texas Section of the AAPT & Zone 13 of the SPS - Event - Exploring Dichloroacetate's Metabolic Impact on Colon Cancer Cells via 13C NMR Spectroscopy [meetings.aps.org]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 22. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NMR-based evaluation of the metabolic profile and response to dichloroacetate of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Sodium dichloroacetate-13C2 protocol for NMR spectroscopy
Application Note & Protocol
Probing Metabolic Reprogramming with Dichloroacetate using ¹³C NMR Spectroscopy
Abstract & Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with stable isotope tracers, is an exceptionally powerful technique for the quantitative analysis of metabolic fluxes in living systems.[1] This guide provides a detailed protocol and scientific rationale for using Sodium Dichloroacetate (DCA) as a metabolic modulator to investigate cellular energy metabolism via ¹³C NMR. DCA is a small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK), an enzyme that negatively regulates the Pyruvate Dehydrogenase Complex (PDC).[2][3] By inhibiting PDK, DCA effectively "opens the gate" to mitochondrial metabolism, shunting pyruvate away from lactate production and towards oxidation in the tricarboxylic acid (TCA) cycle.[4]
This application note details the use of DCA in conjunction with a ¹³C-labeled substrate (e.g., [1-¹³C]pyruvate or [1,6-¹³C₂]glucose) to monitor this metabolic shift. The appearance of the ¹³C label in downstream metabolites, such as bicarbonate (H¹³CO₃⁻) and [4-¹³C]glutamate, provides a direct, real-time readout of PDC flux and TCA cycle activity.[5][6] This methodology is invaluable for researchers in cancer biology, neuroscience, and drug development seeking to understand and manipulate the metabolic phenotype of cells and tissues. We will cover the underlying biochemical principles, experimental design for both in vitro and in vivo systems, detailed step-by-step protocols, and guidelines for NMR data acquisition and interpretation.
Scientific Principle: The Pyruvate Dehydrogenase Checkpoint
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial gatekeeper, controlling the entry of carbon from glycolysis into the TCA cycle for oxidative phosphorylation.[7] In many pathological states, notably cancer, this gate is often closed due to the overexpression of Pyruvate Dehydrogenase Kinase (PDK).[8][9] PDK phosphorylates and inactivates the E1α subunit of PDC, leading to a metabolic shift towards aerobic glycolysis, or the "Warburg Effect," characterized by high glucose uptake and lactate secretion even in the presence of oxygen.[10]
Sodium Dichloroacetate (DCA) is a structural analog of pyruvate that acts as a potent inhibitor of all PDK isoforms.[2][11] By binding to the kinase, DCA prevents the phosphorylation of PDC, thereby maintaining the complex in its active state.[9] This forces cancer cells to shift from glycolysis to oxidative phosphorylation, a metabolic reprogramming that can inhibit proliferation and increase sensitivity to other therapies.[12]
Using a ¹³C-labeled substrate allows for the direct observation of this DCA-induced metabolic switch. When [1-¹³C]pyruvate is introduced, active PDC will decarboxylate it to form acetyl-CoA and ¹³CO₂, which rapidly equilibrates to H¹³CO₃⁻.[5][13] The resulting ¹³C-labeled acetyl-CoA enters the TCA cycle, leading to labeling in cycle intermediates like citrate and, subsequently, glutamate. The ratio of key labeled products, such as [1-¹³C]lactate to H¹³CO₃⁻, serves as a robust biomarker for glycolytic versus oxidative metabolism.[14]
Key Considerations:
-
Choice of ¹³C Tracer:
-
Hyperpolarized [1-¹³C]pyruvate: Offers a >10,000-fold signal enhancement, enabling real-time in vivo metabolic imaging with high sensitivity. [5][15]The experiment is rapid, capturing the first few minutes of metabolic activity post-injection.
-
[U-¹³C]glucose or [1,6-¹³C₂]glucose: Used for steady-state metabolic flux analysis (MFA). [16][17]The system is allowed to reach isotopic equilibrium, providing a comprehensive view of central carbon metabolism. This is more common for in vitro cell culture studies.
-
-
DCA Concentration and Timing: The optimal concentration of DCA and the pre-treatment duration must be determined empirically. For cell culture, concentrations typically range from 1 mM to 50 mM. [2][4]For in vivo studies, DCA is often administered 30-60 minutes prior to the ¹³C tracer to ensure adequate biodistribution and PDK inhibition. [5][14]* Biological System:
-
In Vitro (Cell Culture): Allows for a highly controlled environment. Ideal for mechanistic studies and screening.
-
In Vivo (Animal Models): Provides systemic context, accounting for pharmacokinetics and interactions between different organs. Essential for preclinical drug evaluation. [18]
-
Experimental Protocols
Protocol 1: In Vitro Analysis of DCA-Treated Cancer Cells
This protocol describes a steady-state experiment using [U-¹³C]glucose to assess the impact of DCA on cancer cell metabolism.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
[U-¹³C]glucose (Cambridge Isotope Laboratories or equivalent)
-
Sodium Dichloroacetate (DCA) solution (sterile, pH adjusted to 7.4)
-
Cell scraper, centrifuge, phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for metabolite extraction)
-
5mm NMR tubes
Procedure:
-
Cell Seeding: Seed cells in 10 cm dishes to reach ~70-80% confluency on the day of the experiment. Prepare at least 3 replicate dishes for control and 3 for DCA treatment.
-
DCA Treatment: Approximately 4-6 hours before tracer addition, replace the medium in the treatment group with fresh medium containing the desired final concentration of DCA (e.g., 20 mM). Replace the control group medium with fresh medium without DCA.
-
Tracer Addition: Prepare ¹³C-labeling medium by supplementing glucose-free DMEM with 10 mM [U-¹³C]glucose and other necessary components (e.g., serum, glutamine).
-
Wash all cell dishes twice with warm PBS to remove unlabeled glucose.
-
Add the ¹³C-labeling medium to all dishes (with and without DCA as appropriate). Incubate for a period sufficient to approach isotopic steady state (typically 8-24 hours). [17]6. Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to the dish to quench metabolism.
-
Scrape the cells into the methanol and transfer the suspension to a microfuge tube.
-
Perform a biphasic extraction by adding chloroform and water to achieve a final ratio of Methanol:Chloroform:Water (e.g., 2:1:0.8). Vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the upper aqueous phase containing polar metabolites.
-
-
Sample Preparation for NMR:
-
Lyophilize the collected aqueous phase to a dry powder.
-
Reconstitute the dried extract in a fixed volume (e.g., 600 µL) of D₂O containing a known concentration of an internal standard (e.g., 0.5 mM DSS or TSP) for chemical shift referencing and quantification. [19] * Transfer the solution to a 5mm NMR tube.
-
-
NMR Acquisition: Acquire ¹³C NMR spectra. (See Section 6.0 for parameters).
Protocol 2: In Vivo Hyperpolarized ¹³C NMR with DCA
This protocol describes an acute in vivo experiment in a rodent tumor model using hyperpolarized [1-¹³C]pyruvate.
Materials:
-
Animal model (e.g., rat or mouse with a xenograft tumor)
-
Hyperpolarizer (e.g., SPINlab)
-
[1-¹³C]pyruvic acid containing a trityl radical
-
Dissolution buffer and neutralization solution (e.g., NaOH, Tris, EDTA)
-
Sodium Dichloroacetate (DCA) for injection (sterile, isotonic)
-
Catheterization supplies (for tail vein injection)
-
Animal monitoring equipment (respiration, temperature)
-
NMR spectrometer with ¹³C capabilities and appropriate RF coils.
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in the NMR-compatible cradle. Insert a tail vein catheter for injections. Maintain body temperature throughout the experiment.
-
Baseline Scan (Optional but Recommended):
-
Prepare a hyperpolarized [1-¹³C]pyruvate dose according to the hyperpolarizer manufacturer's instructions.
-
Inject the dose via the tail vein catheter (typically over 10-15 seconds).
-
Begin dynamic ¹³C NMR acquisition simultaneously with the start of the injection. Acquire spectra every 1-3 seconds for 2-3 minutes.
-
-
DCA Administration: Administer a bolus of DCA intravenously (e.g., 100-200 mg/kg). Allow for distribution and target engagement (typically 30-45 minutes). [5][14]4. Post-DCA Scan:
-
Prepare and inject a second, identical dose of hyperpolarized [1-¹³C]pyruvate.
-
Repeat the dynamic ¹³C NMR acquisition using the exact same parameters as the baseline scan.
-
-
Data Analysis: Process both the baseline and post-DCA datasets. Compare the relative signal intensities of [1-¹³C]lactate and H¹³CO₃⁻ between the two scans.
NMR Data Acquisition & Processing
The low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C make it less sensitive than ¹H NMR. [20]Therefore, isotopic enrichment and appropriate acquisition parameters are crucial.
| Parameter | Typical Setting (Steady-State) | Typical Setting (Hyperpolarized) | Rationale |
| Spectrometer Field | ≥ 11.7 T (500 MHz for ¹H) | ≥ 3.0 T | Higher field improves sensitivity and spectral dispersion. [16] |
| Pulse Sequence | ¹³C observe with ¹H decoupling | Simple pulse-acquire (e.g., 15° flip angle) | Decoupling collapses ¹³C-¹H J-coupling, simplifying spectra and improving S/N. [21]Low flip angle for hyperpolarized studies preserves magnetization over time. |
| Acquisition Time | 1-2 seconds | 0.1-0.5 seconds | Balances resolution and sensitivity. |
| Recycle Delay (D1) | 2-5 seconds | N/A (single event) | Allows for sufficient T1 relaxation between scans. |
| Number of Scans | 1024 - 10240 (or more) | 60 - 120 (dynamic series) | Signal averaging is required to achieve adequate S/N for low-concentration metabolites. |
| Referencing | Internal standard (DSS/TSP) at 0 ppm | [1-¹³C]pyruvate resonance | Ensures accurate chemical shift assignment. |
Processing Steps:
-
Fourier Transformation: Convert the time-domain signal (FID) to the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct phase and baseline distortions.
-
Peak Integration: Integrate the area under the peaks corresponding to the ¹³C-labeled metabolites. For steady-state analysis, normalize these integrals to the internal standard. For hyperpolarized analysis, express metabolite signals as a ratio to the total observed ¹³C signal or the initial pyruvate signal.
Data Analysis & Interpretation
The primary outcome of this experiment is the change in the distribution of the ¹³C label among key metabolites upon DCA treatment.
-
Key Readouts:
-
Lactate / Bicarbonate Ratio: In hyperpolarized experiments, a decrease in the [1-¹³C]Lactate / H¹³CO₃⁻ signal ratio after DCA treatment is a direct indicator of a shift from glycolysis to oxidative phosphorylation. [14] * Glutamate Labeling: In steady-state experiments with ¹³C-glucose, an increase in the fractional enrichment of glutamate carbons (especially C4) indicates increased flux of labeled acetyl-CoA into the TCA cycle.
-
Metabolic Flux Modeling: For comprehensive steady-state data, software packages (e.g., INCA, Metran) can be used to calculate absolute flux values through central metabolic pathways by fitting the measured isotopomer distributions to a metabolic network model. [17][22] A successful experiment will demonstrate that DCA treatment significantly increases the flux through PDC, evidenced by a relative increase in H¹³CO₃⁻ and/or TCA cycle intermediates derived from the supplied ¹³C-labeled substrate.
-
References
-
Cluntun, A. A., et al. (2019). Practical Guidelines for ¹³C-Based NMR Metabolomics. Methods in Molecular Biology. [Link]
-
Park, J. M., et al. (2013). Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging. Neuro-Oncology. [Link]
-
University of Arizona. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]
-
Park, J. M., et al. (2013). Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized (13)C magnetic resonance spectroscopic imaging. PubMed. [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Harrison, C., et al. (2014). Simultaneous Steady-state and Dynamic 13C NMR Can Differentiate Alternative Routes of Pyruvate Metabolism in Living Cancer Cells. Journal of Biological Chemistry. [Link]
-
Lane, A. N., et al. (2014). ¹³C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry. [Link]
-
Lippens, C., et al. (2021). Imaging brain metabolism using hyperpolarized 13C magnetic resonance spectroscopy. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Mishkovsky, M., et al. (2012). Use of Hyperpolarized [1-¹³C]Pyruvate and [2-¹³C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. Magnetic Resonance in Medicine. [Link]
-
Jones, J. G. (1991). ¹³C-NMR: a simple yet comprehensive method for analysis of intermediary metabolism. Trends in Biochemical Sciences. [Link]
-
Fan, T. W., & Lane, A. N. (2014). ¹³C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry. [Link]
-
Park, S., et al. (2021). Hyperpolarized NMR study of the impact of pyruvate dehydrogenase kinase inhibition on the pyruvate dehydrogenase and TCA flux in. eScholarship.org. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Prestegard, J. H., et al. (2020). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using ¹³C-glucose. Glycobiology. [Link]
-
Ye, T., et al. (2018). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology. [Link]
-
Wang, Y., et al. (2024). Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents. Drug Design, Development and Therapy. [Link]
-
Park, J. M., et al. (2013). Comparative Evaluation of Hyperpolarized [¹³C]pyruvate and [¹³C]lactate for Imaging Neuronal and Glioma Metabolism. ResearchGate. [Link]
-
Zhang, Y., et al. (2023). ¹³C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]
-
Tiersma, J. F., et al. (2022). Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. International Journal of Molecular Sciences. [Link]
-
Paoletti, F., et al. (2013). VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells. Oncotarget. [Link]
-
Tiersma, J. F., et al. (2022). Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. University of Groningen Research Portal. [Link]
-
de Graaf, R. A., et al. (2011). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. [Link]
-
Duarte, J. M. N., et al. (2011). In vivo ¹³C NMR spectroscopy at 14.1 T. ISMRM. [Link]
-
James, M. O., & Stacpoole, P. W. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Oxidative Medicine and Cellular Longevity. [Link]
-
Buescher, J. M., et al. (2018). A guide to ¹³C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. [Link]
-
Lee, S., et al. (2021). Comparative evaluation of hyperpolarized [¹³C]pyruvate and [¹³C]lactate for imaging neuronal and glioma metabolism. Scientific Reports. [Link]
-
Park, I., et al. (2020). Dynamic ¹³C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate in humans. Magnetic Resonance in Medicine. [Link]
-
Gruetter, R. (2002). Localized in vivo ¹³C NMR spectroscopy of the brain. NMR in Biomedicine. [Link]
-
Khan, A., et al. (2021). Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. Metabolites. [Link]
-
Chung, B. T., et al. (2019). First hyperpolarized [2-¹³C]pyruvate MR studies of human brain metabolism. Journal of Magnetic Resonance. [Link]
-
Bianchi, C., et al. (2024). USE OF SODIUM DICHLOROACETATE FOR CANCER TREATMENT. Medicina (Buenos Aires). [Link]
-
Bianchi, C., et al. (2024). Use of sodium dichloroacetate for cancer treatment: a scoping review. PubMed. [Link]
-
Duan, X., et al. (2022). Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas. Cancers. [Link]
-
Ferreira, L. G., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. [Link]
-
Stacpoole, P. W., & Felitsyn, N. (2022). In-vivo magnetic resonance spectroscopy of lactate as a non-invasive biomarker of dichloroacetate activity in cancer and non-cancer central nervous system disorders. Frontiers in Oncology. [Link]
Sources
- 1. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. medicinabuenosaires.com [medicinabuenosaires.com]
- 4. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Steady-state and Dynamic 13C NMR Can Differentiate Alternative Routes of Pyruvate Metabolism in Living Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. mdpi.com [mdpi.com]
- 11. In-vivo magnetic resonance spectroscopy of lactate as a non-invasive biomarker of dichloroacetate activity in cancer and non-cancer central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dcaguide.org [dcaguide.org]
- 13. Dynamic 13C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized (13)C magnetic resonance spectroscopic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imaging brain metabolism using hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cds.ismrm.org [cds.ismrm.org]
- 17. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Application Note: Tracing Dichloroacetate Metabolism with Stable Isotopes
Title: A Mass Spectrometry-Based Workflow for the Analysis of ¹³C₂-Dichloroacetate (DCA) Metabolites in Cancer Cells
Audience: Researchers, scientists, and drug development professionals in oncology and metabolism.
Abstract
Dichloroacetate (DCA) is a small molecule that has garnered significant interest for its potential as a cancer therapeutic by targeting cellular metabolism.[1][2][3][4] DCA inhibits pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex.[1][2][3] This metabolic switch shifts cancer cells from glycolysis towards glucose oxidation, a phenomenon that can be exploited for therapeutic benefit.[1][2][3] Stable isotope tracing using ¹³C₂-labeled DCA is a powerful technique to elucidate its metabolic fate and its impact on downstream pathways. This application note provides a comprehensive, step-by-step protocol for the analysis of ¹³C₂-DCA and its key metabolites—glyoxylate, glycolate, and oxalate—in cultured cancer cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Cancer cells often exhibit a metabolic phenotype characterized by high rates of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[1][3] Dichloroacetate (DCA) has been investigated as a potential anti-cancer agent due to its ability to reverse this glycolytic switch by inhibiting pyruvate dehydrogenase kinase (PDK).[2][3][5] This inhibition activates the pyruvate dehydrogenase (PDH) complex, shunting pyruvate into the mitochondria for oxidation via the tricarboxylic acid (TCA) cycle.[2][6]
Understanding the metabolic fate of DCA itself is crucial for evaluating its therapeutic efficacy and potential off-target effects. Stable isotope tracing with ¹³C₂-DCA allows for the precise tracking of its conversion into downstream metabolites.[5][7] The primary metabolic products of DCA include glyoxylate, glycolate, and oxalate.[5] This application note details a robust workflow for culturing cancer cells with ¹³C₂-DCA, extracting polar metabolites, and analyzing the isotopic enrichment of DCA and its metabolites by LC-MS/MS.
Metabolic Pathway of Dichloroacetate
The metabolism of DCA primarily occurs in the liver and involves its conversion into several key intermediates. The pathway begins with the dehalogenation of DCA to form glyoxylate. Glyoxylate can then be further metabolized to either glycolate or oxalate. These metabolites can be measured to understand the flux through this pathway.
Experimental Workflow Overview
The experimental workflow is designed to ensure reproducible results and accurate quantification of ¹³C₂-DCA metabolites. The process begins with the stable isotope labeling of cancer cells in culture, followed by a rapid and efficient metabolite extraction. The extracted metabolites are then analyzed by LC-MS/MS.
Materials and Reagents
-
Cell Lines: Human cancer cell line of choice (e.g., HeLa, A549)
-
Cell Culture Media: Appropriate media and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
¹³C₂-Dichloroacetate, Sodium Salt: (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Solvents: LC-MS grade methanol, acetonitrile, and water
-
Extraction Buffer: 80:20 Methanol:Water (v/v), pre-chilled to -80°C
-
Internal Standards: ¹³C₂-Oxalic acid (for oxalate quantification)[8][9]
-
Other Reagents: 0.9% NaCl solution (ice-cold), Trypsin-EDTA
Detailed Protocols
Part 1: Cell Culture and ¹³C₂-DCA Labeling
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Isotope Labeling: Once cells reach the desired confluency, replace the standard culture medium with a fresh medium containing the desired concentration of ¹³C₂-DCA (e.g., 10 mM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal. Incubate for the desired time period (e.g., 24 hours).
Part 2: Metabolite Extraction from Adherent Cells
This protocol is optimized for the extraction of polar metabolites.[10][11][12]
-
Media Removal: Aspirate the labeling medium from the wells.
-
Cell Washing: Quickly wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining media components.[12] It is critical to perform this step quickly to minimize metabolic changes.
-
Metabolic Quenching: Add 1 mL of -80°C cold 80:20 methanol:water extraction buffer to each well.[11][12] This step rapidly quenches enzymatic activity.
-
Cell Lysis and Collection: Place the plate on dry ice for 10 minutes. Then, scrape the cells in the cold extraction buffer and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes for 30 seconds and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Sample Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of LC-MS grade water or an appropriate buffer for LC-MS analysis.
Part 3: LC-MS/MS Analysis
The analysis of DCA and its polar metabolites can be achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a triple quadrupole mass spectrometer.
| Parameter | Setting | Rationale |
| LC Column | HILIC column (e.g., SeQuant ZIC-pHILIC) | Provides good retention and separation of polar analytes like DCA and its metabolites. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 | Common mobile phase for HILIC separation of polar compounds in negative ion mode. |
| Mobile Phase B | Acetonitrile | Strong solvent for eluting analytes from a HILILC column. |
| Gradient | Start with a high percentage of Mobile Phase B, gradually decreasing to elute analytes. | Allows for the separation of compounds with varying polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for standard analytical LC columns. |
| Injection Volume | 5 µL | A standard volume to avoid column overloading while ensuring sufficient analyte detection. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | DCA and its metabolites are organic acids that readily form negative ions. |
MRM Transitions for ¹³C₂-DCA and Metabolites
The following Multiple Reaction Monitoring (MRM) transitions can be used for the detection and quantification of ¹³C₂-DCA and its ¹³C-labeled metabolites. The collision energies should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| ¹³C₂-DCA | 130.9 | 86.0 | [M-H]⁻, Loss of CO₂ |
| ¹²C-DCA (unlabeled) | 128.9 | 84.0 | For comparison |
| ¹³C₂-Glyoxylate | 74.9 | 29.0 | [M-H]⁻, Loss of CO₂H |
| ¹²C-Glyoxylate | 72.9 | 29.0 | For comparison |
| ¹³C₂-Glycolate | 77.0 | 31.0 | [M-H]⁻, Loss of CO₂H |
| ¹²C-Glycolate | 75.0 | 31.0 | For comparison |
| ¹³C₂-Oxalate | 90.9 | 62.9 | [M-H]⁻, Loss of CO |
| ¹²C-Oxalate | 88.9 | 60.9 | For comparison |
Data Analysis and Interpretation
-
Peak Integration: Integrate the peak areas for each of the specified MRM transitions.
-
Isotopologue Distribution: The fractional enrichment of ¹³C in each metabolite pool can be calculated by comparing the peak area of the labeled isotopologue (e.g., M+2 for ¹³C₂) to the total peak area of all isotopologues (labeled and unlabeled).[13][14]
-
Metabolic Flux: The relative abundance of the ¹³C-labeled metabolites will provide insights into the metabolic flux through the DCA degradation pathway. An increase in ¹³C₂-glyoxylate, ¹³C₂-glycolate, and ¹³C₂-oxalate following ¹³C₂-DCA administration confirms active metabolism of the drug.
Conclusion
This application note provides a detailed and robust methodology for tracing the metabolic fate of ¹³C₂-DCA in cancer cells using LC-MS/MS. By following these protocols, researchers can gain valuable insights into how DCA is processed by cancer cells, which is essential for understanding its mechanism of action and for the development of more effective cancer therapies. The use of stable isotope tracers provides a powerful tool to dissect complex metabolic pathways and their roles in disease.[7]
References
- Google. (2026). Current time information in Washington, DC, US.
- Vertex AI Search. (n.d.). Dichloroacetate (DCA).
- MDPI. (n.d.). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts.
- CCNM. (n.d.). Dichloroacetate (DCA) in Cancer Care.
- (2025). Understanding Dichloroacetate (DCA): A Metabolic Modulator for Cancer and Beyond.
- NIH. (n.d.). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- PubMed. (n.d.). The pharmacology of dichloroacetate.
- MDPI. (1989). Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods.
- NIH. (2018). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS).
- Bio-protocol. (2024). Extraction of the Polar Metabolites from Adherent Mammalian Cells.
- ResearchGate. (n.d.). LC-MS/MS parameters used for 13 C and 15 N labeling experiments.
- (n.d.). sample preparation guideline for extraction of polar metabolites from adherent or.
- PubMed Central. (n.d.). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples.
- ACS Publications. (n.d.). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry.
- (n.d.). Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate.
- ResearchGate. (n.d.). 13 C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma.
- Frontiers. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products.
- PubMed Central. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells.
- NIH. (n.d.). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat.
- Biologie. (2016). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways.
- NIH. (n.d.). Primary Hyperoxaluria Screening and Monitoring: Quantitative Measurement of Plasma Oxalate by Gas Chromatography-Mass Spectrometry With High Sensitivity.
- (n.d.). Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling.
- Springer Nature Experiments. (n.d.). Stable isotope tracing to assess tumor metabolism in vivo.
- ResearchGate. (2025). Use of hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat.
- ISMRM. (n.d.). Use of Dichloroacetate to Aid the Investigation of Krebs Cycle Metabolism In Vivo in Normal Rat with Hyperpolarized [1. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY0-nCRSosLuuLyMRCXlIFx2zdVloREkjSkkrp79biNed6_TChuvXfIWFXbHD9r9p1xYVOrCUBID4Z63eJJMaxhL1lvCFXCtkqfIvZzzzrf_2J8_YI5NsWjZxE8t4LN5aPpkxz4Pzvn-Ap9yvVLMLMnNzq6jC0dDosKos=
- (2025). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.
- ACS Publications. (2019). Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes in Hyperoxaluria Patients Using a Stable Isotope Procedure.
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- PMC. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells.
- YouTube. (2021). Utilizing Stable Isotope Tracers in Preclinical Models of Obesity.
- Taylor & Francis Online. (n.d.). Full article: Quantification of Oxalate by Novel LC–MS/MS: Assay Development, Validation and Application in Lumasiran Clinical Trials.
- ACS Publications. (n.d.). Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples.
- PubMed Central. (n.d.). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos.
- PMC. (n.d.). Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics.
- ResearchGate. (2025). Liquid chromatography-tandem mass spectrometry method for routine measurement of oxalic acid in human plasma.
- PMC. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion.
- ResearchGate. (n.d.). A roadmap for interpreting 13C metabolite labeling pattern from cells.
- ResearchGate. (2020). How to analyze 13C metabolic flux?
Sources
- 1. thechi.ca [thechi.ca]
- 2. mdpi.com [mdpi.com]
- 3. ccnm.edu [ccnm.edu]
- 4. nbinno.com [nbinno.com]
- 5. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of the Polar Metabolites from Adherent Mammalian Cells —Bio-101 [bio-protocol.org]
- 12. rockefeller.edu [rockefeller.edu]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Probing Pyruvate Dehydrogenase Complex Activity and Central Carbon Metabolism In Vivo Using Sodium Dichloroacetate-¹³C₂
Application Note & Protocol
Authored by: Senior Application Scientist, Gemini AI
Introduction
Sodium dichloroacetate (DCA) is a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC).[1] This activation shunts pyruvate from lactate production towards acetyl-CoA synthesis, promoting mitochondrial glucose oxidation.[1] This metabolic shift has generated significant interest in DCA as a potential therapeutic agent for various mitochondrial diseases and cancers characterized by the Warburg effect.[1][2] The use of stable isotope-labeled Sodium dichloroacetate, specifically with two Carbon-13 atoms ([1,2-¹³C₂]DCA), provides a powerful tool to trace its metabolic fate and its influence on central carbon metabolism in vivo. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies using Sodium dichloroacetate-¹³C₂.
The core principle of these studies is to introduce ¹³C₂-DCA into a biological system and monitor the incorporation of the ¹³C label into downstream metabolites. This allows for the direct investigation of DCA's metabolism and its impact on interconnected metabolic pathways. The primary analytical techniques for detecting and quantifying ¹³C enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), each offering unique advantages for metabolic flux analysis.[3][4]
Scientific Principles and Rationale
The two ¹³C atoms in Sodium dichloroacetate-¹³C₂ serve as a tracer to follow the molecule's journey through metabolic pathways. The metabolism of DCA is primarily hepatic and involves the enzyme glutathione S-transferase zeta 1 (GSTZ1), which catalyzes the conversion of DCA to glyoxylate.[5] Glyoxylate can then be further metabolized to oxalate, glycine, and CO₂.[6] By tracking the ¹³C label, we can quantify the flux through these pathways.
Furthermore, the administration of ¹³C₂-DCA can provide insights into its pharmacokinetics, including its absorption, distribution, metabolism, and excretion. This information is crucial for determining appropriate dosing regimens and understanding potential toxicities.[5][6][7]
Diagram of the Metabolic Fate of Sodium Dichloroacetate-¹³C₂
Caption: General workflow for in vivo studies using ¹³C₂-DCA.
Protocol 1: Pharmacokinetic Study of Sodium Dichloroacetate-¹³C₂ in Mice
This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion of ¹³C₂-DCA.
Materials:
-
Sodium dichloroacetate-¹³C₂
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing needles (for oral gavage and IV injection)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Metabolic cages for urine and feces collection
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of Sodium dichloroacetate-¹³C₂ in sterile saline. For intravenous (IV) administration, ensure the solution is sterile.
-
Dosing:
-
IV Group: Administer a single 25 mg/kg dose of ¹³C₂-DCA via the tail vein.
-
Oral Gavage (PO) Group: Administer a single 50 mg/kg dose of ¹³C₂-DCA via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Urine and Feces Collection: House a subset of animals in metabolic cages to collect urine and feces for 24 or 48 hours.
-
Plasma and Tissue Preparation:
-
Centrifuge blood samples to separate plasma.
-
At the final time point, euthanize animals and collect tissues of interest (e.g., liver, kidney, tumor).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Store plasma and urine samples at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentration of ¹³C₂-DCA and its labeled metabolites in plasma, urine, and tissue homogenates using a validated LC-MS/MS method.
Data Presentation:
| Parameter | Intravenous (IV) Administration (25 mg/kg) | Oral (PO) Administration (50 mg/kg) |
| Cmax (µg/mL) | ~150 | ~75 |
| Tmax (h) | 0.08 | 0.5 |
| AUC(0-t) (µg·h/mL) | ~250 | ~300 |
| Half-life (t1/2) (h) | ~0.5 - 1 | ~1 - 2 |
| Bioavailability (%) | 100 | ~80-90 |
| Note: These are hypothetical values based on known DCA pharmacokinetics and should be experimentally determined. | ||
| [5][7] |
Protocol 2: In Vivo Metabolic Tracing with Sodium Dichloroacetate-¹³C₂ using NMR Spectroscopy
This protocol is designed to trace the metabolic fate of ¹³C₂-DCA in vivo using non-invasive NMR spectroscopy.
Materials:
-
Sodium dichloroacetate-¹³C₂
-
Anesthetized rat (e.g., Sprague-Dawley) with an indwelling catheter
-
NMR spectrometer with a ¹³C coil
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the NMR spectrometer. Insert a catheter into the tail vein for infusion.
-
Baseline Spectra: Acquire a baseline ¹³C NMR spectrum of the tissue of interest (e.g., liver or tumor) before ¹³C₂-DCA infusion.
-
¹³C₂-DCA Infusion: Infuse a solution of ¹³C₂-DCA (e.g., 100 mg/kg) over a defined period.
-
Dynamic Spectra Acquisition: Acquire ¹³C NMR spectra continuously during and after the infusion to monitor the appearance and evolution of ¹³C-labeled metabolites in real-time. [3]5. Data Analysis: Process the NMR data to identify and quantify the signals from ¹³C₂-DCA and its downstream metabolites. The chemical shifts of the ¹³C-labeled carbons will be distinct from the natural abundance ¹²C signals.
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
In vivo ¹³C NMR spectroscopy allows for the non-invasive, real-time monitoring of ¹³C label incorporation into metabolites. [8]For ex vivo analysis, tissue extracts can be analyzed using high-resolution NMR to provide more detailed structural information and quantification of labeled isotopomers. [9]
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying ¹³C-labeled metabolites in biological samples. [10]This technique separates metabolites chromatographically before detecting them based on their mass-to-charge ratio. By comparing the abundance of the M+2 isotopologues (containing two ¹³C atoms) to the M+0 isotopologues (containing only ¹²C), the degree of isotopic enrichment can be accurately determined. [11] Sample Preparation for LC-MS/MS:
-
Tissue Homogenization: Homogenize frozen tissue samples in a cold solvent mixture, such as 80:20 methanol:water, to quench metabolism and extract metabolites. [10]2. Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
-
Drying and Reconstitution: Dry the supernatant under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Data Analysis and Interpretation
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. [11]The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). After correcting for the natural abundance of ¹³C, the MIDs can be used to calculate the fractional contribution of ¹³C₂-DCA to the metabolite pool and to infer the activity of specific metabolic pathways. [11] Expected Labeled Metabolites from ¹³C₂-DCA:
| Metabolite | Expected Mass Shift | Metabolic Pathway |
| Glyoxylate | M+2 | DCA Metabolism |
| Oxalate | M+2 | DCA Metabolism |
| Glycine | M+2 | DCA Metabolism |
| ¹³CO₂ | M+1 | DCA Metabolism |
Conclusion
In vivo studies using Sodium dichloroacetate-¹³C₂ offer a powerful approach to investigate the pharmacokinetics, metabolism, and metabolic effects of this important molecule. By combining carefully designed animal experiments with advanced analytical techniques like NMR and MS, researchers can gain valuable insights into the role of DCA in health and disease, paving the way for its potential therapeutic applications.
References
-
Hu, S., Yoshihara, H., Bok, R. A., Kurhanewicz, J., & Vigneron, D. B. (2012). Use of Dichloroacetate to Aid the Investigation of Krebs Cycle Metabolism In Vivo in Normal Rat with Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate. Proceedings of the International Society for Magnetic Resonance in Medicine, 20, 4331. [Link]
-
Vincent, G., & Van den Heuvel, J. (2020). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. [Link]
-
Ma, E. H., et al. (2024). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells. Science Advances, 10(22), eadj1431. [Link]
-
Brender, J. R., et al. (2019). Imaging of glucose metabolism by 13C-MRI distinguishes pancreatic cancer subtypes in mice. eLife, 8, e48023. [Link]
-
Li, Y., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]
-
Hu, S., et al. (2012). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. Magnetic resonance in medicine, 68(4), 10.1002/mrm.24508. [Link]
-
Gruetter, R. (2002). Localized in vivo13C NMR spectroscopy of the brain. NMR in Biomedicine, 15(7-8), 607-621. [Link]
-
Mayer, D., & Stacpoole, P. W. (2022). In-vivo magnetic resonance spectroscopy of lactate as a non-invasive biomarker of dichloroacetate activity in cancer and non-cancer central nervous system disorders. Frontiers in Oncology, 12, 969315. [Link]
-
Oshima, N., et al. (2019). Developing a therapeutic strategy for a glycolytic cancer model by monitoring on-target in vivo efficacy of a newly developed LDH inhibitor using hyperpolarized 13C Magnetic Resonance Imaging. Proceedings of the International Society for Magnetic Resonance in Medicine, 27, 0933. [Link]
-
Park, J. M., et al. (2013). Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging. Neuro-oncology, 15(9), 1166-1175. [Link]
-
Lin, E. L., et al. (1997). Pharmacokinetics and metabolism of dichloroacetate in the F344 rat after prior administration in drinking water. Toxicology and applied pharmacology, 146(1), 109-117. [Link]
-
Gallagher, F. A., et al. (2020). The use of hyperpolarised 13C-MRI in clinical body imaging to probe cancer metabolism. The British journal of radiology, 93(1115), 20200143. [Link]
-
Schultz, I. R., & Merdink, J. L. (1997). Pharmacokinetics and metabolism of dichloroacetate in the F344 rat after prior administration in drinking water. Pacific Northwest National Laboratory. [Link]
-
Zamboni, N., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 1-8. [Link]
-
Fan, T. W., & Lane, A. N. (2016). Considerations of Sample Preparation for Metabolomics Investigation. bio-protocol, 6(15), e1730. [Link]
-
de Graaf, R. A., et al. (2003). In vivo 1H-[13C]-NMR spectroscopy of cerebral metabolism. NMR in Biomedicine, 16(6-7), 339-357. [Link]
-
Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(6), 698-709. [Link]
-
Liu, X., et al. (2014). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature protocols, 9(1), 111-127. [Link]
-
Faubert, B., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 753098. [Link]
-
Kumar, R., et al. (2023). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. Plants, 12(12), 2335. [Link]
-
de Graaf, R. A., et al. (2010). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 23(9), 957-972. [Link]
-
Chapman, B. E., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(10), 403. [Link]
-
de Graaf, R. A., et al. (2004). Detection of [1,6-13C2]-Glucose metabolism in rat brain by in vivo 1H-[13C]-NMR spectroscopy. Magnetic resonance in medicine, 52(5), 969-976. [Link]
-
Čuperlović-Culf, M., et al. (2020). Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions. Metabolites, 10(3), 93. [Link]
-
Verlande, A., et al. (2022). Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models. Frontiers in Physiology, 13, 1023614. [Link]
-
Römisch-Margl, W., et al. (2011). Procedure for tissue sample preparation and metabolite extraction for high-throughput targeted metabolomics. Metabolomics, 7(1), 114-123. [Link]
-
Fan, T. W., & Lane, A. N. (2012). Considerations of Sample Preparation for Metabolomics Investigation. Methods in molecular biology (Clifton, N.J.), 803, 3-21. [Link]
-
Du, D. Y., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 10(11), 458. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-12. [Link]
-
Cerdan, S., et al. (1990). Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR. The Journal of biological chemistry, 265(22), 12916-12926. [Link]
-
Christen, S., et al. (2016). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 43, 9-17. [Link]
-
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. University of Oxford. [Link]
-
Horton, J. W., et al. (1995). Effects of dichloroacetate administration during fatal hemorrhagic shock in immature swine. The Journal of trauma, 38(4), 585-590. [Link]
-
Stacpoole, P. W. (1989). The pharmacology of dichloroacetate. Metabolism: clinical and experimental, 38(11), 1124-1144. [Link]
-
Selivanov, V. A., et al. (2021). Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. Metabolites, 11(6), 350. [Link]
-
NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
-
Masakapalli, S. K. (2020, November 16). How to analyze 13C metabolic flux? ResearchGate. [Link]
-
Liu, X., et al. (2014). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature protocols, 9(1), 111-127. [Link]
-
Michelakis, E. D., et al. (2008). Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer. British journal of cancer, 99(7), 989-994. [Link]
-
Selivanov, V. A., et al. (2021). Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. Metabolites, 11(6), 350. [Link]
-
Curry, S. H., et al. (1981). Biological disposition of sodium dichloroacetate in animals and humans after intravenous administration. Journal of pharmaceutical sciences, 70(11), 1274-1276. [Link]
-
Thewalt, J., et al. (2011). Effect of dichloroacetate on tumor oxygen consumption in vivo. Tumor Hypoxia. [Link]
-
Shroads, A. L., et al. (2016). Pharmacogenetic considerations with dichloroacetate dosing. Pharmacogenomics, 17(8), 917-928. [Link]
Sources
- 1. Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models [frontiersin.org]
- 3. Localized in vivo13C NMR spectroscopy of the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenetic considerations with dichloroacetate dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of dichloroacetate in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological disposition of sodium dichloroacetate in animals and humans after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo 1H-[13C]-NMR spectroscopy of cerebral metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Sodium Dichloroacetate-¹³C₂ in Metabolic Research
A Senior Application Scientist's Guide to Preparation, Administration, and Experimental Design
This document provides a detailed protocol for the dissolution and administration of Sodium Dichloroacetate-¹³C₂ (DCA-¹³C₂), a stable isotope-labeled compound crucial for metabolic flux analysis. These guidelines are intended for researchers, scientists, and drug development professionals investigating cellular metabolism, particularly the intersection of glycolysis and mitochondrial respiration.
Scientific Principle: Tracing Metabolic Fate with DCA-¹³C₂
Sodium Dichloroacetate (DCA) is a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA effectively "forces" the cell to shift its metabolism from anaerobic glycolysis (the Warburg effect, prevalent in cancer cells) towards glucose oxidation within the mitochondria.[1][4][5][6] This mechanism makes DCA a valuable tool for studying and potentially treating various metabolic disorders and cancers.[6][7][8]
The use of the stable isotope-labeled form, Sodium Dichloroacetate-¹³C₂, allows researchers to trace the metabolic fate of the acetyl group derived from pyruvate. When DCA-¹³C₂ is administered, the subsequent activation of PDC leads to the conversion of pyruvate to Acetyl-CoA, which then enters the TCA cycle. The ¹³C labels can then be tracked as they are incorporated into various downstream metabolites. This technique, known as stable isotope tracing or metabolic flux analysis, provides a dynamic view of cellular metabolism that is not achievable with unlabeled compounds.[9][10][11][12][13][14]
Mechanism of Action Visualization
The following diagram illustrates the metabolic shift induced by DCA.
Caption: General workflow for a Sodium Dichloroacetate-¹³C₂ tracing experiment.
Conclusion
The use of Sodium Dichloroacetate-¹³C₂ is a powerful technique for elucidating metabolic pathways and understanding the metabolic reprogramming that occurs in various diseases. Adherence to proper dissolution, handling, and administration protocols is paramount for obtaining reliable and reproducible data. The protocols outlined in this document serve as a comprehensive guide for researchers embarking on metabolic flux analysis using this important labeled compound.
References
-
Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α. MDPI. Available at: [Link]
-
What is Sodium Dichloroacetate used for?. Patsnap Synapse. Available at: [Link]
-
sodium dichloroacetate (Pending FDA Approval). Medscape Reference. Available at: [Link]
-
Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α. PubMed. Available at: [Link]
-
Mechanism of DCA in cancer: DCA inhibits pyruvate dehydrogenase kinase... ResearchGate. Available at: [Link]
-
Material Safety Data Sheet - Sodium Dichloroacetate, 98%. Cole-Parmer. Available at: [Link]
-
Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. PubMed. Available at: [Link]
-
Definition of sodium dichloroacetate - NCI Drug Dictionary. National Cancer Institute. Available at: [Link]
-
SAFETY DATA SHEET. EMD Millipore. Available at: [Link]
-
Complementary Approaches: Dichloroacetate (DCA). CancerQuest. Available at: [Link]
-
Sodium Dichloroacetate. Cosmetic Raw Materials Pharmaceutical APIs. Available at: [Link]
-
In vivo stable isotope labeling of 13C and 15N... F1000Research. Available at: [Link]
-
Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. Available at: [Link]
-
Phase II Pilot Randomized Study of Sodium Dichloroacetate in Patients With Congenital Lactic Acidemia. ClinicalTrials.gov. Available at: [Link]
-
Phase III Randomized Study of Sodium Dichloroacetate in Children With Congenital Lactic Acidosis. ClinicalTrials.Veeva. Available at: [Link]
-
Multilabeled 13C substrates as probes in In vivo 13C and 1H NMR spectroscopy. Magnetic Resonance in Medicine. Available at: [Link]
-
In vivo 2H/13C flux analysis in metabolism research. PubMed Central. Available at: [Link]
-
Phase II Pilot Randomized Study of Sodium Dichloroacetate in Patients With Congenital Lactic Acidemia. MedPath. Available at: [Link]
-
Controlled Clinical Trial of Dichloroacetate for Treatment of Congenital Lactic Acidosis in Children. Pediatrics - AAP Publications. Available at: [Link]
-
Preparation and stability of intravenous solutions of sodium dichloroacetate (DCA). PubMed. Available at: [Link]
- Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics. Humana Press.
-
Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Springer Nature Experiments. Available at: [Link]
- USE OF SODIUM DICHLOROACETATE FOR CANCER TRE
-
[Video] How to measure Dichloroacetate. The common method. DCA Guide. Available at: [Link]
-
Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. MDPI. Available at: [Link]
-
Case report: Sodium dichloroacetate (DCA) inhibition of the "Warburg Effect" in a human cancer patient: complete response in non-Hodgkin's lymphoma after disease progression with rituximab-CHOP. PubMed. Available at: [Link]
-
Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1. PubMed Central. Available at: [Link]
-
Metabolomics and isotope tracing. PubMed Central. Available at: [Link]
-
Long-term stabilization of stage 4 colon cancer using sodium dichloroacetate therapy. NIH. Available at: [Link]
-
How Are Isotopes Used As Tracers In Biological Studies?. Chemistry For Everyone. Available at: [Link]
-
Machine-Vision-Enabled Salt Dissolution Analysis. PubMed Central. Available at: [Link]
-
Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PubMed Central. Available at: [Link]
-
Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. Available at: [Link]
- Monitoring the dissolution of pharmaceutical substances (amorphous, salts, co-crystals, metastable polymorphs). In Advanced Drug Delivery Reviews. Elsevier.
Sources
- 1. What is Sodium Dichloroacetate used for? [synapse.patsnap.com]
- 2. Sodium dichloroacetate dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. adipogen.com [adipogen.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. What is Sodium dichloroacetate?_Chemicalbook [chemicalbook.com]
- 7. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. f1000research.com [f1000research.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Stable Isotope Tracing with Sodium Dichloroacetate-¹³C₂
Introduction: Unraveling Metabolic Reprogramming with ¹³C₂-DCA
Stable isotope tracing has become an indispensable tool in modern metabolic research, enabling the precise tracking of atoms through complex biochemical networks.[1] This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic view of cellular metabolism that endpoint measurements alone cannot capture.[2][3] By introducing substrates enriched with stable isotopes like Carbon-13 (¹³C), researchers can elucidate metabolic pathway activity, quantify fluxes, and identify points of dysregulation in disease states.[4]
This guide focuses on the application of Sodium Dichloroacetate-¹³C₂ (¹³C₂-DCA) as a novel probe for interrogating a critical node in central carbon metabolism: the pyruvate dehydrogenase (PDH) complex.[5] DCA is a well-characterized inhibitor of pyruvate dehydrogenase kinase (PDK), the enzyme responsible for inactivating PDH through phosphorylation.[5][6][7] By inhibiting PDK, DCA effectively "locks" PDH in its active state, promoting the conversion of pyruvate to acetyl-CoA and its subsequent entry into the tricarboxylic acid (TCA) cycle.[5][8] This mechanism makes DCA a powerful tool for investigating metabolic reprogramming, particularly the Warburg effect observed in many cancer cells, which favor glycolytic lactate production even in the presence of oxygen.[9][10][11]
The use of ¹³C₂-DCA, where both carbons of the dichloroacetate molecule are labeled with ¹³C, allows for direct tracing of the metabolic consequences of forced PDH activation. While DCA itself is not a direct substrate for the TCA cycle, its action modulates the flux of other ¹³C-labeled substrates, such as ¹³C-glucose or ¹³C-glutamine. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation for stable isotope tracing experiments utilizing ¹³C₂-DCA.
Mechanism of Action: Modulating the Gatekeeper of Mitochondrial Metabolism
The pyruvate dehydrogenase complex is a critical gatekeeper that links cytosolic glycolysis to mitochondrial oxidative phosphorylation.[5] Its activity is tightly regulated by PDK.[5] In many pathological states, including cancer, PDK is often upregulated, leading to the phosphorylation and inactivation of PDH.[12] This inactivation shunts pyruvate away from the TCA cycle and towards lactate fermentation, a metabolic phenotype that supports rapid cell proliferation.[7]
Sodium dichloroacetate acts as a pyruvate analog and a potent inhibitor of all four PDK isoforms.[12][13] By binding to PDK, DCA prevents the phosphorylation of PDH, thereby maintaining its active state.[5] This forced activation of PDH redirects pyruvate from lactate production into the mitochondria for conversion into acetyl-CoA.[7] This acetyl-CoA then enters the TCA cycle to fuel oxidative phosphorylation.[13] The use of ¹³C₂-DCA allows researchers to precisely quantify the impact of this metabolic shift.
Diagram: Mechanism of Action of Sodium Dichloroacetate (DCA)
Caption: DCA inhibits PDK, promoting the active state of PDH and increasing pyruvate flux into the TCA cycle.
Experimental Design and Protocols
Effective stable isotope tracing studies with ¹³C₂-DCA require careful planning and execution. The following sections provide detailed protocols for both in vitro and in vivo applications.
In Vitro Protocol: Cell Culture
This protocol outlines the steps for tracing the metabolic effects of ¹³C₂-DCA in cultured cells in conjunction with a ¹³C-labeled primary substrate like glucose.
Materials:
-
Sodium Dichloroacetate-¹³C₂ (¹³C₂-DCA)
-
[U-¹³C₆]-Glucose or other ¹³C-labeled substrate
-
Cell culture medium deficient in the corresponding unlabeled substrate
-
Cultured cells of interest
-
Standard cell culture reagents and equipment
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Centrifuge
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare experimental media by supplementing substrate-deficient media with the desired concentrations of [U-¹³C₆]-Glucose and unlabeled glutamine (or vice-versa). The concentration of ¹³C₂-DCA should be optimized for the cell line, but a starting range of 1-10 mM is common.[11]
-
Tracer Incubation:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed experimental medium containing the ¹³C-labeled substrate and ¹³C₂-DCA.
-
Incubate for a predetermined time course. Time points can range from minutes to 24 hours depending on the metabolic pathway of interest and the turnover rate of the metabolites. A common time point to assess steady-state labeling is 6-8 hours.
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrates.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Incubate on ice for 10 minutes to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at maximum speed (e.g., >13,000 rpm) for 15 minutes at 4°C to pellet cell debris and proteins.[14]
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis by MS or NMR.
-
In Vivo Protocol: Animal Models
This protocol provides a general framework for in vivo stable isotope tracing with ¹³C₂-DCA in rodent models. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
Sodium Dichloroacetate-¹³C₂ (¹³C₂-DCA)
-
[U-¹³C₆]-Glucose or other ¹³C-labeled substrate
-
Sterile saline for injection
-
Animal model (e.g., tumor-bearing mouse)
-
Anesthesia and surgical equipment
-
Liquid nitrogen
-
Homogenization equipment
Step-by-Step Methodology:
-
Animal Preparation: Acclimate the animals to the experimental conditions. A fasting period of 4-6 hours prior to tracer administration can help reduce background from unlabeled dietary sources.[15]
-
Tracer Administration:
-
The tracer can be administered via intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage.[16] IV infusion provides better control over the plasma concentration of the tracer.
-
A common approach is a bolus injection of the ¹³C-labeled substrate followed by a continuous infusion to maintain steady-state labeling in the plasma.[17]
-
¹³C₂-DCA can be co-infused or administered as a bolus prior to the primary tracer to ensure PDK inhibition. Recommended dosing for DCA in rodents is typically in the range of 50-100 mg/kg.[13]
-
-
Tissue Collection:
-
At the desired time point post-infusion (e.g., 30-120 minutes), anesthetize the animal.
-
Surgically resect the tumor and any other tissues of interest (e.g., adjacent normal tissue, liver, plasma).[18]
-
Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.
-
-
Metabolite Extraction:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in a suitable volume of ice-cold 80% methanol using a bead beater or other homogenization equipment.
-
Follow the sample processing steps (centrifugation, supernatant collection, and drying) as described in the in vitro protocol.
-
Diagram: Experimental Workflow for ¹³C₂-DCA Stable Isotope Tracing
Caption: General workflow from experimental setup to data analysis for stable isotope tracing studies.
Data Analysis and Interpretation
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest.[19] The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.[19]
Data Correction:
Raw MS data must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes. This is typically done using established algorithms.
Quantifying Isotopic Enrichment:
The percentage of ¹³C enrichment for a given metabolite can be calculated from its MID. For a metabolite with 'n' carbon atoms, the fractional enrichment is the sum of the fractional abundances of all labeled isotopologues (M+1 to M+n).
Interpreting Labeling Patterns:
The key to interpreting the data lies in understanding how the ¹³C label from the tracer is incorporated into downstream metabolites. When using ¹³C₂-DCA with [U-¹³C₆]-Glucose:
-
Glycolysis: Pyruvate will be predominantly M+3.
-
PDH Activity: Acetyl-CoA will be M+2, as one ¹³C is lost as ¹³CO₂ during the PDH reaction.
-
TCA Cycle (First Turn): Citrate will be M+2, α-ketoglutarate M+2, succinate M+2, fumarate M+2, and malate M+2.
-
Anaplerosis (Pyruvate Carboxylase): If pyruvate enters the TCA cycle via pyruvate carboxylase, it will generate M+3 oxaloacetate, leading to M+3 citrate. The ratio of M+2 to M+3 citrate can thus be used to infer the relative activity of PDH versus pyruvate carboxylase.[20]
Expected Outcomes with ¹³C₂-DCA Treatment:
Compared to controls, cells or tissues treated with ¹³C₂-DCA are expected to show:
-
Increased ¹³C enrichment in TCA cycle intermediates: This reflects the increased flux of ¹³C-pyruvate into the mitochondria.
-
Decreased ¹³C enrichment in lactate: This indicates a shift away from glycolytic fermentation.
-
Altered ratios of labeled isotopologues: For example, an increased ratio of M+2 to M+3 citrate when co-tracing with [U-¹³C₆]-Glucose suggests a specific increase in PDH-mediated flux.
Quantitative Data Summary:
The following table provides hypothetical but representative data from an in vitro experiment tracing [U-¹³C₆]-Glucose in a cancer cell line with and without DCA treatment.
| Metabolite | Isotopologue | Control (% Abundance) | DCA Treated (% Abundance) | Interpretation |
| Pyruvate | M+3 | 95.2 | 94.8 | High glycolytic activity in both conditions. |
| Lactate | M+3 | 85.1 | 60.5 | DCA reduces pyruvate to lactate conversion. |
| Citrate | M+2 | 25.6 | 55.3 | DCA significantly increases PDH flux. |
| M+3 | 5.2 | 4.9 | Pyruvate carboxylase activity is unchanged. | |
| Malate | M+2 | 20.1 | 42.7 | Increased TCA cycle activity downstream of PDH. |
Conclusion and Future Directions
Stable isotope tracing with Sodium Dichloroacetate-¹³C₂ offers a powerful and specific method for investigating the regulation of pyruvate metabolism. By acutely activating the pyruvate dehydrogenase complex, ¹³C₂-DCA allows researchers to probe the metabolic consequences of shunting pyruvate into the TCA cycle. This approach is particularly valuable for studying diseases characterized by metabolic reprogramming, such as cancer, and for evaluating the mechanism of action of drugs that target cellular metabolism.[21] Future applications may involve combining ¹³C₂-DCA tracing with other labeled substrates to simultaneously query multiple metabolic pathways, providing a more holistic understanding of cellular metabolic networks.
References
-
ResearchGate. (2021). Mechanism of action for DCA. DCA inhibits pyruvate dehydrogenase... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. Retrieved from [Link]
-
Nootropics Depot. (2025). Understanding Dichloroacetate (DCA): A Metabolic Modulator for Cancer and Beyond. Retrieved from [Link]
-
Frontiers. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]
-
PubMed. (2022). Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis. Retrieved from [Link]
-
American Society of Hematology. (2018). Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis. Blood Advances. Retrieved from [Link]
-
ACS Publications. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. Retrieved from [Link]
-
MDPI. (1989). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Stable isotope tracing to assess tumor metabolism in vivo. Retrieved from [Link]
-
ACS Publications. (2022). Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications. Analytical Chemistry. Retrieved from [Link]
-
Medscape. (n.d.). sodium dichloroacetate (Pending FDA Approval). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with dichloroacetate, a metabolic messenger. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Sodium Dichloroacetate used for? Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-labeling approaches for metabolism analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
-
CancerQuest. (n.d.). Complementary Approaches: Dichloroacetate (DCA). Retrieved from [Link]
-
Data Insights Market. (2025). Sodium Dichloroacetate Industry's Evolution and Growth Pathways. Retrieved from [Link]
-
ScienceDirect. (n.d.). Physiological impact of in vivo stable isotope tracing on cancer metabolism. Retrieved from [Link]
-
PubMed Central. (2023). Metabolic pathway analysis using stable isotopes in patients with cancer. Retrieved from [Link]
-
Metabo-Profile. (2025). How Stable Isotope Tracing Transformed Cancer Research——Unraveling Tumor Metabolism. Retrieved from [Link]
-
PubMed Central. (n.d.). Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of sodium dichloroacetate for cancer treatment: a scoping review. Retrieved from [Link]
-
PubMed Central. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Retrieved from [Link]
-
DSpace@MIT. (2020). Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Physiological impact of in vivo stable isotope tracing on cancer metabolism. Retrieved from [Link]
-
PubMed Central. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Retrieved from [Link]
-
Lirias. (n.d.). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Retrieved from [Link]
-
University of Washington. (2021). Sample preparation in metabolomics. Retrieved from [Link]
-
ResearchGate. (2025). Physiological impact of in vivo stable isotope tracing on cancer metabolism. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
-
PubMed Central. (n.d.). Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. Retrieved from [Link]
-
PubMed. (2018). Activation of Pyruvate Dehydrogenase by Sodium Dichloroacetate Shifts Metabolic Consumption from Amino Acids to Glucose in IPEC-J2 Cells and Intestinal Bacteria in Pigs. Retrieved from [Link]
-
Cell Press. (n.d.). A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. Retrieved from [Link]
-
Vanderbilt University. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells. Retrieved from [Link]
-
PubMed Central. (n.d.). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Retrieved from [Link]
-
PubMed Central. (n.d.). Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate. Retrieved from [Link]
-
Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Labeling of TCA cycle intermediates. (a) U-13 C Glucose pathway showing.... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Tricarboxylic Acid Cycle Activity Measured by 13C Magnetic Resonance Spectroscopy in Rats Subjected to the Kaolin Model of Obstructed Hydrocephalus. Retrieved from [Link]
-
PubMed. (n.d.). TCA cycle kinetics in the rat heart by analysis of (13)C isotopomers using indirect (1)H. Retrieved from [Link]
Sources
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. isotope.com [isotope.com]
- 5. Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with dichloroacetate, a metabolic messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. What is Sodium Dichloroacetate used for? [synapse.patsnap.com]
- 11. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 19. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Techniques for Measuring ¹³C Enrichment from Dichloroacetate-¹³C₂ in Metabolic Research
< . APPLICATION NOTE & PROTOCOLS
Abstract
Stable isotope tracing using carbon-13 (¹³C) is a cornerstone of metabolic research, enabling the precise mapping of metabolic pathways. Dichloroacetate (DCA), an inhibitor of pyruvate dehydrogenase kinase (PDK), is a molecule of significant interest for its ability to modulate cellular metabolism, particularly in oncology and studies of metabolic disorders.[1][2] By using ¹³C₂-labeled dichloroacetate ([2,2-¹³C₂]DCA), researchers can trace the fate of the acetyl group as it is shunted into the mitochondria, providing a powerful tool to investigate central carbon metabolism. This guide provides a detailed overview and validated protocols for measuring ¹³C enrichment from [2,2-¹³C₂]DCA using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We offer in-depth, step-by-step methodologies, explain the causality behind experimental choices, and provide guidance on data interpretation to ensure scientific integrity and reproducibility.
Introduction: Dichloroacetate as a Metabolic Modulator
Dichloroacetate (DCA) acts as a metabolic regulator by inhibiting pyruvate dehydrogenase kinase (PDK).[2][3] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, which is the gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[2][3][4] By inhibiting PDK, DCA effectively "locks" PDH in its active, dephosphorylated state, promoting the conversion of pyruvate to acetyl-CoA.[4][5] This action shifts cellular metabolism from glycolysis towards oxidative phosphorylation.[1]
In many cancer cells, which exhibit a preference for glycolysis even in the presence of oxygen (the Warburg effect), this metabolic shift can disrupt cell growth and survival.[1] Using ¹³C₂-labeled DCA allows researchers to directly trace the carbon atoms from DCA as they are incorporated into acetyl-CoA and subsequently into TCA cycle intermediates and other downstream metabolites. This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a powerful method for quantifying intracellular reaction rates.[6][7]
Metabolic Fate of Dichloroacetate-¹³C₂
The two carbon atoms of [2,2-¹³C₂]DCA are metabolized to become the two carbon atoms of acetyl-CoA. This ¹³C₂-acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. As these labeled carbons flow through the cycle, the ¹³C label is incorporated into various intermediates. By measuring the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites, we can infer the activity of specific pathways.
Figure 1: Metabolic pathway of [2,2-¹³C₂]DCA. DCA inhibits PDK, activating PDH and promoting the conversion of pyruvate and the DCA tracer into ¹³C₂-labeled acetyl-CoA, which enters the TCA cycle.
Overall Experimental Workflow
A typical ¹³C tracing experiment involves several key stages, from initial cell culture to final data analysis. Each step must be carefully controlled to ensure data quality and reproducibility.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Navigating Sodium Dichloroacetate-13C2 Experiments: A Technical Support Guide
Welcome to the technical support center for Sodium Dichloroacetate-13C2 (DCA-13C2) experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and questions that arise during the use of DCA-13C2 in metabolic research. My aim is to equip you with the knowledge to anticipate, troubleshoot, and overcome experimental hurdles, ensuring the integrity and success of your studies.
Introduction to this compound in Metabolic Research
Sodium dichloroacetate (DCA) is a well-characterized inhibitor of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex.[1][2] By activating PDH, DCA promotes the conversion of pyruvate to acetyl-CoA, effectively shifting cellular metabolism from glycolysis towards oxidative phosphorylation. The 13C2-labeled analogue of DCA allows for the tracing of the carbon atoms from DCA as they are metabolized by the cell, providing a powerful tool for metabolic flux analysis (MFA).
This guide will address common issues thematically, from experimental design and execution to data analysis and interpretation.
Part 1: Experimental Design & Protocol Optimization
A well-designed experiment is the cornerstone of reliable and reproducible results. This section provides guidance on optimizing your experimental setup for DCA-13C2 studies.
FAQ: General Experimental Design
Q1: What is the primary application of this compound in metabolic research?
A1: this compound is primarily used as a tracer in stable isotope labeling studies to investigate metabolic pathways. Its main function is to probe the effects of activating the pyruvate dehydrogenase (PDH) complex on cellular metabolism. By tracing the fate of the 13C-labeled carbons, researchers can gain insights into how DCA-13C2 itself is metabolized and how its activation of PDH alters the flux through central carbon metabolism, including glycolysis and the TCA cycle.[3]
Q2: How do I determine the optimal concentration of DCA-13C2 for my cell line?
A2: The optimal concentration of DCA-13C2 can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the concentration that elicits the desired metabolic effect without causing significant cytotoxicity.
Recommended Approach:
-
Literature Review: Start by reviewing published studies that have used DCA in your cell line or a similar one to get a starting concentration range. Concentrations typically range from 0.5 mM to 50 mM.[4]
-
Dose-Response Curve: Culture your cells with a range of DCA-13C2 concentrations (e.g., 0, 1, 5, 10, 25, 50 mM) for a set period (e.g., 24 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the concentration at which cell viability begins to decline.
-
Metabolic Readout: Measure a key metabolic marker of PDH activation, such as the lactate-to-pyruvate ratio or the incorporation of a 13C-glucose tracer into TCA cycle intermediates.
-
Select Optimal Concentration: Choose the lowest concentration that produces a significant metabolic effect with minimal impact on cell viability.
Q3: What is the recommended incubation time for DCA-13C2 labeling experiments?
A3: The ideal incubation time depends on the specific metabolic pathway and metabolites of interest. The goal is to achieve isotopic steady state for the metabolites you are analyzing.[3]
General Guidelines:
-
Short-term (1-6 hours): Useful for studying rapid metabolic changes and the initial incorporation of the label into fast-turnover pools like glycolytic intermediates.
-
Long-term (12-48 hours): Often necessary to achieve isotopic steady state for metabolites in slower-turnover pathways, such as the TCA cycle and amino acid biosynthesis.
It is highly recommended to perform a time-course experiment (e.g., 1, 4, 8, 16, 24 hours) to determine when isotopic steady state is reached for your metabolites of interest.
Experimental Protocol: A Step-by-Step Guide for Cell Culture
This protocol provides a general framework for a DCA-13C2 labeling experiment in adherent cell culture.
Materials:
-
This compound (ensure high purity)
-
Cell culture medium (consider using a medium with known concentrations of unlabeled metabolites)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled precursors
-
Sterile, deionized water
-
0.22 µm syringe filter
-
Standard cell culture reagents and equipment
Protocol:
-
Prepare DCA-13C2 Stock Solution:
-
Dissolve this compound powder in sterile, deionized water to create a concentrated stock solution (e.g., 1 M).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[5]
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Prepare Labeling Medium:
-
Prepare your complete culture medium, substituting standard FBS with dFBS.
-
Add the DCA-13C2 stock solution to the medium to achieve the desired final concentration.
-
Prepare control media: one with unlabeled DCA and one without any DCA.
-
-
Tracer Incubation:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed, glucose-free base medium.
-
Add the pre-warmed labeling medium containing DCA-13C2.
-
Incubate the cells for the predetermined duration.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to quench all enzymatic activity.
-
Scrape the cells in the cold solvent and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., >13,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
Diagram: DCA-13C2 Experimental Workflow
Caption: A general workflow for a this compound metabolic labeling experiment.
Part 2: Troubleshooting Common Issues
This section addresses specific problems you might encounter during your DCA-13C2 experiments and provides actionable solutions.
FAQ: Troubleshooting Guide
Q4: I am observing low or no incorporation of the 13C label from DCA-13C2 into downstream metabolites. What could be the cause?
A4: This is a common issue with several potential causes. Here’s a systematic approach to troubleshooting:
-
Purity and Integrity of DCA-13C2:
-
Action: Verify the purity of your DCA-13C2 stock. Impurities can interfere with cellular uptake or metabolism. Consider obtaining a certificate of analysis from your supplier. Some suppliers offer higher purity grades which are recommended for sensitive applications.[6]
-
Action: Ensure your DCA-13C2 has been stored correctly (typically at -20°C in a desiccated environment) to prevent degradation.[5] Repeated freeze-thaw cycles should be avoided.
-
-
Cellular Uptake and Metabolism:
-
Action: Confirm that your chosen DCA-13C2 concentration is appropriate for your cell line and is not causing excessive toxicity, which would shut down metabolic pathways.
-
Action: Your incubation time may be too short. Refer to the time-course experiment recommendations in Q3.
-
-
Analytical Sensitivity:
-
Action: Ensure your mass spectrometer or NMR instrument is sensitive enough to detect the expected level of 13C enrichment. Check instrument calibration and settings.
-
Q5: I am seeing unexpected labeling patterns in my mass spectrometry data. How should I interpret this?
A5: Unexpected labeling patterns can be informative. Here's how to approach their interpretation:
-
Correction for Natural Abundance:
-
DCA's Metabolic Fate:
-
Action: Remember that DCA itself can be metabolized. The 13C labels from DCA-13C2 can enter central carbon metabolism. Consider the known metabolic pathways of DCA when interpreting your data.
-
-
Off-Target Effects:
-
Action: DCA can have effects beyond PDK inhibition.[1] Be aware of potential off-target effects that could alter metabolic fluxes in unexpected ways. Review the literature for known off-target effects of DCA in your experimental system.
-
-
Contamination:
-
Action: Ensure that your culture medium and reagents are free from unlabeled DCA or other compounds that could interfere with your analysis.
-
Table: Troubleshooting Matrix
| Issue | Possible Cause | Recommended Action |
| Low/No 13C Incorporation | Impure or degraded DCA-13C2 | Verify purity and storage conditions. |
| Suboptimal concentration/incubation | Perform dose-response and time-course experiments. | |
| Low analytical sensitivity | Check instrument calibration and settings. | |
| Unexpected Labeling Patterns | No correction for natural abundance | Apply a natural abundance correction algorithm. |
| Unconsidered DCA metabolism | Review the metabolic fate of DCA. | |
| Off-target effects of DCA | Research potential off-target effects. | |
| Contamination | Use high-purity reagents and dFBS. | |
| High Cell Death | DCA-13C2 concentration too high | Perform a dose-response to find a non-toxic concentration. |
| Contaminants in DCA-13C2 stock | Verify the purity of your tracer. | |
| Poor Chromatographic Peaks (MS) | Sample matrix effects | Optimize sample cleanup and extraction procedures. |
| Instrument contamination | Clean the MS source and transfer lines. | |
| Low Signal-to-Noise (NMR) | Insufficient sample concentration | Increase cell number or concentrate the metabolite extract. |
| Suboptimal NMR parameters | Optimize acquisition parameters (e.g., number of scans). |
Part 3: Data Interpretation & Analysis
Interpreting data from DCA-13C2 experiments requires a solid understanding of its mechanism of action and the principles of metabolic flux analysis.
The Central Role of Pyruvate Dehydrogenase (PDH)
DCA's primary mechanism is the inhibition of PDK, which in turn activates the PDH complex.[1][2] This is a critical control point in metabolism, linking glycolysis to the TCA cycle.
Diagram: DCA's Mechanism of Action
Caption: DCA inhibits PDK, leading to the dephosphorylation and activation of the PDH complex.
FAQ: Data Interpretation
Q6: How does DCA's activation of PDH affect the interpretation of labeling data from other tracers, like 13C-glucose?
A6: This is a crucial consideration. When you co-administer DCA-13C2 with another tracer, such as uniformly labeled 13C-glucose ([U-13C6]glucose), you are observing the combined effect of both.
-
Increased Flux into the TCA Cycle: DCA will increase the flux of pyruvate derived from [U-13C6]glucose into the TCA cycle. This will lead to a higher enrichment of 13C in TCA cycle intermediates (e.g., citrate, malate) compared to a control without DCA.
-
Decreased Lactate Production: As more pyruvate is shunted into the mitochondria, you can expect to see a decrease in the production and secretion of labeled lactate.
-
Interpreting Changes in Flux: When analyzing your data, it's important to attribute the observed changes in labeling patterns to the known mechanism of DCA. For example, an increase in M+2 citrate from [U-13C6]glucose in the presence of DCA is a direct reflection of increased PDH activity.
Q7: What are the key metabolites to monitor in a DCA-13C2 experiment?
A7: The choice of metabolites to monitor will depend on your specific research question, but here are some key players:
-
Lactate and Pyruvate: The ratio of these metabolites is a direct indicator of PDH activity.
-
TCA Cycle Intermediates: Citrate, α-ketoglutarate, succinate, fumarate, and malate will show changes in labeling patterns reflecting altered flux through the cycle.
-
Amino Acids: Alanine, aspartate, and glutamate are closely linked to the TCA cycle and will also show changes in their labeling patterns.
Q8: How do I correct for the natural abundance of 13C in my samples?
A8: Correcting for the ~1.1% natural abundance of 13C is essential for accurate quantification of isotopic enrichment.[7] This is typically done using computational algorithms that take into account the chemical formula of the metabolite and the number of carbon atoms. Several software packages and online tools are available for this purpose. The correction is particularly important for metabolites with a low level of enrichment from the tracer.
Conclusion
This compound is a valuable tool for dissecting the complexities of cellular metabolism. By understanding its mechanism of action, carefully designing your experiments, and being aware of the potential pitfalls, you can generate high-quality, interpretable data. This guide provides a foundation for your work, but remember that each experimental system is unique. Always start with thorough optimization and validation to ensure the reliability of your findings.
References
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-12. [Link]
-
Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]
-
Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262. [Link]
-
Stacpoole, P. W. (1989). The pharmacology of dichloroacetate. Metabolism, 38(11), 1124-1144. [Link]
-
DCA Guide. (n.d.). Suppliers. Retrieved from [Link]
-
ResearchGate. (2018). Estimation of TCA-cycle flux and effects of DCA. Retrieved from [Link]
-
Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis in Corynebacterium glutamicum. Microbial Cell Factories, 8(1), 1-13. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology, 6(1), 1-13. [Link]
-
Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167-174. [Link]
-
Maschke, R., Wahl, A., & Wiechert, W. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 678433. [Link]
-
Chen, L., & Feng, X. (2022). 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo. Communications Biology, 5(1), 1-11. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. The American journal of physiology, 263(5 Pt 1), E988-E1001. [Link]
-
Wang, Y., Parsons, L. R., & Su, X. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
-
Le, A., Lane, A. N., Hamaker, M., Bose, S., Gouw, A., Barbi, J., ... & Dang, C. V. (2012). Glucose-independent glutamine metabolism via TCA cycle exit through citrate provides carbons for fatty acid synthesis in hypoxia. Cell metabolism, 15(1), 111-118. [Link]
-
Sharma, A., & Singh, S. V. (2020). Dichloroacetate (DCA) inhibits the Warburg effect and tumor growth in triple-negative breast cancer. Cancer letters, 470, 17-27. [Link]
-
Gunda, V., & Singh, P. K. (2021). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Cancers, 13(9), 2097. [Link]
-
James, M. O., & Stacpoole, P. W. (2016). Dichloroacetate Decreases Cell Health and Activates Oxidative Stress Defense Pathways in Rat Alveolar Type II Pneumocytes. Frontiers in oncology, 6, 223. [Link]
-
Fendt, S. M., Bell, E. L., Keibler, M. A., Olenchock, B. A., Mayers, J. R., Wasylenko, T. M., ... & Heiden, M. G. V. (2013). Reductive glutamine metabolism is a function of the α-ketoglutarate to citrate ratio in cells. Nature communications, 4(1), 1-9. [Link]
-
YouTube. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. Retrieved from [Link]
-
YouTube. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. Retrieved from [Link]
-
He, L., & Fan, T. W. M. (2019). NMR Based Methods for Metabolites Analysis. Analytical Chemistry, 91(1), 21-46. [Link]
-
Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Methods in molecular biology (Clifton, N.J.), 2037, 99-122. [Link]
-
Nöh, K., & Wiechert, W. (2015). 13C-flux analysis: a powerful tool for quantifying cellular metabolism. Current opinion in biotechnology, 34, 110-117. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic engineering, 16, 21-32. [Link]
-
DCA-LAB. (n.d.). DCA LAB - Sodium Dichloroacetate of the Highest Quality. Retrieved from [Link]
-
Stacpoole, P. W., Henderson, G. N., Yan, Z., & James, M. O. (1998). Clinical pharmacology and toxicology of dichloroacetate. Environmental health perspectives, 106(Suppl 4), 989-994. [Link]
-
Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
YouTube. (2022, April 10). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]
-
YouTube. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. Retrieved from [Link]
-
Michelakis, E. D., Sutendra, G., Dromparis, P., Webster, L., Haromy, A., Niven, E., ... & Archer, S. L. (2010). Metabolic modulation of glioblastoma with dichloroacetate. Science translational medicine, 2(31), 31ra34-31ra34. [Link]
-
Stacpoole, P. W., Kurtz, T. L., Han, Z., & Langaee, T. (2008). Role of dichloroacetate in the treatment of genetic mitochondrial diseases. Advanced drug delivery reviews, 60(13-14), 1478-1487. [Link]
-
Sun, R. C., Fesler, A., & Teskey, G. C. (2016). Dichloroacetate (DCA) as a potential therapy for acquired epilepsy. Epilepsy research, 126, 1-7. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dcaguide.org [dcaguide.org]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sodium Dichloroacetate-13C2 Concentration for Cellular Metabolic Studies
Welcome to the technical support guide for the application of Sodium Dichloroacetate-13C2 (DCA-13C2) in cell-based metabolic research. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing the use of this stable isotope tracer in various cell lines. Our goal is to equip you with the scientific rationale and practical steps to ensure robust and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of DCA-13C2 in cell culture experiments.
Q1: What is this compound and what is its primary mechanism of action?
A1: Sodium Dichloroacetate (DCA) is a small molecule that acts as an inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] In many cancer cells, which exhibit a metabolic phenotype known as the Warburg effect (aerobic glycolysis), PDK is often overexpressed.[4][5] PDK phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), a key mitochondrial enzyme.[6][7] This inactivation shunts pyruvate away from the mitochondria and the tricarboxylic acid (TCA) cycle, favoring its conversion to lactate in the cytoplasm.
By inhibiting PDK, DCA prevents the inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle for oxidative phosphorylation.[2][7][8] This can lead to a metabolic shift from glycolysis to glucose oxidation.[3] this compound is a stable isotope-labeled version of DCA, where the two carbons of the dichloroacetate molecule are replaced with the heavy isotope, Carbon-13. This labeling allows researchers to trace the metabolic fate of DCA itself or to use it in conjunction with other tracers to study metabolic flux with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][10][11]
Diagram: Mechanism of Action of Sodium Dichloroacetate (DCA)
Caption: DCA inhibits PDK, activating PDH and shunting pyruvate into the TCA cycle.
Q2: Why is it necessary to optimize the concentration of DCA-13C2 for each cell line?
A2: The optimal concentration of DCA-13C2 is highly dependent on the specific cell line being investigated. Several factors contribute to this variability:
-
Differential Sensitivity to DCA: Cell lines exhibit varying sensitivities to the cytotoxic effects of DCA.[3][12][13] An effective concentration in one cell line might be toxic to another.
-
Metabolic Heterogeneity: The basal metabolic state, including the reliance on glycolysis versus oxidative phosphorylation, differs significantly among cell lines. This can influence the cellular response to PDK inhibition.
-
Transporter Expression: The uptake of DCA into cells can be influenced by the expression levels of membrane transporters, which can vary between cell types.
-
Experimental Context: The optimal concentration may also depend on the specific biological question being addressed and the duration of the experiment.
Therefore, a standardized concentration is not recommended. Empirical determination of the optimal DCA-13C2 concentration for each cell line is crucial for obtaining meaningful and reproducible data.
Q3: What are the primary experimental readouts when using DCA-13C2?
A3: The use of DCA-13C2 in metabolic studies typically involves analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][10][11] These methods allow for the detection and quantification of 13C-labeled metabolites, providing insights into metabolic pathways.
| Analytical Technique | Information Gained |
| Mass Spectrometry (MS) | Provides information on the mass isotopologue distribution of metabolites, indicating the number of 13C atoms incorporated.[9] |
| Nuclear Magnetic Resonance (NMR) | Can determine the specific position of 13C labels within a molecule, offering detailed insights into pathway activity.[14][15] |
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during DCA-13C2 optimization experiments.
Issue 1: High Cell Death or Poor Viability
| Potential Cause | Troubleshooting Steps |
| DCA-13C2 concentration is too high. | Perform a dose-response curve to determine the IC50 value for your specific cell line using a cell viability assay (e.g., MTT, Resazurin, or Trypan Blue exclusion).[16][17] Start with a broad range of concentrations and narrow down to a sub-toxic range for your metabolic studies. |
| Prolonged incubation time. | Optimize the incubation time with DCA-13C2. Shorter incubation periods may be sufficient to observe metabolic shifts without inducing significant cell death. |
| Sub-optimal cell culture conditions. | Ensure that cells are healthy and in the exponential growth phase before starting the experiment. Factors like confluency can impact metabolism.[18][19][20] |
Issue 2: No Observable Metabolic Effect
| Potential Cause | Troubleshooting Steps |
| DCA-13C2 concentration is too low. | Based on your viability assay results, test concentrations approaching the upper end of the non-toxic range. |
| Cell line is resistant to DCA. | Some cell lines may have low PDK expression or other compensatory metabolic pathways. Confirm PDK expression in your cell line via western blot or qPCR. |
| Insufficient incubation time. | The metabolic shift induced by DCA may take time to become apparent. Perform a time-course experiment to determine the optimal duration of treatment. |
| Issues with analytical detection. | Ensure that your NMR or MS methods are sensitive enough to detect the expected changes in 13C labeling.[9][10][11] |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Variability in cell culture conditions. | Standardize cell seeding density, passage number, and media composition for all experiments. Cell density can significantly influence metabolism.[18][21] |
| Inconsistent DCA-13C2 preparation. | Prepare fresh stock solutions of DCA-13C2 for each experiment and ensure accurate dilution. |
| Serum effects in media. | Components in fetal bovine serum (FBS) can bind to small molecules, affecting their bioavailability.[22][23] Consider using dialyzed FBS to reduce the concentration of small molecule metabolites.[24] |
Diagram: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common experimental issues.
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for determining the optimal DCA-13C2 concentration for your cell line.
Protocol 1: Determining the Cytotoxicity of DCA-13C2
Objective: To determine the half-maximal inhibitory concentration (IC50) of DCA-13C2 in your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DCA-13C2 Preparation: Prepare a serial dilution of DCA-13C2 in complete cell culture medium. A suggested starting range is 0-100 mM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DCA-13C2. Include a vehicle control (medium without DCA-13C2).
-
Incubation: Incubate the plate for a duration relevant to your planned metabolic labeling experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the DCA-13C2 concentration. Calculate the IC50 value using appropriate software.
Protocol 2: Pilot Metabolic Labeling Experiment
Objective: To test a range of non-toxic DCA-13C2 concentrations for their effect on cellular metabolism.
Materials:
-
Your cell line of interest
-
Complete cell culture medium (consider using medium with dialyzed FBS)[24]
-
This compound
-
6-well or 10-cm cell culture plates
-
Metabolite extraction buffers (e.g., ice-cold methanol, acetonitrile)
-
Instrumentation for NMR or MS analysis
Procedure:
-
Cell Seeding: Seed cells in parallel cultures to allow for sufficient cell numbers for metabolite extraction.
-
Treatment: Based on the results from Protocol 1, treat the cells with 3-4 concentrations of DCA-13C2 in the sub-IC50 range. Include a vehicle control.
-
Incubation: Incubate for the desired labeling period.
-
Metabolite Extraction: At the end of the incubation, rapidly quench metabolism and extract the metabolites using an established protocol.
-
Sample Preparation: Prepare the extracted metabolites for NMR or MS analysis.
-
Data Acquisition and Analysis: Analyze the samples to determine the incorporation of 13C into key metabolites of the TCA cycle (e.g., citrate, succinate, malate).
Expected Outcome: This pilot experiment will help identify a DCA-13C2 concentration that induces a measurable metabolic shift without causing significant cytotoxicity, providing a starting point for more in-depth metabolic flux analysis.
References
- Current time inform
- De Vitis, M., et al. (2019). Dichloroacetate (DCA)
- Marra, M., et al. (Year not available). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. MDPI.
- Zhang, W., et al. (2015). Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target?.
- Heshe, D., et al. (2009). Investigation on the mechanism of dichloroacetate (DCA) induced apoptosis in breast cancer.
- (Author not available). (Year not available).
- Sradhanjali, S., & Reddy, M. M. (2018). Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer. Current Topics in Medicinal Chemistry.
- Zhang, W., et al. (2015). Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target?. PubMed.
- (Author not available). (2025). Pyruvate Dehydrogenase Kinase as a Novel Therapeutic Target in Oncology. Source not available.
- (Author not available). (Year not available). Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy. PubMed.
- (Author not available). (Year not available). Dichloroacetate (DCA) as an Oncology Chemotherapeutic Agent – What's all the Hype and is it Warranted?. researchopenworld.com.
- (Author not available). (Year not available). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers.
- Griffiths, J. B. (1972). The effect of cell population density on nutrient uptake and cell metabolism: a comparative study of human diploid and heteroploid cell lines. Company of Biologists Journals.
- (Author not available). (Year not available).
- (Author not available). (2025). Technical Support Center: Stable Isotope Labeling Experiments. Benchchem.
- (Author not available). (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions.
- (Author not available). (Year not available). Effect of Cell Density and Confluency on Cholesterol Metabolism in Cancer Cells in Monolayer Culture1. AACR Journals.
- (Author not available). (Year not available). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences | Oxford Academic.
- (Author not available). (Year not available). NMR-Based Metabolic Flux Analysis.
- (Author not available). (Year not available). Relevance and regulation of cell density. PMC - PubMed Central.
- (Author not available). (Year not available). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC - PubMed Central.
- (Author not available). (2012). Stable Isotope Labeling with Amino Acids in Cell Culture.
- (Author not available). (Year not available). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central.
- (Author not available). (2026). A dynamic metabolic flux analysis (DMFA) model for performance predictions of diverse CHO cell culture process modes and conditions. bioRxiv.
- (Author not available). (Year not available). Effect of DCA on cell viability MCF-7 cells were plated at a density of...
- (Author not available). (Year not available). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters.
- (Author not available). (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC.
- (Author not available). (Year not available). Stable isotope labeling by amino acids in cell culture. Taylor & Francis.
- (Author not available). (2025).
- (Author not available). (Year not available). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed.
- (Author not available). (Year not available). Drug serum concentration versus time for three administration routes.
- (Author not available). (Year not available). Cell viability assays. Abcam.
- (Author not available). (Year not available). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs.
- (Author not available). (Year not available). Effect of dichloroacetate (DCA) on cell viability was evaluated by MTT...
- (Author not available). (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC.
- (Author not available). (2025). Assessment and Comparison of Viability Assays for Cellular Products. PMC - NIH.
- (Author not available). (2018). Effect of DCA on cell viability. Public Library of Science - Figshare.
- (Author not available). (Year not available). A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. Source not available.
- (Author not available). (2025).
- (Author not available). (Year not available). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. NIH.
- (Author not available). (Year not available). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu.
- Laro, J., et al. (2025).
- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist.
- (Author not available). (Year not available). Overview of 13c Metabolic Flux Analysis.
- (Author not available). (Year not available). Advancing Predictions of Tissue and Intracellular Drug Concentrations Using In Vitro, Imaging and PBPK Modeling Approaches. PubMed Central.
- (Author not available). (Year not available). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC - PubMed Central.
Sources
- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]
- 5. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 10. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 11. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. plos.figshare.com [plos.figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. epic.awi.de [epic.awi.de]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Relevance and regulation of cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of cell density on in vitro glucose metabolism by isolated adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Optimizing Signal-to-Noise in Hyperpolarized ¹³C₂-DCA NMR Studies
Welcome to the technical support hub for hyperpolarized ¹³C₂-dichloroacetate (DCA) NMR studies. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and proactively optimize experiments for the highest possible signal-to-noise ratio (SNR). As hyperpolarized NMR is a technique defined by a transient, non-renewable signal, maximizing SNR is paramount for extracting meaningful metabolic data.[1] This hub provides in-depth, field-tested solutions to common challenges.
Section 1: Troubleshooting Common SNR Issues
This section addresses the most frequent problems encountered during hyperpolarized ¹³C₂-DCA experiments. Each answer explains the underlying causality to empower you to make informed decisions.
Q1: My overall ¹³C signal is extremely weak or absent. What are the primary factors to check?
A weak or absent signal is a critical issue that can stem from multiple points in the experimental workflow. The diagnostic process should be systematic, starting from sample preparation and moving through to acquisition.
Causality Chain: The hyperpolarized signal is generated during the Dynamic Nuclear Polarization (DNP) process and decays irreversibly from the moment of dissolution.[1] Any inefficiency in polarization, a delay in transfer, or suboptimal acquisition parameters will directly and significantly reduce the final observed signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak hyperpolarized signals.
Key Areas to Investigate:
-
Sample Preparation: The DNP process requires an unpaired electron source (a free radical) to be homogeneously distributed within the sample matrix.[2] If the DCA solution crystallizes upon freezing instead of forming an amorphous glass, the radical will be unevenly distributed, leading to poor polarization.
-
Polarization & Dissolution: The polarization process is slow, often taking an hour or more to reach a steady state.[2][3] After polarization, the solid sample must be rapidly and completely dissolved. An incomplete dissolution leaves polarized material behind, reducing the dose delivered to the subject.
-
Injection and Timing: The time between dissolution and the start of NMR acquisition is critical. The hyperpolarized state decays with a time constant T₁, which is typically on the order of 30-60 seconds for ¹³C-pyruvate and similar molecules.[1] Any delay results in an exponential loss of signal. The start of acquisition must be carefully timed to coincide with the arrival of the agent in the tissue of interest.[4]
-
Hardware Calibration: Ensure the ¹³C RF coil is properly tuned and matched to 50 ohms. Mismatched tuning can lead to significant power loss and poor signal reception. Verify that the RF transmit power is calibrated correctly to achieve the desired flip angles.
Q2: My hyperpolarized signal decays too quickly, preventing me from observing metabolic products. How can I maximize the signal lifetime?
The longevity of the hyperpolarized signal is governed by the spin-lattice relaxation time (T₁). While T₁ is an intrinsic property of the molecule and its environment, several experimental factors can be controlled to preserve the magnetization for as long as possible.
Causality: T₁ relaxation is the process by which the hyperpolarized nuclear spins return to thermal equilibrium with their surroundings. This process is accelerated by the presence of paramagnetic species and inefficient RF pulse schemes. For ¹³C nuclei, a primary relaxation mechanism is the dipole-dipole interaction with nearby protons.[5]
Optimization Strategies:
-
Remove Paramagnetic Contaminants: Ensure that the dissolution buffer and all fluid paths are free of paramagnetic metal ions. The addition of a chelating agent like EDTA (0.3 mM) to the dissolution medium is a standard practice to sequester any trace paramagnetic impurities.[3][6]
-
Optimize Flip Angle Scheme: In dynamic studies where multiple spectra are acquired over time, using a large flip angle for each scan will rapidly deplete the available hyperpolarized magnetization. A variable flip angle (VFA) scheme, which starts with small angles and progressively increases them, provides a much more efficient use of the magnetization, leading to a more stable signal over the course of the experiment.[7]
-
Minimize T₁ Relaxation During Polarization: The presence of certain radicals or gadolinium contrast agents (sometimes added to shorten the T₁ of the solid-state sample for faster polarization) can decrease the T₁ of the liquid state product.[3][6] Careful selection and concentration of the polarizing agent are crucial.
Section 2: FAQs - Proactive Optimization
This section provides answers to frequently asked questions, focusing on best practices to implement before and during your experiments to ensure high-quality data.
Q1: What are the most critical NMR acquisition parameters to optimize for hyperpolarized ¹³C-DCA?
Beyond the flip angle, several other parameters are key. Unlike conventional NMR where one can signal average for hours, hyperpolarized experiments are single-shot by nature, making every choice critical.
Key Parameter Table:
| Parameter | Impact on SNR & Experiment | Recommended Action & Rationale |
| Acquisition Time (AQ) | Determines the resolution of the spectrum. A longer AQ provides better resolution but may capture more noise if the signal has already decayed. | Set AQ to be approximately 1.0-1.5 seconds. This provides a good compromise between resolution and capturing the transient signal before it fully decays.[8] |
| Repetition Time (TR) | In dynamic scans, TR is the time between successive RF pulses. It dictates the temporal resolution of your metabolic measurement. | For ¹³C₂-DCA studies, a TR of 3-6 seconds is common.[7] This allows for sufficient time to observe metabolic conversion while capturing the dynamics of the process. |
| ¹H Decoupling | Removes ¹H-¹³C coupling, collapsing multiplets into sharp singlets and providing a significant SNR boost via the Nuclear Overhauser Effect (NOE). | Always use broadband proton decoupling (e.g., WALTZ-16 or GARP) during the acquisition period. This is a standard and essential practice for ¹³C NMR.[8] |
| Acquisition Start Delay | The time from injection to the start of data acquisition. | This is highly dependent on the biological model and tissue. It must be optimized to ensure the acquisition begins when the ¹³C₂-DCA has reached the target organ.[4] An automated bolus tracking sequence can be beneficial.[1] |
Q2: What is the role of a cryoprobe in improving SNR for ¹³C studies?
A cryoprobe is a specialized NMR probe where the detection coil and preamplifier electronics are cooled to cryogenic temperatures (e.g., ~20 K).[9]
Mechanism of SNR Enhancement: The dominant source of noise in an NMR experiment is thermal electronic noise (Johnson noise) from the detector coil and electronics. By cooling these components, the random thermal motion of electrons is drastically reduced. According to fundamental physics, this noise is proportional to the square root of the temperature. Cooling the electronics from room temperature (~300 K) to 20 K can theoretically reduce thermal noise by ~4-fold.[9] This directly translates to a ~4-fold improvement in the SNR. In practice, sensitivity gains of 3-fold or more are routinely observed.[10]
Impact on Experiment Time: Since SNR scales with the square root of the number of scans, a 4-fold improvement in sensitivity is equivalent to a 16-fold reduction in experiment time to achieve the same SNR.[9] While this is more relevant for conventional, signal-averaged ¹³C experiments, for hyperpolarized studies, the higher intrinsic sensitivity of the cryoprobe means that lower concentrations of metabolites can be detected, which is often the primary challenge.
Q3: Are there specific data processing techniques to improve SNR post-acquisition?
Yes, post-processing can significantly improve the visual quality and quantitative accuracy of low-SNR spectra.
Key Techniques:
-
Apodization (Line Broadening): This involves multiplying the Free Induction Decay (FID) signal by a decaying exponential function before Fourier transformation. The result is a trade-off: the spectral lines become broader (lower resolution), but the high-frequency noise is suppressed, improving the SNR. A line broadening (LB) factor of 1-3 Hz is a common starting point for ¹³C spectra.[8]
-
Denoising Algorithms: More advanced methods can distinguish signal from noise in the time or frequency domain. Singular Value Decomposition (SVD) is a powerful technique that can be used to reduce the rank of the data matrix, effectively filtering out noise components without introducing significant line broadening.[7] Studies have shown that SVD-based denoising can improve SNR by a factor of 5 or more, enabling the detection of low-concentration metabolites that were not visible in the raw data.[7] Other machine-learning based approaches, like stacked autoencoders, are also emerging as powerful tools for this purpose.[11]
Section 3: Standard Operating Protocols
Protocol 1: Optimized Sample Preparation for Hyperpolarized [2-¹³C]DCA
This protocol details the steps for preparing a DCA sample for dissolution DNP.
Materials:
-
[2-¹³C]Pyruvic acid (as the precursor for DCA synthesis or use commercially available ¹³C₂-DCA)
-
Trityl Radical (e.g., OX063 or AH111501) at a final concentration of 15 mM.[3]
-
Dissolution Buffer (e.g., 40 mM Tris, 100 mM NaOH, 0.3 mM Na₂EDTA in water/D₂O).[3][6]
-
DNP Polarizer (e.g., GE SpinLab, Oxford Instruments HyperSense).
Procedure:
-
Prepare the DCA sample by mixing it with the trityl radical. To ensure the formation of an amorphous glass upon cooling, a cryoprotectant solvent may be necessary if the pure compound crystallizes.[2][12]
-
Load the sample mixture into a sample cup suitable for your polarizer.
-
Insert the sample into the polarizer and begin the cooling and polarization process according to the manufacturer's instructions (typically at ~1 K and 3.35-7 T).
-
Polarize the sample for at least 1 hour, irradiating with microwaves at the optimal frequency for the specific radical used.[3]
-
Prepare the dissolution buffer and heat it within the polarizer's fluid path system.
-
Initiate the automated dissolution process, which uses superheated, pressurized buffer to rapidly dissolve the solid polarized sample.
-
The hyperpolarized ¹³C₂-DCA solution is then rapidly transferred for injection.
Caption: Overview of the hyperpolarized ¹³C-DCA experiment workflow.
References
-
Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters. PubMed. Available from: [Link]
-
Optimization of Scan Parameters for in vivo Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopic Imaging. KoreaScience. Available from: [Link]
-
Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies. ACS Publications. Available from: [Link]
-
Optimized Default 13C Parameters. University of Missouri-St. Louis NMR Facility. Available from: [Link]
-
Enhancing signal to noise ratio and resolution in low‐field NMR relaxation measurements using post‐acquisition digital filters. ResearchGate. Available from: [Link]
-
MAS cryoprobe enhances solid-state NMR signals of α-synuclein fibrils. bioRxiv. Available from: [Link]
-
Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization. Stanford University. Available from: [Link]
-
Rapid Sequential Injections of Hyperpolarized [1-¹³C]Pyruvate In Vivo Using a Sub-Kelvin, Multi-Sample DNP Polarizer. NIH Public Access. Available from: [Link]
-
Use of Hyperpolarized [1-¹³C]Pyruvate and [2-¹³C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. NIH Public Access. Available from: [Link]
-
Improved Acquisition Methods for Hyperpolarized Carbon-13 Magnetic Resonance Imaging. eScholarship, University of California. Available from: [Link]
-
Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy. NIH Public Access. Available from: [Link]
-
Sample preparation strategies for DNP-NMR experiments. Bruker. Available from: [Link]
-
A variable resolution approach for improved acquisition of hyperpolarized 13C metabolic MRI. eScholarship, University of California. Available from: [Link]
-
Denoising Magnetic Resonance Spectroscopy (MRS) Data Using Stacked Autoencoder for Improving Signal-to-Noise Ratio and Speed of MRS. NIH Public Access. Available from: [Link]
-
¹²C/¹³C Isotope Effects on ¹H T₁ Relaxation Times. University of Ottawa NMR Facility Blog. Available from: [Link]
-
Assessment of Dichloroacetate Effect on TCA Cycle Metabolism in Rat Brain In Vivo using MRSI of Hyperpolarized [2-¹³C]Pyruvate. ISMRM. Available from: [Link]
Sources
- 1. Improved Acquisition Methods for Hyperpolarized Carbon-13 Magnetic Resonance Imaging [escholarship.org]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Scan Parameters for in vivo Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopic Imaging -Investigative Magnetic Resonance Imaging | Korea Science [koreascience.kr]
- 5. University of Ottawa NMR Facility Blog: 12C/13C Isotope Effects on 1H T1 Relaxation Times [u-of-o-nmr-facility.blogspot.com]
- 6. Rapid Sequential Injections of Hyperpolarized [1-13C]Pyruvate In Vivo Using a Sub-Kelvin, Multi-Sample DNP Polarizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. Denoising Magnetic Resonance Spectroscopy (MRS) Data Using Stacked Autoencoder for Improving Signal-to-Noise Ratio and Speed of MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample preparation strategies dnp experiments | Bruker [bruker.com]
Technical Support Center: Sodium Dichloroacetate-13C2 (DCA-13C2)
Welcome to the technical support guide for Sodium Dichloroacetate-13C2 (DCA-13C2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on assessing the purity and stability of this isotopically labeled compound. The integrity of your experimental results hinges on the quality of your starting materials, and this guide offers field-proven insights and validated protocols to ensure the reliability of your DCA-13C2.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What is this compound and what are its common applications?
A1: this compound is a stable isotope-labeled version of sodium dichloroacetate, where both carbon atoms are replaced with the carbon-13 isotope.[1][2] This labeling provides a distinct mass shift, making it an invaluable tool for a variety of research applications, including metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantification.[3][4][5] Its non-radioactive nature makes it a safe alternative to radiolabeled compounds for in-vivo and in-vitro studies.[6][7]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical to maintaining the purity and stability of DCA-13C2. For long-term storage, it is recommended to keep the compound at -20°C.[1] Some suppliers may also recommend storage at +4°C or room temperature away from light and moisture.[2][3][8] It is crucial to always refer to the manufacturer's specific storage recommendations provided on the certificate of analysis or product datasheet. DCA is known to be hygroscopic (absorbs moisture from the air), so it's essential to store it in a tightly sealed container, preferably in a desiccator or under an inert atmosphere to prevent degradation.[6][9]
Q3: Is this compound sensitive to light?
A3: While DCA-13C2 is not extremely photosensitive, it is good laboratory practice to protect all chemicals from prolonged exposure to light.[6] Storing the compound in an amber vial or in a dark location will minimize the risk of any potential light-induced degradation.[6]
Purity and Isotopic Enrichment
Q4: How is the purity of this compound typically determined?
A4: The chemical purity of DCA-13C2 is most commonly assessed using High-Performance Liquid Chromatography (HPLC) or ion chromatography.[10][11][12] These techniques can separate the parent compound from any impurities or degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure and assessing purity.[13]
Q5: What is isotopic enrichment and how is it measured for DCA-13C2?
A5: Isotopic enrichment refers to the percentage of the compound that contains the stable isotope label (in this case, 13C). For DCA-13C2, this is typically specified as "99 atom % 13C," meaning that 99% of the carbon atoms in the compound are the 13C isotope.[4] This is a critical parameter, especially when using the compound as an internal standard for quantitative analysis. Isotopic enrichment is best determined using high-resolution mass spectrometry (HRMS) or NMR spectroscopy.[6]
Q6: Can I use DCA-13C2 if the isotopic purity is less than 98%?
A6: The required isotopic purity depends on the specific application. For use as an internal standard in sensitive quantitative assays, an isotopic purity of ≥98% is highly recommended to minimize interference from the unlabeled analyte.[14] Lower isotopic purity can lead to inaccuracies in quantification.
Troubleshooting Guide
Purity Issues
Q7: I've observed an unexpected peak in my HPLC chromatogram when analyzing my DCA-13C2 solution. What could be the cause?
A7: An unexpected peak could indicate the presence of an impurity or a degradation product.
-
Initial Assessment: First, confirm that the peak is not an artifact from your solvent, column, or system. Run a blank injection (mobile phase only) to rule this out.
-
Potential Impurities: Common impurities in DCA can include monochloroacetate and glyoxylate.[15] The synthesis of DCA can sometimes result in trace amounts of related chlorinated compounds.[16]
-
Degradation: If the material has been stored improperly (e.g., exposed to moisture), it may have started to degrade.
-
Troubleshooting Steps:
-
Review the storage conditions and handling of the compound.
-
Consider using a different HPLC column or modifying the mobile phase to achieve better separation and identification of the unknown peak. A method using an anion-exchange column can be effective for separating DCA and its metabolites.[11]
-
If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peak, which can help in its identification.
-
Q8: My quantitative NMR (qNMR) results show a lower purity than specified on the certificate of analysis. What should I do?
A8: Discrepancies in qNMR results can arise from several factors.
-
Reference Standard: Ensure the internal standard you are using for qNMR is of high purity and has been accurately weighed.
-
Sample Preparation: DCA-13C2 is hygroscopic.[9] Incomplete drying or absorption of moisture during sample preparation can lead to inaccurate weighing and consequently, a lower calculated purity. Always handle the compound in a low-humidity environment (e.g., a glove box or with a desiccant).
-
NMR Parameters: Verify that your NMR acquisition parameters (e.g., relaxation delay) are optimized for quantitative analysis to ensure complete signal relaxation for both your sample and the internal standard.
-
Re-evaluation: If the issue persists, re-run the analysis with freshly prepared samples and a different lot of deuterated solvent.
Stability Concerns
Q9: I prepared an aqueous stock solution of DCA-13C2 and stored it at 4°C. After a week, my analytical results are inconsistent. Why?
A9: While solid DCA-13C2 is relatively stable when stored correctly, its stability in solution can be a concern. Studies on unlabeled sodium dichloroacetate have shown that aqueous solutions are stable at +4°C for extended periods, but can degrade at room temperature after about 30 days.[17] However, storing solutions at -20°C can sometimes lead to an increase in concentration due to the formation of secondary species.[17]
-
Best Practice: It is always recommended to prepare fresh solutions for your experiments. If you must store solutions, it is advisable to conduct a small-scale stability study under your specific storage conditions to determine how long the solution remains viable for your application.
-
Troubleshooting:
-
Prepare a fresh stock solution and re-run your experiment.
-
Compare the results from the fresh and aged solutions to confirm if degradation is the cause of the inconsistency.
-
For long-term experiments, consider aliquoting your stock solution and freezing it. Thaw one aliquot at a time for use to avoid multiple freeze-thaw cycles.
-
Q10: I suspect my DCA-13C2 has degraded. What are the likely degradation products?
A10: The primary degradation pathway for dichloroacetate in an aqueous environment can involve hydrolysis, although it is a slow process. Potential degradation products could include glyoxylic acid and oxalic acid.[11] Under certain conditions, decarboxylation could also occur. Identifying these potential degradants can be achieved using LC-MS by looking for their specific masses.
Experimental Protocols & Workflows
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the chemical purity of DCA-13C2. Method optimization may be required based on the specific HPLC system and column used.
Objective: To separate and quantify this compound and potential impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV or MS detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A typical starting point could be 10% acetonitrile in water.[10]
-
Standard Preparation: Accurately weigh a known amount of DCA-13C2 and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Prepare your DCA-13C2 sample for analysis by dissolving it in the mobile phase to a concentration that falls within the range of your calibration curve.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and the sample onto the column.
-
Run the analysis using an isocratic or gradient elution method.
-
Monitor the eluent at an appropriate wavelength (e.g., 210 nm) or with a mass spectrometer.
-
-
Data Analysis:
-
Identify the peak corresponding to DCA-13C2 based on its retention time.
-
Calculate the purity of the sample by determining the area of the DCA-13C2 peak as a percentage of the total area of all peaks in the chromatogram.
-
Workflow for Assessing DCA-13C2 Quality
The following diagram illustrates a logical workflow for the comprehensive quality assessment of this compound.
Caption: Workflow for DCA-13C2 Quality Assessment.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting out-of-specification results for DCA-13C2.
Caption: Troubleshooting Decision Tree for DCA-13C2.
References
-
SIELC Technologies. (n.d.). Separation of Sodium dichloroacetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
-
Shy, Y. Y., et al. (1995). Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine. Journal of Chromatography B: Biomedical Applications, 667(2), 265-271. Retrieved from [Link]
-
International Agency for Research on Cancer. (2014). Dichloroacetic acid. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106. Retrieved from [Link]
-
DCA-LAB. (n.d.). DCA quality analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517326, Sodium Dichloroacetate. Retrieved from [Link]
-
Yan, Z., et al. (1997). Determination of dichloroacetate and its metabolites in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 692(2), 405-412. Retrieved from [Link]
-
International Agency for Research on Cancer. (2014). Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106. Retrieved from [Link]
-
TCH-015 Evaluation of the Chemical and Physical Stability of Sodium Dichloroacetate, an Orphan Drug For Rare Metabolic Diseases. (2014). European Journal of Hospital Pharmacy, 21(Suppl 1), A1-A282. Retrieved from [Link]
-
MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. Retrieved from [Link]
-
Limesand, S. W., et al. (2014). Pharmacokinetic and Biochemical Profiling of Sodium Dichloroacetate in Pregnant Ewes and Fetuses. Journal of the Endocrine Society, 2(11), 1053–1061. Retrieved from [Link]
-
Gyllenhaal, O., et al. (2001). Determination of mono- and dichloroacetic acids in betaine media by liquid chromatography. Journal of Chromatography A, 909(2), 277-283. Retrieved from [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved from [Link]
-
Al-Saffar, N. M. S., et al. (2011). NMR-based evaluation of the metabolic profile and response to dichloroacetate of human prostate cancer cells. NMR in Biomedicine, 24(5), 521-529. Retrieved from [Link]
-
Eurisotop. (n.d.). SODIUM DICHLOROACETATE (13C2, 99%). Retrieved from [Link]
Sources
- 1. dev.usbio.net [dev.usbio.net]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. isotope.com [isotope.com]
- 4. 二氯乙酸钠-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. moravek.com [moravek.com]
- 8. isotope.com [isotope.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Separation of Sodium dichloroacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 13. NMR-based evaluation of the metabolic profile and response to dichloroacetate of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. dcaguide.org [dcaguide.org]
- 16. DICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ejhp.bmj.com [ejhp.bmj.com]
Technical Support Center: Sodium Dichloroacetate-13C2 Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Sodium Dichloroacetate-13C2 (DCA-13C2). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for avoiding and identifying analytical artifacts. Our goal is to ensure the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Common Artifacts & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I see unexpected peaks in my mass spectrum that are not my DCA-13C2 derivative. What are they and where do they come from?
A1: Unexpected peaks are common artifacts that can arise from several sources throughout the analytical workflow. The key is to systematically identify the source to eliminate it.
Potential Causes & Solutions:
-
Adduct Formation: The most common source of "extra" peaks is the formation of adducts, where your target molecule associates with other ions present in the system.[1][2] In electrospray ionization (ESI), sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are frequent, especially given that the parent compound is a sodium salt.[3]
-
Solution: Scrutinize your mass spectrum for peaks corresponding to the mass of your derivatized DCA-13C2 plus the mass of common adducts (see table below). Reducing the concentration of salts in your mobile phase and ensuring high-purity solvents can minimize adduct formation.
-
-
In-Source Fragmentation: Your analyte can fragment within the ion source before it reaches the mass analyzer.[4] This is often caused by excessive energy in the source, controlled by parameters like fragmentor voltage or declustering potential.
-
Solution: Methodically reduce the fragmentor/declustering potential voltage. This decreases the energy imparted to the ions as they enter the mass spectrometer, preserving the precursor ion.[4] Also, optimizing the ion source temperature can prevent thermal degradation.
-
-
Contamination: Contaminants can be introduced from solvents, reagents, sample collection tubes, or the instrument itself (e.g., plasticizers, previous samples, septum bleed).[5][6]
-
Solution: Run a solvent blank. If the peaks are present, the contamination is in your solvent or system. If not, the source is your sample preparation reagents. Systematically replace each component (solvents, vials, pipette tips) to isolate the source. For GC-MS, "baking out" the column and cleaning the injector port are effective steps.[7]
-
-
Derivatization Byproducts: The derivatization reaction itself may not be 100% efficient or could produce side-products. For instance, using methanol for esterification can lead to dimer formation or incomplete reactions.
-
Solution: Analyze a derivatized standard of DCA-13C2 alone to characterize the reaction products. Optimize reaction time, temperature, and reagent concentration to maximize the yield of the desired derivative.
-
Data Presentation: Common Adducts of Methyl-DCA-13C2
Assuming derivatization to a methyl ester (C₃H₃Cl₂O₂-¹³C₂), the expected monoisotopic mass of the neutral molecule is approximately 144.96 Da. The following table lists common adducts seen in positive ion mode.
| Adduct Ion | Formula | Mass Shift (Da) | Expected m/z |
| Protonated | [M+H]⁺ | +1.0073 | 145.97 |
| Sodiated | [M+Na]⁺ | +22.9898 | 167.95 |
| Ammoniated | [M+NH₄]⁺ | +18.0334 | 163.00 |
| Potassiated | [M+K]⁺ | +38.9637 | 183.93 |
| Dimer | [2M+H]⁺ | +M + 1.0073 | 290.93 |
Note: Masses are approximate and should be confirmed with a mass calculator using exact isotopic masses.[8]
Visualization: Troubleshooting Workflow for Unexpected Peaks
Caption: Decision tree for identifying the source of artifact peaks.
Q2: My chromatographic peak shape is poor (significant tailing). How can I improve it?
A2: Poor peak shape, especially tailing, compromises both quantification and resolution. For an acidic analyte like DCA, this is often due to unwanted interactions with the analytical system.
Potential Causes & Solutions:
-
Active Sites in GC Inlet: The glass inlet liner and packing material can contain silanol groups that strongly interact with the carboxyl group of DCA, causing tailing.[9]
-
Solution: Always use a deactivated (silanized) inlet liner. If you are using glass wool, ensure it is also deactivated. Regularly replacing the liner is a critical maintenance step. See Protocol 1: GC Inlet Maintenance below.
-
-
Column Issues: The stationary phase of the column can degrade over time, exposing active sites. Additionally, improper column installation can create "dead volume" where the sample flow is disrupted.[10][11]
-
Solution: Condition the column according to the manufacturer's instructions before use. If the column is old or has been used with dirty samples, you may need to trim the first few centimeters from the inlet side to remove non-volatile residues. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.[10]
-
-
Sample Overload: Injecting too much analyte can saturate the column, leading to peak fronting or tailing.
-
Solution: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
-
-
Inappropriate Mobile Phase (LC): For Liquid Chromatography (LC), if the mobile phase pH is not appropriate, it can lead to poor peak shape for ionizable compounds like DCA.
-
Solution: Ensure the mobile phase pH is at least 2 units below the pKa of DCA (~1.3) to keep it in its neutral, protonated form for better retention and peak shape in reversed-phase chromatography. Alternatively, using Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent strategy for retaining small, polar compounds like DCA without derivatization.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for DCA analysis by GC-MS?
DCA is a small, polar, non-volatile carboxylic acid. Gas chromatography requires analytes to be volatile and thermally stable.[14] Derivatization, typically by converting the carboxylic acid to an ester (e.g., a methyl ester), increases its volatility and reduces its polarity.[15] This allows the compound to travel through the GC column at a reasonable temperature without significant degradation or interaction with the stationary phase, resulting in sharper, more symmetrical peaks.
Q2: What are potential artifacts introduced during derivatization?
A critical artifact to be aware of is the potential conversion of related metabolites into your target analyte. For example, some derivatizing reagents used for GC analysis can convert trichloroacetic acid (TCA), a common metabolite of industrial solvents and a potential metabolite of DCA, into dichloroacetate.[12] This would lead to an overestimation of DCA levels. It is crucial to choose a derivatization method that is highly specific to your analyte or to use a separation technique like LC-MS that does not require derivatization.[12][16]
Q3: What are "matrix effects" in LC-MS and how can I minimize them for DCA analysis?
Matrix effects refer to the alteration of ionization efficiency for your target analyte due to co-eluting compounds from the sample matrix (e.g., salts, lipids, or other metabolites in plasma or urine).[17][18] This can lead to ion suppression (a lower signal) or ion enhancement (a higher signal), both of which severely impact quantitative accuracy.[19][20]
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample and remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to achieve baseline separation of DCA from co-eluting matrix components.
-
Use of an Isotopic Internal Standard: The gold standard is to use a stable isotope-labeled internal standard. Since your primary analyte is already DCA-13C2, you would typically use it to quantify the unlabeled (endogenous) DCA. The underlying principle is that the internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for a reliable ratio-based quantification.[20]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to ensure that the calibration curve accurately reflects the matrix effects present in the unknown samples.
Q4: Should I use GC-MS or LC-MS for my DCA-13C2 analysis?
The choice depends on your specific experimental needs, available instrumentation, and sample matrix.
Sources
- 1. support.waters.com [support.waters.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Determination of dichloroacetate and its metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. nebiolab.com [nebiolab.com]
Technical Support Center: Quantifying Metabolic Flux with 13C2-DCA
Welcome to the technical support center for 13C2-Dichloroacetate (DCA) metabolic flux analysis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging 13C2-DCA as an isotopic tracer. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to design robust experiments, troubleshoot effectively, and interpret your data with confidence.
The use of an isotopically labeled drug like 13C2-DCA as a tracer is a sophisticated approach that presents unique challenges compared to conventional tracers like 13C-glucose. Dichloroacetate is not just a carbon source; it is a potent modulator of metabolism.[1][2][3] This dual role requires careful experimental design and data interpretation. This guide will walk you through the complexities, ensuring your research is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of 13C2-DCA in mammalian cells?
A1: The primary and rate-limiting step in DCA metabolism is its conversion to glyoxylate.[1][4] This reaction is catalyzed by the enzyme Glutathione Transferase Zeta 1 (GSTZ1), which is present in both the cytosol and the mitochondrial matrix.[5][6] In this reaction, both carbon atoms from 13C2-DCA are transferred to glyoxylate, which can then enter central carbon metabolism.
Q2: Why is 13C2-DCA considered a challenging tracer for metabolic flux analysis?
A2: The primary challenge stems from DCA's dual role as both a metabolic modulator and a tracer. DCA inhibits Pyruvate Dehydrogenase Kinase (PDK), which activates the Pyruvate Dehydrogenase (PDH) complex.[1][2][3] This fundamentally alters the metabolic state of the cell, shifting it towards glucose oxidation. Therefore, you are not just passively tracing carbon flow; you are measuring flux in a system that is being actively perturbed by your tracer. Additionally, DCA is known to inhibit its own metabolism over time, which complicates achieving a true isotopic steady state.[1][4][7]
Q3: What downstream metabolites can I expect to see the 13C label in?
A3: Following the conversion of 13C2-DCA to 13C2-glyoxylate, the labeled carbons can appear in several downstream metabolites. Glyoxylate can be further metabolized to 13C-labeled oxalate, glycine, and CO2.[4] Through glycine, the labels can potentially be incorporated into serine and the one-carbon metabolism pool. The extent of incorporation into these pathways will depend on the cell type and its metabolic phenotype.
Q4: Can I use 13C2-DCA to measure flux through the TCA cycle?
A4: Directly measuring TCA cycle flux with 13C2-DCA as the sole tracer is highly challenging. The entry point of the 13C carbons is at the level of glyoxylate. While there are pathways that can connect glyoxylate to the TCA cycle (e.g., via glycine cleavage system), the incorporation is often low and the scrambling patterns can be complex to deconvolute. It is more common to use 13C-glucose or 13C-glutamine to measure TCA cycle flux in the presence of unlabeled DCA to assess the drug's effect on the pathway.[8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your 13C2-DCA experiments.
Problem 1: Very Low or No 13C Incorporation Detected in Downstream Metabolites
This is a common challenge when first working with 13C2-DCA. The low incorporation is often due to the unique metabolism of DCA.
-
Low GSTZ1 Activity: The cell line you are using may have intrinsically low expression or activity of Glutathione Transferase Zeta 1 (GSTZ1), the enzyme responsible for the first step of DCA metabolism.[1][7]
-
Mechanism-Based Inactivation of GSTZ1: DCA is a "suicide inhibitor" of GSTZ1.[3] This means that as GSTZ1 metabolizes DCA, the enzyme becomes irreversibly inactivated.[1][5][10] Over the course of your experiment, the cell's ability to process the 13C2-DCA tracer diminishes, leading to reduced incorporation of the 13C label into downstream metabolites.
-
Insufficient Tracer Concentration: The concentration of 13C2-DCA may be too low to result in a detectable enrichment in downstream metabolite pools, especially if those pools are large.
-
Characterize GSTZ1 Expression:
-
Action: Before starting a flux experiment, assess the protein expression of GSTZ1 in your cell line via Western Blot or its activity using a biochemical assay.
-
Rationale: This will confirm that your model system is capable of metabolizing the tracer. If expression is low, you may need to choose a different cell line or reconsider the feasibility of the experiment.
-
-
Optimize Labeling Duration:
-
Action: Perform a time-course experiment, harvesting cells at multiple early time points (e.g., 1, 2, 4, 8 hours) after introducing 13C2-DCA.
-
Rationale: Due to the progressive inactivation of GSTZ1, the highest rate of 13C incorporation will likely occur in the early phase of the experiment.[10] A shorter labeling duration might yield a better signal before the metabolic machinery for DCA shuts down. This approach moves the experiment closer to an isotopically non-stationary MFA (INST-MFA) design.[11]
-
-
Adjust Tracer Concentration:
-
Action: Titrate the concentration of 13C2-DCA. Be aware that higher concentrations will also have a stronger modulatory effect on PDH.
-
Rationale: A higher concentration may increase the intracellular pool of 13C2-DCA and drive more flux through the initial metabolic step before GSTZ1 is fully inactivated. However, the pharmacological effects must be considered in the context of the experimental question.
-
Problem 2: High Variability in Labeling Patterns Between Replicates
High variability can obscure meaningful biological results and make it difficult to achieve statistical significance.
-
Genetic Polymorphisms in GSTZ1: Human populations have known polymorphisms in the GSTZ1 gene that affect the rate of DCA metabolism.[12] If you are working with primary human cells or a heterogeneous cell line, this genetic variability could be a source of metabolic heterogeneity.
-
Inconsistent GSTZ1 Inactivation Rates: Small differences in initial cell state or tracer exposure can lead to divergent rates of GSTZ1 inactivation, resulting in different levels of 13C incorporation at the time of harvest.
-
Analytical Sensitivity: The low incorporation of 13C from DCA can push the limits of detection for your mass spectrometer, leading to higher analytical variance.
-
Use Clonal Cell Lines:
-
Action: If possible, use a clonal cell line to ensure a more uniform genetic background.
-
Rationale: This will minimize variability arising from genetic polymorphisms in metabolic enzymes like GSTZ1.
-
-
Strictly Control Experimental Conditions:
-
Action: Ensure precise timing of tracer addition and harvesting. Maintain consistent cell densities and media conditions across all replicates.
-
Rationale: Given the dynamic nature of GSTZ1 inactivation, tight control over experimental parameters is crucial for reproducibility.
-
-
Enhance Analytical Sensitivity:
-
Action: Increase the amount of cell material extracted for metabolomics analysis. Use a highly sensitive mass spectrometer and an optimized targeted method for the expected labeled metabolites (e.g., glyoxylate, glycine, oxalate).
-
Rationale: A stronger initial signal can help to overcome analytical noise and improve the precision of your measurements.
-
Problem 3: Difficulty in Distinguishing Tracer Effects from Pharmacological Effects
This is the central conceptual challenge of using 13C2-DCA. The labeling pattern you observe is a result of both the tracer's path and the metabolic rewiring caused by the drug's action on PDK.
-
Confounding Variables: The act of adding the tracer (13C2-DCA) is also the experimental perturbation (PDK inhibition). This makes it difficult to have a "control" group that is treated with the drug but not the tracer.
To address this, a multi-pronged experimental design is necessary. This design aims to isolate the different effects of DCA.
| Experimental Arm | Tracer(s) | Unlabeled Drug | Purpose |
| 1. Baseline Flux | [U-13C]-Glucose / [U-13C]-Glutamine | None | To measure the metabolic flux of the unperturbed system. |
| 2. Pharmacological Effect | [U-13C]-Glucose / [U-13C]-Glutamine | Unlabeled DCA | To quantify how DCA rewires central carbon metabolism. |
| 3. Tracer Fate | 13C2-DCA | None | To determine the metabolic fate and incorporation of the DCA carbon backbone. |
| 4. Combined Effect | 13C2-DCA + [U-13C]-Glucose | None | To observe the interplay between DCA incorporation and glucose metabolism. |
-
Rationale: By comparing the results from these different arms, you can systematically dissect the system.
-
Comparing Arm 2 to Arm 1 reveals the metabolic reprogramming induced by DCA's pharmacological action.
-
Arm 3 provides direct evidence for the pathways that metabolize DCA.
-
Comparing Arm 4 to Arm 3 can reveal how the presence of other carbon sources (like glucose) influences the metabolism of DCA itself.
-
Caption: A logical workflow for dissecting the dual effects of 13C2-DCA.
Key Experimental Protocols
Protocol 1: Time-Course Analysis of 13C2-DCA Incorporation
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and will not become confluent during the experiment.
-
Tracer Addition: Replace the culture medium with fresh medium containing a defined concentration of 13C2-DCA (e.g., 10 mM).
-
Time-Point Harvesting: At each time point (e.g., 0, 1, 2, 4, 8, 16 hours), rapidly aspirate the medium.
-
Metabolite Quenching: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add ice-cold 80% methanol (or another suitable extraction solvent), scrape the cells, and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet protein and debris. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a targeted LC-MS/MS method to quantify the mass isotopologue distributions of key metabolites like glycine and glyoxylate.
Protocol 2: Visualizing the Metabolic Pathway of DCA
The metabolic fate of 13C2-DCA begins with its conversion to glyoxylate.
Caption: Metabolic conversion pathway of 13C2-DCA.
References
-
James, M. O., & Stacpoole, P. W. (2016). Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1. Pharmacology & Therapeutics, 170, 166-177. [Link]
-
Shroads, A. L., Langaee, T. Y., Coats, B. S., et al. (2012). Human Polymorphisms in the Glutathione Transferase Zeta 1/Maleylacetoacetate Isomerase Gene Influence the Toxicokinetics of Dichloroacetate. The Journal of Clinical Pharmacology, 52(3), 334-346. [Link]
-
James, M. O., & Stacpoole, P. W. (2016). Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1. Pharmacology & Therapeutics, 170, 166-177. [Link]
-
Jia, R., Langaee, T. Y., & Stacpoole, P. W. (2008). Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity. Journal of Pharmacology and Experimental Therapeutics, 325(2), 677-684. [Link]
-
Shultz, J., Langaee, T., & James, M. O. (2019). Mitochondrial Glutathione Transferase Zeta 1 Is Inactivated More Rapidly by Dichloroacetate than the Cytosolic Enzyme in Adult and Juvenile Rat Liver. Drug Metabolism and Disposition, 47(12), 1476-1483. [Link]
-
Shultz, J., Langaee, T., & James, M. O. (2019). Mitochondrial Glutathione Transferase Zeta 1 Is Inactivated More Rapidly by Dichloroacetate than the Cytosolic Enzyme in Adult and Juvenile Rat Liver. Drug Metabolism and Disposition, 47(12), 1476-1483. [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]
-
Park, J. M., Josan, S., Yen, Y. F., et al. (2011). Assessment of Dichloroacetate Effect on TCA Cycle Metabolism in Rat Brain In Vivo using MRSI of Hyperpolarized [2- 13C]Pyruvate. Proceedings of the 19th Annual Meeting of ISMRM, Montreal, Canada. [Link]
-
Lork, T., Verhoeven-Duif, N. M., & van der Knaap, M. S. (2019). Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. Metabolites, 9(11), 263. [Link]
-
Kettunen, M. I., Hu, D. E., & Brindle, K. M. (2013). Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging. Neuro-oncology, 15(5), 558-567. [Link]
-
Zhang, X., & Li, B. (2022). Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review. Frontiers in Pharmacology, 13, 963375. [Link]
-
Jia, R., Langaee, T. Y., & Stacpoole, P. W. (2008). Age-dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity. Journal of Pharmacology and Experimental Therapeutics, 325(2), 677-684. [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]
-
Stacpoole, P. W. (2011). The Dichloroacetate Dilemma: Environmental Hazard versus Therapeutic Goldmine—Both or Neither? Environmental Health Perspectives, 119(2), 155-158. [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]
-
Hu, S., Yoshihara, H., Bok, R. A., et al. (2011). Use of Dichloroacetate to Aid the Investigation of Krebs Cycle Metabolism In Vivo in Normal Rat with Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate. Proceedings of the 19th Annual Meeting of ISMRM, Montreal, Canada. [Link]
-
Evolved Synthesis & Design. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]
-
Langaee, T. Y., & Stacpoole, P. W. (2005). Mitochondrion as a novel site of dichloroacetate biotransformation by glutathione transferase zeta 1. Drug Metabolism and Disposition, 33(10), 1545-1552. [Link]
-
Haugrud, A. B., Zhuang, Y., Coppock, J. D., & Miskimins, W. K. (2014). Dichloroacetate enhances apoptotic cell death via oxidative damage and attenuates lactate production in metformin-treated breast cancer cells. Breast Cancer: Basic and Clinical Research, 8, 145-156. [Link]
-
Lork, T., Verhoeven-Duif, N. M., & van der Knaap, M. S. (2019). Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. Metabolites, 9(11), 263. [Link]
-
Hu, S., Yoshihara, H., Bok, R. A., et al. (2011). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. Magnetic Resonance in Medicine, 66(4), 937-944. [Link]
-
Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]
-
Montgomery, J. R., & Lunt, S. Y. (2022). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
Liu, Y., & Locasale, J. W. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 13(5), 633. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2012). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering, 14(2), 150-159. [Link]
-
van der Schans, M. J., & van den Broek, P. H. (2012). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 73(4), 509-522. [Link]
-
Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116-1121. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]
-
Horn, P. J., & Chapman, K. D. (2014). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 4(3), 678-705. [Link]
-
Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1). [Link]
-
DeBalsi, K. L., & Baur, J. A. (2017). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments, (128), e56345. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Jazmin, L. J., & Young, J. D. (2013). Isotopically nonstationary 13C metabolic flux analysis. Methods in Molecular Biology, 985, 367-390. [Link]
-
ResearchGate. (n.d.). Simplified presentation of 13C-labeling patterns of metabolites from... [Link]
-
Clendinen, C. S., Stupp, G. S., Ajredini, R., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 649. [Link]
-
ResearchGate. (n.d.). Stable isotope analysis in grape products: 13C-based internal standardisation methods to improve the detection of some types of adulterations. [Link]
-
Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]
-
Science.gov. (n.d.). isotopically labeled compounds: Topics. [Link]
Sources
- 1. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dichloroacetate Dilemma: Environmental Hazard versus Therapeutic Goldmine—Both or Neither? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Glutathione Transferase Zeta 1 Is Inactivated More Rapidly by Dichloroacetate than the Cytosolic Enzyme in Adult and Juvenile Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrion as a novel site of dichloroacetate biotransformation by glutathione transferase zeta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mitochondrial Glutathione Transferase Zeta 1 Is Inactivated More Rapidly by Dichloroacetate than the Cytosolic Enzyme in Adult and Juvenile Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Human Polymorphisms in the Glutathione Transferase Zeta 1/Maleylacetoacetate Isomerase Gene Influence the Toxicokinetics of Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Sensitive Detection of ¹³C-Labeled Metabolites
Welcome to the technical support center for stable isotope tracer analysis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging ¹³C-labeling to probe metabolic pathways. Our goal is to provide field-proven insights and actionable troubleshooting advice to help you refine your methods for sensitive and accurate detection of ¹³C-labeled metabolites. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust and self-validating experiments.
Section 1: Foundational Principles: Experimental Design & Sample Handling
The success of any ¹³C tracer study is built upon a foundation of meticulous experimental design and sample handling. Errors introduced at these early stages cannot be corrected by even the most sophisticated analytical instruments. This section addresses the most common questions and issues that arise before your samples ever reach the mass spectrometer or NMR.
Frequently Asked Questions (FAQs)
Q1: How do I select the most informative ¹³C-labeled tracer for my biological question?
A: The choice of tracer is fundamentally dictated by the pathway you intend to probe. There is no single "best" tracer for all applications.[1]
-
For Glycolysis and the Pentose Phosphate Pathway (PPP): ¹³C-glucose tracers are the standard. Using specifically labeled glucose, such as [1,2-¹³C]glucose, can help resolve fluxes through pathways that produce the same end products. For example, this tracer can distinguish canonical glycolysis from the Entner-Doudoroff pathway. For resolving PPP activity, comparing the metabolism of [1-¹³C]glucose versus [6-¹³C]glucose is a classic approach.[1][2]
-
For the TCA Cycle and Anaplerosis: While glucose carbons certainly enter the TCA cycle, [U-¹³C]glutamine is often more informative for resolving fluxes within the cycle itself and assessing pathways like reductive carboxylation.[1]
-
Parallel Labeling: The most powerful approach often involves conducting parallel experiments with different tracers (e.g., one with ¹³C-glucose, another with ¹³C-glutamine) and integrating the datasets. This provides comprehensive flux resolution across both upper and lower metabolism.[1] Positionally enriched tracers are crucial for resolving alternate pathways.[3]
Q2: What are the most critical aspects of sample quenching and metabolite extraction?
A: The primary goal is to instantly halt all enzymatic activity to preserve the metabolite profile at that specific moment in time.[4][5] Incomplete quenching is a major source of error, leading to inaccurate labeling patterns.
-
Quenching: For adherent cells, this typically involves rapid aspiration of media followed by washing with ice-cold saline and then adding a quenching solution like liquid nitrogen or cold methanol/acetonitrile. For suspension cells or tissues, rapid separation from the media (e.g., fast centrifugation or filtration) followed by immediate freezing is critical. The key is speed—the process should take seconds.[4][5]
-
Extraction: The choice of extraction solvent depends on the metabolites of interest. A cold solvent mixture, such as 80:20 methanol:water, is common for extracting polar metabolites. The Bligh-Dyer method is frequently used for lipid extraction.[6] It is essential to keep samples cold throughout the process to minimize degradation. Using an internal standard mix containing ¹³C-labeled compounds not expected to be formed from your tracer can help monitor extraction efficiency.[6][7]
Troubleshooting Guide: Sample Preparation
Issue: High variability in labeling patterns across biological replicates.
-
Potential Cause 1: Inconsistent Quenching Time. If the time between removing cells from the incubator and halting metabolism varies, the labeling patterns will shift, especially for metabolites with fast turnover rates.[4]
-
Solution: Standardize the quenching protocol to the second. Work in small batches. For adherent cells, have quenching solutions and aspiration set up and ready for each plate before it is removed from the incubator.
-
-
Potential Cause 2: Cell Stress During Handling. Perturbing the cells' environment (e.g., temperature shifts, nutrient deprivation) just before quenching can alter metabolism.
-
Solution: Ensure all pre-quenching washes are done with solutions at the same temperature and osmolarity as the culture medium. Minimize the time the cells are outside the optimal environment of the incubator.
-
-
Potential Cause 3: Incomplete Extraction. If certain metabolites are not fully extracted from the cell pellet, their measured abundance and labeling will be inaccurate.
-
Solution: Ensure the cell pellet is fully disrupted and resuspended in the extraction solvent. Sonication or bead beating on ice can improve extraction efficiency. Validate your extraction method by performing a second extraction on the same pellet to see if significant amounts of metabolites remain.
-
Section 2: Mass Spectrometry (MS)-Based Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for ¹³C metabolomics due to its high sensitivity and throughput.[8] However, achieving sensitive and accurate detection requires careful optimization of both the instrumentation and data analysis workflow.
Workflow for a Typical ¹³C Tracer Experiment using LC-MS
Caption: General workflow for a ¹³C metabolic flux experiment.
Frequently Asked Questions (FAQs)
Q1: Why is high-resolution mass spectrometry (HRMS) so important for ¹³C studies?
A: HRMS instruments (e.g., Orbitrap, FT-ICR) are critical for two main reasons:
-
Accurate Mass for Identification: They provide a highly accurate mass measurement (typically < 5 ppm error), which significantly narrows down the potential elemental formulas for an unknown peak, boosting identification confidence.[9][10]
-
Resolving Isotopic Fine Structure: Many elements have isotopes (e.g., ¹³C, ¹⁵N, ³⁴S, ²H). In a complex molecule, the combination of these natural abundance isotopes creates a detailed "isotopic fine structure" where mass peaks are very closely spaced.[11][12] HRMS can resolve these subtle mass differences. This is crucial for distinguishing a metabolite with one ¹³C label from one with two ²H labels, for example. Without sufficient resolving power, these distinct isotopologues would blur into a single peak, leading to incorrect labeling assignments.[11][13]
Q2: My software outputs mass isotopologue distributions (MIDs). Do I need to correct them?
A: Yes, absolutely. Raw MIDs must be corrected for the natural abundance of all heavy isotopes (not just ¹³C) present in the metabolite and any derivatization agents.[14] A metabolite with zero ¹³C atoms incorporated from your tracer will still have a small M+1 peak (and M+2, etc.) due to the ~1.1% natural abundance of ¹³C, as well as contributions from other isotopes.[15] Failing to correct for this will lead to an overestimation of labeling and incorrect flux calculations. Several software packages and programming scripts are available to perform this correction.[14]
Q3: What is Isotopic Ratio Outlier Analysis (IROA) and when is it useful?
A: IROA is a specific experimental strategy used primarily for untargeted metabolomics to confidently identify biologically derived signals from noise and artifacts.[9][10] In an IROA experiment, a control sample is labeled with 95% ¹³C-glucose, while the experimental sample is labeled with 5% ¹³C-glucose. The samples are mixed 1:1 and analyzed together. True metabolites will appear as unique paired peaks with a characteristic mass difference based on their carbon number, while artifacts, contaminants, and non-carbon-containing molecules will not. This greatly aids in compound identification and allows for accurate relative quantification.[10]
Troubleshooting Guide: LC-MS Analysis
Issue: Low signal-to-noise (S/N) for my labeled metabolites of interest.
This is one of the most common challenges, stemming from issues with the sample, chromatography, or mass spectrometer settings.
| Potential Cause | Why it Happens | Recommended Solution |
| Low Metabolite Abundance | The intracellular concentration of the metabolite is simply too low for sensitive detection. | Increase the starting material (e.g., cell number). Ensure extraction is efficient and concentrated. Consider a more targeted analytical method (e.g., MRM) if untargeted analysis is not required. |
| Poor Ionization Efficiency | The metabolite does not ionize well in the MS source under the current conditions (e.g., wrong polarity, pH, or solvent). | Analyze samples in both positive and negative ionization modes. Optimize mobile phase additives (e.g., formic acid, ammonium acetate) to promote adduct formation and improve ionization. |
| Ion Suppression | Co-eluting compounds (salts, lipids, detergents) compete with the analyte for ionization, suppressing its signal.[8] | Improve chromatographic separation to move the analyte away from suppressive regions. Implement a more rigorous sample cleanup step (e.g., Solid Phase Extraction - SPE) to remove interfering matrices.[5] |
| Suboptimal MS Parameters | Instrument settings like spray voltage, gas flows, and collision energy are not optimized for the target compounds. | Perform tuning and optimization using a standard of the target metabolite or a closely related compound. Use a scheduled MRM or parallel reaction monitoring (PRM) method for targeted analysis to maximize dwell time on the ions of interest. |
Decision Tree for Troubleshooting Low LC-MS Signal
Caption: A decision tree for diagnosing low signal in LC-MS.
Section 3: Nuclear Magnetic Resonance (NMR)-Based Detection
While less sensitive than MS, NMR spectroscopy offers unique advantages, including high reproducibility, simple quantification, and the ability to distinguish between positional isomers (isotopomers) without chromatography.[16][17]
Frequently Asked Questions (FAQs)
Q1: When should I choose NMR over MS for ¹³C analysis?
A: NMR is the superior choice when:
-
Positional information is critical: NMR can directly distinguish where the ¹³C labels are located within a molecule's carbon backbone, which is extremely powerful for elucidating complex pathway activities.[9] MS/MS can provide some structural information, but it is often more ambiguous.
-
Absolute, standard-free quantification is needed: The signal intensity in NMR is directly proportional to the molar concentration, allowing for quantification without the need for individual standard curves for every metabolite, unlike MS.[16]
-
The sample is abundant: The main drawback of NMR is its lower sensitivity.[17][18] It is best suited for analyzing highly abundant central carbon metabolites like lactate, alanine, and glutamate.
Q2: How can I overcome the low sensitivity of ¹³C NMR?
A: Several strategies can significantly boost signal:
-
Use ¹³C-optimized Probes: Specialized NMR probes, including cryogenic probes, offer a dramatic increase in signal-to-noise (over 2x) compared to standard broadband probes, reducing acquisition time by a factor of four or more.[17][18]
-
Hyperpolarization: Techniques like dissolution Dynamic Nuclear Polarization (dDNP) can enhance the ¹³C signal by over 10,000-fold, enabling real-time metabolic imaging even of low-concentration downstream products.[19]
-
Isotopic Enrichment: Using highly enriched ¹³C substrates (e.g., 99% [U-¹³C]glucose) maximizes the incorporation of the label, increasing the signal from the resulting metabolites.
Q3: Can I detect ¹³C labeling using ¹H NMR?
A: Yes, this is a powerful and sensitive indirect method. When a ¹³C atom is bonded to a proton (¹H), it splits the proton's signal into a characteristic doublet (J-coupling).[16] By comparing a standard ¹H NMR spectrum with one that suppresses these ¹³C satellites, one can quantify the percent enrichment at that specific position. This approach leverages the high sensitivity of ¹H detection while still reporting on ¹³C incorporation.[16]
Troubleshooting Guide: NMR Analysis
Issue: Spectral overlap is complicating signal identification and quantification.
-
Potential Cause 1: High sample complexity. Biofluids and cell extracts contain hundreds of compounds, leading to crowded spectra, especially in ¹H NMR.
-
Solution 1: Use 2D NMR. Experiments like ¹H-¹³C HSQC spread signals across two dimensions, dramatically improving resolution. Each peak in an HSQC spectrum corresponds to a specific C-H bond, greatly aiding in unambiguous assignment.[20][21]
-
Solution 2: Use Direct ¹³C NMR. The chemical shift range for ¹³C is about 20 times wider than for ¹H (~200 ppm vs. ~10 ppm).[10] This means that direct ¹³C spectra have significantly less overlap, even in complex mixtures, making it easier to resolve individual metabolite signals.[9][17]
-
Section 4: Data Analysis & Interpretation
Frequently Asked Questions (FAQs)
Q1: What is the difference between isotopic steady state and metabolic steady state?
A: This is a critical distinction.
-
Metabolic Steady State: Refers to a state where the concentrations of intracellular metabolites are constant over time. This implies that the overall rates of production and consumption for each metabolite are balanced.[15]
-
Isotopic Steady State: Refers to a state where the fractional enrichment of ¹³C in intracellular metabolites is constant over time. This is achieved after feeding cells a ¹³C tracer for a sufficient duration, allowing the label to fully equilibrate throughout the metabolic network.[15] For traditional ¹³C-Metabolic Flux Analysis (¹³C-MFA), it is crucial that the cells are in both metabolic and isotopic steady state.[22]
Q2: My flux model gives a poor fit. How do I troubleshoot it?
A: A poor fit between your simulated labeling data and your measured data indicates that your assumed metabolic network model is incorrect or incomplete.[1]
-
Check for Missing Reactions: Are there known alternative pathways you have not included? For example, did you account for malic enzyme activity or substrate channeling?[4]
-
Verify Atom Transitions: Double-check that the carbon atom mappings for every reaction in your model are correct. An incorrect transition will propagate errors throughout the entire network.
-
Consider Compartmentation: Eukaryotic cells have distinct metabolic compartments (e.g., cytosol and mitochondria). A single-compartment model may fail to accurately represent metabolism. The measured labeling pattern is a whole-cell average, which can be confounded by different labeling patterns in different organelles.[15]
-
Re-evaluate Data Quality: Significant systematic errors in your MID measurements can make it impossible for any valid model to fit the data. Re-examine your raw data for signs of co-elution, poor integration, or incorrect natural abundance correction.[15]
References
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2011). 1H NMR for Stable Isotope-Resolved Metabolomics. In Metabolomics. InTech. [Link]
-
Lane, A. N., Fan, T. W.-M., & Brüschweiler, R. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 63. [Link]
-
Allen, D. K., & Young, J. D. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 83(6), 2133–2141. [Link]
-
Fan, T. W., Lane, A. N., & Brüschweiler, R. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6. [Link]
-
Nargund, S., & Chen, X. (2019). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. In Methods in Molecular Biology (pp. 301–316). [Link]
-
Smith, B., et al. (2020). Optimizing SNR for multi-metabolite hyperpolarized carbon-13 MRI using a hybrid flip-angle scheme. Magnetic Resonance in Medicine, 84(4), 1510-1517. [Link]
-
Smith, B., et al. (2020). Optimizing SNR for multi-metabolite hyperpolarized carbon-13 MRI using a hybrid flip-angle scheme. ResearchGate. [Link]
-
Moseley, H. N. B. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]
-
Gao, D., et al. (2019). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. [Link]
-
Ramaswamy, V., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. PubMed Central. [Link]
-
Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. ETH Zurich. [Link]
-
13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. . [Link]
-
Li, D., et al. (2016). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. PubMed Central. [Link]
-
NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
-
Ramaswamy, V., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9232-9239. [Link]
-
Al-Sari, A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3328-3338. [Link]
-
Edison, A. S., et al. (2021). Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature Experiments. [Link]
-
Kates, A., & Shachar-Hill, Y. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. [Link]
-
Chen, H.-Y., et al. (2022). Developing a Method to Estimate the Downstream Metabolite Signals from Hyperpolarized [1-13C]Pyruvate. PubMed Central. [Link]
-
Liu, X., et al. (2021). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PubMed Central. [Link]
-
Bueschl, C., et al. (2013). Isotopic labeling-assisted metabolomics using LC–MS. PubMed Central. [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2017). Sample preparation and data analysis for NMR-based metabolomics. Penn State. [Link]
-
Johnson, C. H. (2021). Sample preparation in metabolomics. SlideShare. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. PubMed Central. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. ResearchGate. [Link]
-
Organomation. (n.d.). Metabolomics Sample Preparation. Organomation. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. PubMed. [Link]
-
Bueschl, C., et al. (2014). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. ResearchGate. [Link]
-
Kaiser, N. K., & Brodbelt, J. S. (2013). Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers. PubMed Central. [Link]
-
Huang, X., et al. (2014). Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. Analytical Chemistry, 86(3), 1632–1639. [Link]
-
Chen, Z., et al. (2022). Fine Structure in Isotopic Peak Distributions Measured Using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Comparison between an Infinity ICR Cell and a Dynamically Harmonized ICR Cell. PubMed Central. [Link]
-
Lee, H., et al. (2024). Improving Brain Metabolite Detection with a Combined Low-Rank Approximation and Denoising Diffusion Probabilistic Model Approach. National Institutes of Health. [Link]
-
Bruker. (n.d.). Isotopic Fine Structure Brochure. Bruker. [Link]
Sources
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. uab.edu [uab.edu]
- 7. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 8. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 10. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fine Structure in Isotopic Peak Distributions Measured Using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Comparison between an Infinity ICR Cell and a Dynamically Harmonized ICR Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Developing a Method to Estimate the Downstream Metabolite Signals from Hyperpolarized [1-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.psu.edu [pure.psu.edu]
- 22. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor cell viability with Sodium dichloroacetate-13C2 treatment
A Guide to Overcoming Poor Cell Viability in Metabolic Tracing Experiments
Welcome to the technical support guide for Sodium Dichloroacetate-13C2 (¹³C₂-DCA). This resource is designed for researchers, scientists, and drug development professionals utilizing ¹³C₂-DCA for stable isotope tracing studies. Poor cell viability can be a significant hurdle, compromising data integrity and experimental outcomes. As Senior Application Scientists, we have developed this guide to provide not just protocols, but the underlying rationale to empower you to diagnose and resolve these challenges effectively.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common questions about DCA's mechanism and its use in cell culture, providing the foundational knowledge needed before troubleshooting.
Q1: What is the primary mechanism of action for Sodium Dichloroacetate (DCA)?
A1: Sodium Dichloroacetate is a structural analog of pyruvate and a well-characterized inhibitor of the enzyme Pyruvate Dehydrogenase Kinase (PDK).[1][2] In many cancer cells, which exhibit a metabolic phenotype known as the "Warburg effect," PDK is overactive. It phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC), the gatekeeper enzyme linking glycolysis to the mitochondrial Tricarboxylic Acid (TCA) cycle.[3] By inhibiting PDK, DCA effectively "releases the brakes" on PDC, promoting the conversion of pyruvate to acetyl-CoA and shifting cellular metabolism from aerobic glycolysis back towards glucose oxidation in the mitochondria.[1][4][5]
Caption: DCA inhibits PDK, activating PDH and shunting pyruvate into the TCA cycle.
Q2: What is the purpose of using the ¹³C₂-labeled version of DCA?
A2: this compound is functionally identical to unlabeled DCA in its biological activity. The two ¹³C atoms serve as a stable isotope tracer. This is essential for metabolomics studies using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6] These techniques can distinguish the ¹³C₂-labeled molecules from their naturally abundant ¹²C counterparts, allowing researchers to trace the metabolic fate of specific compounds through cellular pathways.[6][7]
Q3: Can DCA treatment be toxic to cells?
A3: Yes, DCA can induce cytotoxicity, but this effect is highly dependent on concentration, duration of exposure, and cell type.[8] While its primary effect is metabolic reprogramming, high concentrations can lead to increased production of reactive oxygen species (ROS) from the mitochondria, depolarization of the mitochondrial membrane, cell cycle arrest, and ultimately, apoptosis.[3][9][10][11] Several studies report that DCA concentrations required to induce significant cell death in vitro are often high (e.g., >20 mM), while lower concentrations primarily modulate metabolism.[9][10][12]
Q4: Is there a difference in toxicity between unlabeled DCA and ¹³C₂-DCA?
A4: Biologically, there should be no inherent difference in toxicity. The ¹³C isotope is stable and non-radioactive. If you observe significantly higher toxicity with your ¹³C₂-DCA compared to a previously tested unlabeled batch, it strongly suggests a reagent-specific issue. This could be due to impurities from the synthesis process, incorrect quantification leading to a higher-than-intended concentration, or degradation of the compound.
Part 2: Troubleshooting Guide: Diagnosing Poor Cell Viability
This guide provides a systematic workflow to identify and resolve the root cause of poor cell viability following ¹³C₂-DCA treatment.
Caption: A systematic workflow for troubleshooting poor cell viability.
In-Depth Troubleshooting Q&A
Problem: My cell viability dropped unexpectedly after ¹³C₂-DCA treatment. Is the concentration too high?
Answer: This is the most common cause. Many published studies use a wide range of DCA concentrations, from 1 mM to over 50 mM.[4][9][13] The sensitivity of your specific cell line may be much higher than those in published reports. Forcing a glycolytic cell to rely on a potentially compromised mitochondrial system can be highly stressful.
-
Causality: Cells that are "hardwired" for glycolysis, perhaps due to defects in their mitochondrial electron transport chain, can be selectively targeted by DCA.[10] Forcing pyruvate into an inefficient oxidative phosphorylation pathway in these cells can lead to a collapse in energy production and increased ROS, triggering cell death.
-
Actionable Solution: The most critical step is to perform a dose-response experiment to determine the IC50 (the concentration that inhibits growth by 50%) for your specific cell line. This is a self-validating control that establishes the correct therapeutic window for your experiments. See Protocol 1 below.
Problem: My cells look unhealthy (poor morphology, slow growth) even before I add ¹³C₂-DCA. How does this affect my experiment?
Answer: Starting with a suboptimal cell population is a recipe for failure. Basal cell health is paramount. Cells that are already stressed (e.g., high passage number, mycoplasma contamination, nutrient deprivation) will have a much lower tolerance for the metabolic stress induced by DCA.
-
Causality: DCA forces a major metabolic shift. A healthy cell has the plasticity and resources to adapt to this shift. A stressed cell does not; its compromised state will be exacerbated by the treatment, leading to widespread death that is unrelated to the specific on-target effect you wish to study.
-
Actionable Solution:
-
Thaw a new vial: Always use low-passage cells for your experiments.
-
Check for contamination: Regularly test your cultures for mycoplasma.
-
Optimize seeding density: Ensure cells are seeded at a density that leaves them in a logarithmic growth phase at the time of treatment. Both sparse and overly confluent cultures are stressed.
-
Problem: Could my cell culture media formulation be exacerbating the toxicity of ¹³C₂-DCA?
Answer: Absolutely. The composition of your media, particularly the glucose concentration and serum components, creates the metabolic environment in which DCA acts.
-
Causality:
-
Glucose Levels: Cells grown in high glucose may be more glycolytic and thus more reliant on the pathway that DCA inhibits, potentially making the metabolic shock more severe.
-
Serum: Standard fetal bovine serum (FBS) contains endogenous metabolites (like pyruvate and lactate) that can compete with or confound the effects of DCA.[6] For stable isotope tracing studies, using dialyzed FBS (dFBS) is critical to ensure that the labeled tracer is the primary source of the metabolite being studied.[6]
-
-
Actionable Solution:
-
Standardize Media: Ensure you are using a consistent media formulation for all related experiments.
-
Use Dialyzed Serum: For all stable isotope tracing experiments, switch to dialyzed FBS to remove small molecule metabolites.[6]
-
Consider Pyruvate: Standard DMEM contains sodium pyruvate. If your goal is to study the flux from glucose-derived pyruvate, you must use a pyruvate-free media formulation.
-
Part 3: Key Experimental Protocols
Protocol 1: Determining Optimal ¹³C₂-DCA Concentration via Dose-Response Assay
This protocol establishes the cytotoxic profile of ¹³C₂-DCA in your cell line.
-
Cell Seeding: Seed your adherent cells in a 96-well plate at a predetermined optimal density. Allow cells to attach and resume logarithmic growth for 16-24 hours.
-
Reagent Preparation: Prepare a 2X concentrated serial dilution of ¹³C₂-DCA in complete culture medium. A recommended range to test is 0 mM (vehicle control), 2 mM, 5 mM, 10 mM, 20 mM, 50 mM, and 100 mM. (These are the 2X concentrations).
-
Treatment: Carefully remove half of the media from each well and replace it with an equal volume of the 2X ¹³C₂-DCA serial dilutions. This will result in final concentrations of 0, 1, 2.5, 5, 10, 25, and 50 mM.
-
Incubation: Incubate the plate for your desired experimental endpoint (e.g., 24 or 48 hours). A 48-hour time point is common for assessing growth inhibition.[12]
-
Viability Assessment: Measure cell viability using a standard method such as an MTT assay.[5] The absorbance is directly proportional to the number of viable cells.
-
Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the percent viability against the log of the ¹³C₂-DCA concentration to determine the IC50 value. Choose a concentration for your metabolic experiments that is well below the IC50 (e.g., IC10 or IC20) to ensure you are observing metabolic shifts without confounding cytotoxicity.
Protocol 2: Preparation and Verification of ¹³C₂-DCA Stock Solutions
Incorrect stock concentration is a common source of error.
-
Reconstitution: Reconstitute the lyophilized ¹³C₂-DCA powder in a sterile, aqueous solvent such as sterile deionized water or PBS to create a high-concentration primary stock (e.g., 1 M). Ensure the powder is fully dissolved.
-
Sterilization: Filter-sterilize the primary stock solution through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.
-
Storage: Store the aliquots at -20°C or -80°C.
-
Working Solution: When ready to use, thaw a single aliquot and dilute it in your culture medium to the desired final concentration immediately before adding it to your cells. Do not store diluted DCA solutions in media for extended periods.
Part 4: Reference Data
Table 1: Examples of DCA Concentrations Used in In Vitro Cancer Cell Line Studies
This table provides a starting point for experimental design but should not replace a proper dose-response experiment for your specific system.
| Cell Line | Cancer Type | DCA Concentration Range Tested | Observed Effect | Reference |
| A549, LNM35 | Non-Small Cell Lung Cancer | 50-100 mM | Significant decrease in viability and colony growth. | [13] |
| LoVo | Colorectal Cancer (Metastatic) | 20-50 mM | Dose-dependent induction of apoptosis. | [9] |
| HCT116 | Colorectal Cancer | ≥ 17 mM (IC50) | Growth suppression. | [10] |
| 13762 MAT | Rat Mammary Adenocarcinoma | 1-5 mM | Inhibition of proliferation. | [2] |
| Various Breast Cancer | Breast Cancer | 1-5 mM | Inhibition of cell growth. | [2][4] |
| A549, H1299 | Non-Small Cell Lung Cancer | 50 mM | Slowed cell growth, increased radiation sensitivity. | [14] |
| L2 Cells | Rat Alveolar (Non-cancerous) | 16-24 mM | Significant decrease in viability after 24h. | [8] |
References
- Application Notes and Protocols for Stable Isotope Labeling with Iodoethane-¹³C₂ in Cell Culture. (n.d.). Benchchem.
- Application Notes and Protocols for Cell Culture Media Preparation for Stable Isotope Tracing. (n.d.). Benchchem.
- Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. (2012). Analytical Chemistry - ACS Publications.
- Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. (2021). MDPI.
- Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells. (2010). British Journal of Cancer.
- Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis. (2021). PMC - NIH.
- Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. (2019). PubMed Central.
- Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. (2019). Springer Nature Experiments.
- Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC. (2010). PubMed.
- In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds. (2010). PMC - PubMed Central.
- Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. (2019). PMC - NIH.
- Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC. (2010). International Journal of Cancer.
- Reversal of the glycolytic phenotype by dichloroacetate inhibits metastatic breast cancer cell growth in vitro and in vivo. (n.d.). DCA Guide.
- Effect of dichloroacetate (DCA) on cell viability was evaluated by MTT... (n.d.). ResearchGate.
- Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1. (2016). PMC - NIH.
- Dichloroacetate Decreases Cell Health and Activates Oxidative Stress Defense Pathways in Rat Alveolar Type II Pneumocytes. (2018). PMC - NIH.
- Dichloroacetate alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells. (2015). PubMed.
Sources
- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dcaguide.org [dcaguide.org]
- 3. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichloroacetate Decreases Cell Health and Activates Oxidative Stress Defense Pathways in Rat Alveolar Type II Pneumocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dcaguide.org [dcaguide.org]
- 10. Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. people.musc.edu [people.musc.edu]
- 13. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dichloroacetate alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing Sodium Dichloroacetate-¹³C₂ and ¹³C-Glucose for Metabolic Tracing
For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is paramount. Stable isotope tracing is a cornerstone technique, providing a window into the dynamic fluxes of metabolic pathways that underpin cellular physiology in both health and disease.[1][2][3] Among the arsenal of available tracers, ¹³C-glucose is the undisputed workhorse for mapping central carbon metabolism. However, for probing specific regulatory nodes, other agents like Sodium Dichloroacetate (DCA) offer a unique, albeit different, utility.
This guide provides an in-depth comparison of Sodium Dichloroacetate-¹³C₂ and ¹³C-glucose tracing. We will move beyond a simple listing of features to explain the fundamental mechanistic differences, the causality behind experimental choices, and how these powerful tools can be applied, sometimes in concert, to answer complex biological questions.
Part 1: The Foundational Tracer - Understanding ¹³C-Glucose
¹³C-glucose is a biological substrate where one or more ¹²C atoms are replaced with the non-radioactive heavy isotope ¹³C.[1] When introduced to cells or organisms, it is metabolized just like its unlabeled counterpart.[2] By tracking the incorporation of these heavy carbon atoms into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can map the activity of interconnected metabolic pathways.[1][4]
Mechanism of Tracing with ¹³C-Glucose
The choice of which carbon atoms on the glucose molecule are labeled (the isotopologue) is a critical experimental decision, as it determines which pathways can be most accurately resolved.
-
[U-¹³C₆]glucose: With all six carbons labeled, this tracer provides a global view of glucose's fate. It is particularly effective for assessing the contribution of glucose to the TCA cycle and the biosynthesis of amino acids, nucleotides, and lipids.[5][6] The resulting complex labeling patterns can reveal the number of "turns" a molecule has completed through the TCA cycle.[5]
-
[1,2-¹³C₂]glucose: This tracer is exceptionally well-suited for resolving the relative fluxes of glycolysis and the Pentose Phosphate Pathway (PPP).[6][7][8] Glycolysis keeps the two labeled carbons together, producing M+2 labeled pyruvate and lactate. Conversely, the oxidative PPP cleaves the bond between C1 and C2, leading to distinct labeling patterns (M+1 and M+2) in downstream metabolites.[9]
The journey of ¹³C from glucose through central carbon metabolism allows for the quantification of pathway fluxes, providing a dynamic snapshot of the cell's metabolic state.[10][11][12]
Visualizing ¹³C-Glucose Metabolism
The following diagram illustrates how carbons from [U-¹³C₆]glucose are incorporated into key metabolic pathways.
Caption: Flow of ¹³C atoms from uniformly labeled glucose through central carbon metabolism.
Part 2: The Metabolic Modulator - Probing with Sodium Dichloroacetate-¹³C₂
Sodium Dichloroacetate (DCA) is not a primary metabolic substrate like glucose. Instead, it is a small molecule drug that acts as a metabolic modulator.[13] Its primary and most well-characterized mechanism of action is the inhibition of Pyruvate Dehydrogenase Kinase (PDK).[13][14][15]
Mechanism of Action and Tracing
-
PDK Inhibition: In many cells, particularly cancer cells exhibiting the Warburg effect, the Pyruvate Dehydrogenase (PDH) complex is inactivated by phosphorylation via PDK.[15][16] This phosphorylation shunts pyruvate away from the mitochondria and towards lactate production.[17]
-
PDH Activation: DCA, as a structural analog of pyruvate, inhibits all four PDK isoforms, preventing the phosphorylation of PDH.[13][16][18] This "locks" the PDH complex in its active, dephosphorylated state.[18][19]
-
Metabolic Shift: The activation of PDH promotes the conversion of pyruvate to acetyl-CoA, thereby increasing the flux of glucose-derived carbons into the TCA cycle for oxidative phosphorylation.[17][19][20]
When using Sodium Dichloroacetate-¹³C₂ , the research goal is twofold:
-
To probe PDH activity: By measuring the effect of DCA on metabolic fluxes from a primary tracer like ¹³C-glucose. For example, researchers would look for an increase in ¹³C-labeled TCA cycle intermediates and a decrease in ¹³C-labeled lactate after DCA administration.[20][21]
-
To trace DCA's own fate: The ¹³C₂ label allows for the unambiguous tracking of DCA's absorption, distribution, and biotransformation into metabolites such as glyoxylate, glycolate, and oxalate. This is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and for understanding the drug's own metabolic pathway.[22]
Visualizing the Mechanism of DCA
The following diagram illustrates DCA's role as a modulator of the pivotal link between glycolysis and the TCA cycle.
Caption: DCA inhibits PDK, activating PDH and shifting pyruvate into the TCA cycle.
Part 3: Head-to-Head Comparison
The choice between ¹³C-glucose and DCA-¹³C₂ is dictated entirely by the central scientific question being asked. They are not interchangeable; one is a tracer of a fundamental pathway, while the other is a tool to probe the regulation of that pathway.
| Feature | ¹³C-Glucose Tracing | Sodium Dichloroacetate-¹³C₂ Tracing |
| Primary Role | Metabolic Substrate: Directly traces carbon flow through metabolic pathways.[4] | Metabolic Modulator: Primarily used to perturb a key regulatory node (PDH).[13][14] |
| Pathway(s) Probed | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Biosynthesis (amino acids, lipids, nucleotides).[23] | Pyruvate Dehydrogenase (PDH) flux, DCA's own biotransformation and pharmacokinetics.[21] |
| Core Question | "Where do the carbons from glucose go, and at what rate?" | "How does modulating PDH activity alter cellular metabolism?" or "What is the metabolic fate of DCA itself?" |
| Mechanism | ¹³C atoms are incorporated into the carbon backbone of downstream metabolites.[24] | Inhibits PDK, altering the flux from other carbon sources. The ¹³C₂ label tracks the drug, not a central pathway.[13][20] |
| Typical Experiment | Cells are cultured in media where unlabeled glucose is replaced with ¹³C-glucose.[10] | Cells are cultured with a primary carbon source (e.g., unlabeled glucose) and treated with DCA-¹³C₂. |
| Advantages | - Provides quantitative flux data for central carbon metabolism.[10] - Different isotopologues can resolve specific pathway branches (e.g., PPP vs. Glycolysis).[7][8] - Well-established methodologies and data interpretation frameworks.[11][12] | - Directly probes the activity of a key, druggable metabolic checkpoint.[20] - Essential for studying the mechanism of action of DCA as a therapeutic agent.[15][17] - Allows for simultaneous PK/PD analysis.[22] |
| Limitations | - Can result in complex labeling patterns requiring sophisticated analysis.[6] - Reaching isotopic steady state can take several hours for some pathways (e.g., TCA cycle).[24][25] | - Does not provide information on upstream pathways like glycolysis. - Its effects are limited to pathways downstream of pyruvate. - The drug itself can have off-target effects that may confound metabolic interpretation. |
Part 4: Experimental Protocols
Adherence to a rigorous, validated protocol is essential for obtaining reproducible and trustworthy data.
Protocol 1: General ¹³C-Glucose Tracing in Adherent Cell Culture
This protocol outlines a typical experiment using [U-¹³C₆]glucose to assess central carbon metabolism.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Media Preparation: Prepare culture medium containing [U-¹³C₆]glucose at the same concentration as standard glucose. Ensure all other components (serum, amino acids) are identical to the control medium.
-
Tracer Introduction: Aspirate the standard medium from the cells, wash once with pre-warmed PBS, and add the pre-warmed ¹³C-glucose-containing medium. Place cells back in the incubator. Causality: The PBS wash removes residual unlabeled glucose, ensuring that the labeling patterns originate solely from the ¹³C-tracer.
-
Incubation: Incubate cells for a predetermined time to approach isotopic steady state. This can range from minutes for glycolysis to over 8-24 hours for the TCA cycle and downstream biosynthesis.[24][25] A time-course experiment is recommended to validate steady-state labeling.
-
Metabolite Extraction: a. Place the culture plate on dry ice to quench all metabolic activity instantly. Causality: Rapid quenching is critical to prevent metabolic changes during the extraction process, preserving the in-culture metabolic snapshot. b. Aspirate the medium. c. Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well. d. Scrape the cells and collect the cell/methanol slurry into a microcentrifuge tube. e. Vortex thoroughly and centrifuge at max speed for 10 minutes at 4°C.
-
Sample Analysis: Collect the supernatant containing the polar metabolites. Dry the extract under nitrogen or in a vacuum concentrator. Reconstitute in a suitable solvent for LC-MS or NMR analysis. Analyze the mass isotopomer distributions (MIDs) of key metabolites.
Protocol 2: Probing PDH Activity with DCA-¹³C₂
This protocol describes using DCA-¹³C₂ as a modulator alongside a standard carbon source.
-
Cell Seeding & Growth: Follow Step 1 from the ¹³C-Glucose protocol. Cells will be grown in standard glucose-containing medium.
-
Drug Treatment: Prepare a stock solution of DCA-¹³C₂. Add the drug to the culture medium to achieve the desired final concentration (e.g., 5-20 mM, depending on the cell line).[16] An untreated control group is essential.
-
Incubation: Incubate the cells with DCA-¹³C₂ for the desired treatment duration (e.g., 24 hours).
-
Metabolite Extraction: Follow Step 5 from the ¹³C-Glucose protocol.
-
Sample Analysis:
-
To assess DCA's fate: Use LC-MS to specifically look for the mass of DCA-¹³C₂ and its predicted ¹³C-labeled metabolites (e.g., glyoxylate-¹³C₂).
-
To assess PDH modulation (if combined with ¹³C-glucose): If the primary carbon source was ¹³C-glucose, compare the MIDs of TCA cycle intermediates and lactate between the DCA-treated and untreated groups. An increase in PDH flux would be indicated by a higher enrichment of ¹³C in citrate and a lower enrichment in lactate in the DCA-treated cells.
-
Conclusion: Choosing the Right Tool for the Job
¹³C-glucose and Sodium Dichloroacetate-¹³C₂ are both powerful tools in the metabolomics toolbox, but they serve fundamentally different purposes. ¹³C-glucose is the quintessential tracer for mapping the flow of carbon through the central metabolic network. DCA-¹³C₂, in contrast, is a pharmaco-metabolic probe used to investigate the regulation of a critical metabolic gatekeeper—the PDH complex—and to track its own therapeutic journey.
For drug development professionals, understanding this distinction is crucial. When elucidating the baseline metabolic wiring of a system or the broad effects of a new compound, ¹³C-glucose tracing is the method of choice. When the goal is to specifically investigate therapeutic strategies that target the glycolytic switch, such as PDK inhibition, DCA serves as a vital benchmark compound, and its labeled form, DCA-¹³C₂, provides the indispensable data for linking target engagement to metabolic reprogramming and pharmacokinetic behavior. The sophisticated researcher will often use them in concert, leveraging ¹³C-glucose to map the roads and DCA to understand the traffic signals.
References
-
Title: Stable isotope-resolved metabolomics and applications for drug development - PMC Source: PubMed Central URL: [Link]
-
Title: 13C-based metabolic flux analysis Source: PubMed URL: [Link]
-
Title: Two alternative 13 C-glucose-tracing strategies for analysis of... Source: ResearchGate URL: [Link]
-
Title: High-resolution 13C metabolic flux analysis Source: Springer Nature Experiments URL: [Link]
-
Title: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC Source: PubMed Central URL: [Link]
-
Title: Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC Source: PubMed Central URL: [Link]
-
Title: Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels Source: ACS Publications URL: [Link]
-
Title: ¹³C and ²H distribution from labeled glucose in glycolysis and Krebs... Source: ResearchGate URL: [Link]
-
Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]
-
Title: Stable isotope-resolved metabolomics and applications to drug development Source: Request PDF on ResearchGate URL: [Link]
-
Title: Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart Source: PubMed URL: [Link]
-
Title: Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC Source: PubMed Central URL: [Link]
-
Title: Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC Source: NIH URL: [Link]
-
Title: 13C-Based Metabolic Flux Analysis: Fundamentals and Practice Source: Springer Link URL: [Link]
-
Title: Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models Source: Frontiers URL: [Link]
-
Title: Isotope Tracer Methodologies for Metabolic Clinical Trials Source: ProSciento URL: [Link]
-
Title: Use of Dichloroacetate to Aid the Investigation of Krebs Cycle Metabolism In Vivo in Normal Rat with Hyperpolarized [1 - ISMRM Source: ISMRM URL: [Link]
-
Title: Naturally labeled 13C-glucose. Metabolic studies in human diabetes and obesity Source: PubMed URL: [Link]
-
Title: 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC Source: PubMed Central URL: [Link]
-
Title: A roadmap for interpreting 13C metabolite labeling patterns from cells Source: PubMed Central URL: [Link]
-
Title: A guide to 13C metabolic flux analysis for the cancer biologist Source: Nature URL: [Link]
-
Title: Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry Source: Frontiers URL: [Link]
-
Title: Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis Source: DSpace@MIT URL: [Link]
-
Title: Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications Source: Hindawi URL: [Link]
-
Title: Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat Source: NIH URL: [Link]
-
Title: USE OF SODIUM DICHLOROACETATE FOR CANCER TREATMENT Source: Medicina (Buenos Aires) URL: [Link]
-
Title: Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate Source: MDPI URL: [Link]
-
Title: Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer - PMC Source: PubMed Central URL: [Link]
-
Title: Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC Source: PubMed Central URL: [Link]
-
Title: Use of sodium dichloroacetate for cancer treatment: a scoping review Source: ResearchGate URL: [Link]
-
Title: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells Source: Semantic Scholar URL: [Link]
-
Title: Effect of dichloroacetate on tumor glucose uptake in vivo.... Source: ResearchGate URL: [Link]
-
Title: Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging Source: PubMed Central URL: [Link]
-
Title: Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity - PMC Source: NIH URL: [Link]
-
Title: A roadmap for interpreting 13C metabolite labeling patterns from cells Source: Vanderbilt University URL: [Link]
-
Title: 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 Source: YouTube URL: [Link]]([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. metsol.com [metsol.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 13. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. dcaguide.org [dcaguide.org]
- 16. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medicinabuenosaires.com [medicinabuenosaires.com]
- 18. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cds.ismrm.org [cds.ismrm.org]
- 22. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ckisotopes.com [ckisotopes.com]
- 24. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. d-nb.info [d-nb.info]
Cross-Validating 13C2-DCA: A Comparative Guide to Assessing Pyruvate Dehydrogenase Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyruvate Dehydrogenase in Cellular Metabolism
The pyruvate dehydrogenase (PDH) complex is a critical gatekeeper of cellular metabolism, catalyzing the irreversible conversion of pyruvate to acetyl-CoA. This reaction links glycolysis to the tricarboxylic acid (TCA) cycle, making PDH a pivotal regulator of substrate utilization and mitochondrial respiration. Dysregulation of PDH activity is implicated in a range of pathologies, including cancer, metabolic disorders, and neurodegenerative diseases. Consequently, accurately measuring PDH flux is paramount for understanding disease mechanisms and developing novel therapeutics.
One established method for probing PDH activity involves the use of 13C-labeled dichloroacetate (DCA), specifically ¹³C₂-DCA. DCA is an inhibitor of pyruvate dehydrogenase kinase (PDK), the enzyme that phosphorylates and inactivates PDH.[1][2] By inhibiting PDK, DCA promotes the active, dephosphorylated state of PDH, thereby increasing pyruvate flux into the TCA cycle.[1] When using ¹³C₂-DCA, the labeled carbons can be traced through downstream metabolic pathways, providing a quantitative measure of PDH activity.
However, as with any scientific technique, it is crucial to cross-validate findings from ¹³C₂-DCA experiments with orthogonal methods to ensure the robustness and reliability of the data. This guide provides a comprehensive comparison of ¹³C₂-DCA with other key techniques for assessing mitochondrial function and metabolic flux, offering insights into their respective principles, strengths, and limitations.
Comparing Methodologies for Assessing Metabolic Flux
The choice of method for assessing metabolic flux depends on the specific biological question, the available instrumentation, and the desired level of detail. Here, we compare ¹³C₂-DCA with three widely used techniques: Seahorse XF analysis, mass spectrometry-based metabolomics, and nuclear magnetic resonance (NMR) spectroscopy.
| Feature | ¹³C₂-DCA with Mass Spectrometry/NMR | Seahorse XF Analysis | Mass Spectrometry-Based Metabolomics | NMR Spectroscopy |
| Principle | Tracing the metabolic fate of ¹³C-labeled DCA through downstream pathways. | Real-time, label-free measurement of extracellular fluxes of oxygen and protons.[3] | Quantification of the mass isotopomer distributions of a wide range of intracellular metabolites after labeling with a ¹³C-tracer.[4] | Non-destructive detection and quantification of ¹³C-labeled metabolites based on their unique nuclear spin properties.[5] |
| Primary Readouts | Mass isotopomer distributions of TCA cycle intermediates and related metabolites. | Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR), Proton Efflux Rate (PER).[3] | Relative and absolute fluxes through metabolic pathways.[3] | Positional isotopomer distribution and quantification of metabolites.[6] |
| Key Insights | Direct measure of PDH flux and its contribution to the TCA cycle. | Overall rates of mitochondrial respiration and glycolysis; ATP production rates.[3] | A granular map of intracellular pathway activity.[3] | In vitro and in vivo metabolic flux analysis, mapping of stable isotope locations.[5] |
| Strengths | Directly probes PDH activity. High specificity. | High-throughput, real-time analysis of live cells.[7] Provides a functional overview of cellular bioenergetics. | High sensitivity and ability to measure a large number of metabolites simultaneously.[8] | Non-destructive, can be used for in vivo studies.[5] Provides detailed information on positional isotopomers.[6] |
| Limitations | Indirectly measures overall metabolic phenotype. Requires expertise in mass spectrometry or NMR. | Indirect measure of intracellular fluxes. Does not provide pathway-specific information. | Can be destructive to the sample. Data analysis can be complex.[5] | Lower sensitivity compared to mass spectrometry.[8] Spectral overlap can be a challenge.[5] |
In-Depth Methodological Comparison
Seahorse XF Technology: A Functional Overview of Cellular Bioenergetics
The Agilent Seahorse XF Analyzer is a powerful tool for assessing the metabolic phenotype of cells in real-time.[7] It measures the two major energy-producing pathways: mitochondrial respiration (via the oxygen consumption rate, OCR) and glycolysis (via the extracellular acidification rate, ECAR). The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes a sequential injection of mitochondrial inhibitors to reveal key parameters of mitochondrial function.[7][9]
While Seahorse analysis does not directly measure PDH flux, it provides a valuable functional context for ¹³C₂-DCA results. For instance, an increase in OCR upon DCA treatment would be consistent with the expected stimulation of PDH and subsequent increase in TCA cycle activity.
Caption: A simplified workflow for a Seahorse XF Mito Stress Test experiment.
-
Cell Seeding: Seed cells at an empirically determined optimal density in a Seahorse XF cell culture microplate and incubate overnight.[9]
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.[9]
-
Assay Medium Preparation: Warm Seahorse XF assay medium to 37°C and supplement with substrates such as glucose, pyruvate, and glutamine. Adjust pH to 7.4.[9]
-
Cell Plate Preparation: Remove culture medium, wash cells twice with pre-warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO₂ 37°C incubator for 45-60 minutes.[9]
-
Compound Plate Preparation: Prepare solutions of oligomycin, FCCP, and a mixture of rotenone and antimycin A in assay medium at the desired final concentrations. Load these into the appropriate ports of the hydrated sensor cartridge.[10]
-
Run the Assay: Load the sensor cartridge into the Seahorse XF Analyzer for calibration, then replace the calibrant plate with the cell plate to start the assay.[9]
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR and ECAR data to determine parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[11]
Mass Spectrometry-Based Metabolomics: A Granular View of Metabolic Pathways
Mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) is a highly sensitive technique for identifying and quantifying metabolites. In the context of ¹³C₂-DCA studies, LC-MS/MS can be used to trace the incorporation of the ¹³C label into downstream metabolites of the TCA cycle, such as citrate, succinate, and malate.[4] This provides a direct and quantitative measure of PDH flux.
The analysis of mass isotopologue distributions (MIDs) reveals the fractional abundance of each isotopologue (molecules differing only in their isotopic composition), which can be used to calculate metabolic fluxes.[12]
Caption: The complementary nature of ¹³C₂-DCA, Seahorse, and metabolomics for a comprehensive analysis.
By combining the direct measurement of PDH flux from ¹³C₂-DCA with the functional bioenergetic data from Seahorse XF analysis and the broader metabolic pathway information from ¹³C-tracer metabolomics, researchers can build a more complete and validated picture of cellular metabolism. For example, observing an increase in both PDH flux (via ¹³C₂-DCA and MS) and mitochondrial respiration (via Seahorse) would provide strong, cross-validated evidence of DCA's effect on cellular bioenergetics.
Conclusion: Ensuring Scientific Rigor Through Orthogonal Validation
References
- Current time information in Washington, DC, US. Google.
-
Seahorse XF Cell Mito Stress Test. Protocols.io. Retrieved from [Link]
-
Agilent Seahorse XF Mito Stress Test Islet Workflow Quick Start Guide. Agilent. Retrieved from [Link]
-
Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. Agilent. Retrieved from [Link]
-
Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. Retrieved from [Link]
-
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. Retrieved from [Link]
-
NMR Spectroscopy for Metabolomics Research. National Institutes of Health. Retrieved from [Link]
-
15N‐NMR-Based Approach for Amino Acids-Based 13C‐Metabolic Flux. ACS Publications. Retrieved from [Link]
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. Retrieved from [Link]
-
Validation of the in vivo assessment of pyruvate dehydrogenase activity using hyperpolarised 13C MRS. PubMed. Retrieved from [Link]
-
A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation. Royal Society of Chemistry. Retrieved from [Link]
-
#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Retrieved from [Link]
-
Validation of the In Vivo Assessment of Pyruvate Dehydrogenase Activity Using Hyperpolarized 13C-Magnetic Resonance Spectroscopy. National Institutes of Health. Retrieved from [Link]
-
Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. Retrieved from [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Retrieved from [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. Retrieved from [Link]
-
A sensitive spectrophotometric assay for pyruvate dehydrogenase and oxoglutarate dehydrogenase complexes. PubMed. Retrieved from [Link]
-
Can anyone suggest me an assay, a protocol for screening inhibitors/activator of pyruvate dehydrogenase kinase (PDK) by measuring the activity of PDH? ResearchGate. Retrieved from [Link]
-
Practical Guidelines for 13 C-Based NMR Metabolomics. Springer Nature. Retrieved from [Link]
-
Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. MDPI. Retrieved from [Link]
-
Pyruvate dehydrogenase Assay (PDH). Cell Biologics Inc. Retrieved from [Link]
-
Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. National Institutes of Health. Retrieved from [Link]
-
Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. National Institutes of Health. Retrieved from [Link]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Springer Nature. Retrieved from [Link]
-
13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. PubMed Central. Retrieved from [Link]
-
Use of Dichloroacetate to Aid the Investigation of Krebs Cycle Metabolism In Vivo in Normal Rat with Hyperpolarized [1. ISMRM. Retrieved from [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Institutes of Health. Retrieved from [Link]
-
Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PubMed Central. Retrieved from [Link]
-
Analyses of mitochondrial metabolism in diseases: a review on 13C magnetic resonance tracers. National Institutes of Health. Retrieved from [Link]
-
Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. Retrieved from [Link]
-
Gaining Insights into Disease Biology for Target Identification and Validation using Seahorse XF Technology. Agilent. Retrieved from [Link]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. National Institutes of Health. Retrieved from [Link]
-
A roadmap for interpreting 13C metabolite labeling pattern from cells. ResearchGate. Retrieved from [Link]
-
Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. arXiv. Retrieved from [Link]
-
Improving Real-Time Metabolic Analysis in Islets and Spheroids Using the Agilent Seahorse XF Flex 3D Capture Microplate-S. Agilent. Retrieved from [Link]
-
13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. Doc Brown's Chemistry. Retrieved from [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist. PubMed Central. Retrieved from [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. Retrieved from [Link]
-
Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. National Institutes of Health. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]r/c-nmr/cnmr-data/)
Sources
- 1. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. content.protocols.io [content.protocols.io]
- 11. agilent.com [agilent.com]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sodium Dichloroacetate: Unlabeled vs. ¹³C₂-Labeled DCA in Functional Assays
For researchers and drug development professionals investigating metabolic modulation, Sodium Dichloroacetate (DCA) has emerged as a critical tool. By inhibiting Pyruvate Dehydrogenase Kinase (PDK), DCA reactivates the Pyruvate Dehydrogenase (PDH) complex, effectively shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[1][2] This guide provides an in-depth comparison of unlabeled Sodium Dichloroacetate and its stable isotope-labeled counterpart, Sodium Dichloroacetate-¹³C₂, focusing on their distinct applications in key functional assays. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower your research decisions.
The Core Mechanism: DCA as a Metabolic Reprogramming Agent
Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen.[3] This metabolic state is largely maintained by the phosphorylation and subsequent inactivation of the PDH complex by PDK.[2][4] DCA, a structural analog of pyruvate, inhibits all four isoforms of PDK, with the greatest affinity for PDK2.[5][6] This inhibition prevents the phosphorylation of PDH, locking it in its active state.[5][7] The reactivation of PDH redirects pyruvate from lactate production into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[2][8] This metabolic shift can lead to decreased lactate production, increased oxygen consumption, generation of reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells.[6][8]
Caption: Mechanism of Dichloroacetate (DCA) action.
The Isotopic Tracer: The Role of Sodium Dichloroacetate-¹³C₂
While unlabeled DCA is ideal for assessing the global effects of PDK inhibition, Sodium Dichloroacetate-¹³C₂ is a specialized tool for metabolic flux analysis (MFA).[9][10] In ¹³C-MFA, researchers use substrates labeled with the stable isotope ¹³C to trace the path of carbon atoms through metabolic networks.[10][11]
By substituting the two carbon atoms of the acetate moiety with ¹³C, ¹³C₂-DCA allows for the precise tracking of its metabolic fate. This is critical for answering questions such as:
-
Is DCA itself metabolized and incorporated into other molecules?
-
How does the influx of ¹³C₂-acetyl-CoA (if DCA is metabolized to it) alter the labeling patterns of TCA cycle intermediates?
-
Can we quantify the contribution of DCA's carbons to specific metabolic pools?
The use of ¹³C-labeled tracers, analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative map of cellular metabolism that is unattainable with unlabeled compounds.[10][12][13]
Caption: Workflow for ¹³C Metabolic Flux Analysis.
Comparative Applications in Core Functional Assays
The choice between unlabeled DCA and ¹³C₂-DCA depends entirely on the experimental question. One is not "better" than the other; they serve different purposes. Below, we compare their applications in standard assays used to characterize the effects of DCA.
Cell Viability & Cytotoxicity Assays
Objective: To determine the effect of DCA on cell proliferation and health.
-
When to use Unlabeled DCA: This is the standard choice for determining the dose-dependent effect of PDK inhibition on cell viability. Assays like the MTT or ATP-based luminescence assays measure overall metabolic activity or ATP content, respectively, which are excellent proxies for cell viability.[14][15] Unlabeled DCA is sufficient to establish IC₅₀ values and assess the general cytotoxic or cytostatic effects of the compound.[16][17]
-
When to use Sodium Dichloroacetate-¹³C₂: The use of ¹³C₂-DCA in a standard viability assay is unconventional and generally unnecessary. Its biological activity is presumed to be identical to the unlabeled form. Its value lies not in measuring if cells die, but in understanding the metabolic rewiring that occurs during treatment, which would be a separate ¹³C-MFA experiment run in parallel.
Data Summary: Effect of Unlabeled DCA on Cancer Cell Viability
| Cell Line | DCA Concentration | Duration | % Decrease in Cell Number | Reference |
| MAT (Breast Cancer) | 5 mM | 4 days | ~68% | [17] |
| MCF-7 (Breast Cancer) | 5 mM | 4 days | ~60-80% | [17] |
| T-47D (Breast Cancer) | 5 mM | 4 days | ~60-80% | [17] |
| MeWo (Melanoma) | 13.3 mM (IC₅₀) | Not specified | 50% | [4] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from studies on various cancer cell lines.[16][18]
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete growth medium and incubate overnight to allow for cell attachment.
-
DCA Treatment: Prepare serial dilutions of unlabeled Sodium Dichloroacetate in fresh culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired DCA concentrations (e.g., 0, 5, 10, 20, 50, 100 mM).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the medium and add 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in serum-free medium) to each well. Incubate in the dark for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Lactate Production Assay
Objective: To quantify the shift from glycolytic metabolism to oxidative phosphorylation by measuring the reduction in lactate secretion.
-
When to use Unlabeled DCA: This is the compound of choice for this assay. A decrease in the concentration of lactate in the cell culture medium is a direct and key indicator of DCA's efficacy as a PDK inhibitor.[19][20][21] This demonstrates the successful redirection of pyruvate into the TCA cycle.
-
When to use Sodium Dichloroacetate-¹³C₂: While not the primary use, ¹³C₂-DCA could be used in conjunction with ¹³C-labeled glucose in a sophisticated MFA experiment. By analyzing the isotopomer distribution in secreted lactate, one could determine the relative contribution of glucose versus other substrates to lactate production and how this is altered by DCA. However, for simply measuring the overall change in lactate levels, unlabeled DCA is sufficient and more cost-effective.
Data Summary: Effect of Unlabeled DCA on Lactate Production
| Cell Line/Model | DCA Concentration | Duration | % Decrease in Lactate | Reference |
| Raji (Lymphoma) | 1 mM | 24 hours | Significant decrease | [19] |
| TS/A (Breast Cancer) | 1-10 mM | 24 hours | Significant decrease | [22] |
| Neuroblastoma Cells | 1 mM | 72 hours | 20-50% | [21] |
| Metformin-treated MCF7 | 5 mM | Not specified | Significant decrease | [20] |
Experimental Protocol: Colorimetric Lactate Assay
This protocol is based on commercially available lactate assay kits.[19]
-
Cell Culture and Treatment: Seed cells in a 24-well or 6-well plate and allow them to reach the desired confluency. Treat the cells with various concentrations of unlabeled DCA for a specified period (e.g., 24 or 48 hours).
-
Sample Collection: Carefully collect a sample of the cell culture supernatant. It is crucial not to disturb the cell monolayer.
-
Sample Preparation: Centrifuge the supernatant at a low speed (e.g., 600 x g for 5 minutes) to pellet any detached cells or debris.
-
Lactate Measurement: Use a colorimetric lactate assay kit according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate oxidase and a probe. The enzyme reaction generates a product that can be measured by absorbance or fluorescence.
-
Standard Curve: Prepare a standard curve using the provided lactate standard to determine the concentration of lactate in the samples.
-
Normalization: After collecting the supernatant, lyse the cells in the wells and measure the total protein content (e.g., using a BCA assay). Normalize the lactate concentration to the total protein amount to account for differences in cell number.
Oxygen Consumption Rate (OCR) & Extracellular Acidification Rate (ECAR)
Objective: To directly measure the shift in cellular bioenergetics from glycolysis (measured by ECAR) to mitochondrial respiration (measured by OCR).
-
When to use Unlabeled DCA: Unlabeled DCA is the standard reagent for use with extracellular flux analyzers like the Agilent Seahorse XF.[23] By measuring the OCR and ECAR in real-time before and after the addition of DCA, researchers can directly observe the metabolic switch. A classic response to DCA is an increase in OCR and a corresponding decrease in ECAR.[4][20][24]
-
When to use Sodium Dichloroacetate-¹³C₂: Similar to the other assays, ¹³C₂-DCA is not used for the primary measurement of OCR/ECAR. Its purpose is for parallel or subsequent MFA experiments to trace carbon fate. Combining Seahorse data with ¹³C-MFA provides a powerful, multi-faceted view of metabolic reprogramming. The Seahorse assay shows the rate of metabolic activity, while MFA reveals the routes and contributions of different substrates.
Caption: Experimental workflow for a Seahorse XF assay.
Experimental Protocol: Seahorse XF Real-Time Metabolic Assay
This protocol is a generalized workflow for an Agilent Seahorse XF Analyzer.[25][26][27]
-
Sensor Cartridge Hydration: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a standard CO₂ incubator.
-
Assay Preparation: On the day of the assay, prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Warm to 37°C.
-
Medium Exchange: Remove the growth medium from the cells, wash once with assay medium, and then add the final volume of assay medium (typically 180 µL). Place the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow the cells to equilibrate.
-
Compound Loading: Prepare a 10X stock of unlabeled DCA in the assay medium. Load the appropriate volume (e.g., 20 µL) into the desired injection port (e.g., Port A) of the hydrated sensor cartridge. Other ports can be loaded with mitochondrial inhibitors (like oligomycin, FCCP, rotenone/antimycin A) for a full mitochondrial stress test.
-
Instrument Setup: Load the assay protocol into the Seahorse Wave software.
-
Run Assay: Place the sensor cartridge into the instrument for calibration. Once calibration is complete, replace the utility plate with the cell culture plate and begin the assay. The instrument will measure baseline OCR and ECAR, then inject the DCA and continue to measure the cellular response in real-time.
Conclusion and Future Directions
In the study of metabolic reprogramming, both unlabeled Sodium Dichloroacetate and its ¹³C₂-labeled counterpart are indispensable. Unlabeled DCA remains the workhorse for characterizing the global physiological consequences of PDK inhibition—its impact on cell viability, lactate production, and real-time bioenergetics. Sodium Dichloroacetate-¹³C₂, however, is a precision tool that unlocks a deeper level of understanding. It enables the quantitative tracing of carbon atoms, revealing the intricate details of metabolic pathway activity and nutrient fate.
The most powerful experimental designs will leverage both compounds synergistically. For instance, after identifying a potent cytotoxic effect of unlabeled DCA via a viability assay and confirming a metabolic switch with a Seahorse analyzer, a researcher can then employ ¹³C₂-DCA and ¹³C-glucose in a metabolic flux analysis experiment. This integrated approach provides a comprehensive picture, from the overall phenotype down to the underlying flux dynamics, accelerating the journey from basic research to potential therapeutic application.
References
- Current time information in Washington, DC, US. (n.d.). Google.
- Understanding Dichloroacetate (DCA): A Metabolic Modulator for Cancer and Beyond. (2025, September 12). Vertex AI Search.
- Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart. (n.d.). PubMed.
- DCA causes a dose-dependent increase in oxygen consumption of tumor... (n.d.). ResearchGate.
- Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. (n.d.). PMC - NIH.
- Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases. (n.d.). PMC.
- Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review. (2025, September 5). PMC - PubMed Central.
- Effect of dichloroacetate on tumor oxygen consumption in vivo. (n.d.). ResearchGate.
- Restricting tumor lactic acid metabolism using dichloroacetate improves T cell functions. (2022, January 6). PMC - NIH.
- Application Notes and Protocols for Dichloroacetate (DCA) Treatment in Cell Culture. (n.d.). Benchchem.
- Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). (n.d.). ResearchGate.
- Effect of dichloroacetate on tumor lactate production in... (n.d.). ResearchGate.
- Oxygen metabolism during liver transplantation: the effect of dichloroacetate. (n.d.). PubMed.
- Influence of dichloroacetate (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy?. (n.d.). PubMed.
- 13 C-labeling approaches for metabolism analysis. (n.d.). ResearchGate.
- Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells. (n.d.). PMC - NIH.
- 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. (n.d.). PMC - PubMed Central.
- Oxygen Consumption Can Regulate the Growth of Tumors, a New Perspective on the Warburg Effect. (n.d.). NIH.
- In vivo evaluation of tumour acidosis for assessing the early metabolic response and onset of resistance to dichloroacetate by using magnetic resonance pH imaging. (2017, June 7). Spandidos Publications.
- An overview of methods using 13C for improved compound identification in metabolomics and natural products. (n.d.). Frontiers.
- Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin. (2020, February 21). PMC - PubMed Central.
- Seahorse XF96 Protocol – adapted from Agilent. (n.d.). Unknown Source.
- Influence of Dichloroacetate (DCA) on Lactate Production and Oxygen Consumption in Neuroblastoma Cells. (2012, January 9). Karger Publishers.
- Effect of DCA on cytotoxicity. Indicated cell lines were grown and... (n.d.). ResearchGate.
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). NIH.
- 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity. (1989, November 4). MDPI.
- Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. (2022, June 22). YouTube.
- Overview of 13c Metabolic Flux Analysis. (n.d.). Creative Proteomics.
- Sodium Dichloroacetate (DCA) | PDK Inhibitor | CAS 2156-56-1. (n.d.). Selleck Chemicals.
- A guide to 13C metabolic flux analysis for the cancer biologist. (2018, April 16). PMC - PubMed Central.
- User Guide: Agilent Seahorse Units. (n.d.). Unknown Source.
- Agilent Seahorse XF Real-Time ATP Rate Assay Kit. (n.d.). SickKids Research Institute.
- XF 96 Training Manual. (n.d.). Unknown Source.
- Reversal of the glycolytic phenotype by dichloroacetate inhibits metastatic breast cancer cell growth in vitro and in vivo. (n.d.). DCA Guide.
- An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology. (2022, March 2). PubMed Central.
- Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. (n.d.). NIH.
- How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Promega Corporation.
- A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). PubMed Central.
- Sodium dichloroacetate | PDK Inhibitor. (n.d.). MedChemExpress.
- Dichloroacetate Decreases Cell Health and Activates Oxidative Stress Defense Pathways in Rat Alveolar Type II Pneumocytes. (n.d.). PMC - NIH.
- Complementary Approaches: Dichloroacetate (DCA). (n.d.). CancerQuest.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of dichloroacetate (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. dcaguide.org [dcaguide.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Restricting tumor lactic acid metabolism using dichloroacetate improves T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tabaslab.com [tabaslab.com]
- 26. biotech.cornell.edu [biotech.cornell.edu]
- 27. cpu.edu.cn [cpu.edu.cn]
A Senior Application Scientist's Guide to 13C Labeled Metabolic Probes: A Comparative Analysis
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, 13C-labeled metabolic probes are indispensable tools. These stable isotope tracers allow for the precise quantification of metabolic fluxes, providing a dynamic snapshot of cellular activity that is unattainable with traditional endpoint assays. This guide offers a comparative analysis of commonly used 13C labeled metabolic probes, delving into their specific applications, performance, and the experimental design considerations crucial for robust and reproducible results.
The Central Role of 13C Metabolic Flux Analysis (13C-MFA)
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique that utilizes 13C-labeled substrates to trace the flow of carbon atoms through metabolic pathways.[1][2][3] By culturing cells with a nutrient source where some of the naturally abundant ¹²C atoms are replaced by the heavy isotope ¹³C, we can track the incorporation of these labeled carbons into downstream metabolites.[4] The resulting mass isotopomer distributions (MIDs) are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4] This data, when integrated with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes—the rates of reactions within the cell.[4]
Comparative Analysis of Key 13C Labeled Probes
The choice of a 13C labeled probe is paramount and dictates the precision with which specific metabolic fluxes can be determined.[5] This section provides a comparative overview of the most widely used probes, supported by experimental findings.
13C-Labeled Glucose Tracers
Glucose is a primary carbon source for most cultured cells, feeding into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The specific labeling pattern of the glucose molecule significantly impacts the information that can be gleaned from a tracer experiment.
| 13C-Labeled Glucose Tracer | Primary Application(s) | Performance Insights | Limitations |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Computationally and experimentally shown to provide the most precise estimates for glycolytic and PPP fluxes, as well as overall network fluxes in mammalian cells.[4][5] | Less informative for the TCA cycle compared to uniformly labeled glucose or glutamine tracers. |
| [U-¹³C₆]Glucose | General Central Carbon Metabolism, TCA Cycle | Provides broad labeling of central carbon metabolism intermediates. It is one of the most common tracers for investigating the TCA cycle.[6] | Can be less precise for specific pathways like the PPP compared to positionally labeled tracers. |
| [1-¹³C]Glucose & [6-¹³C]Glucose | Glycolysis, PPP, TCA Cycle | Historically common tracers. The position of the label allows for the differentiation of pathways based on the fate of the C1 and C6 carbons. | Outperformed by [1,2-¹³C₂]Glucose, [2-¹³C]Glucose, and [3-¹³C]Glucose in terms of flux precision for glycolysis and the PPP in mammalian cells.[5] |
| [2-¹³C]Glucose & [3-¹³C]Glucose | Glycolysis, PPP | Offer improved precision for glycolytic and PPP flux estimations compared to [1-¹³C]Glucose.[5] | Less commonly used than [1,2-¹³C₂]Glucose, which generally provides the highest precision. |
A study evaluating various ¹³C glucose and glutamine tracers in a tumor cell line demonstrated that [1,2-¹³C₂]glucose provided the most precise estimates for glycolysis, the pentose phosphate pathway, and the overall network.[5] Tracers such as [2-¹³C]glucose and [3-¹³C]glucose also outperformed the more commonly used [1-¹³C]glucose .[5]
13C-Labeled Glutamine Tracers
Glutamine is another critical nutrient, especially for rapidly proliferating cells like cancer cells. It serves as a key anaplerotic substrate, replenishing the TCA cycle, and is a major source of carbon for biosynthesis.
| 13C-Labeled Glutamine Tracer | Primary Application(s) | Performance Insights | Limitations |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation, Lipogenesis | Considered the preferred isotopic tracer for the analysis of the tricarboxylic acid (TCA) cycle.[4][5] It produces rich labeling patterns in TCA cycle intermediates, allowing for precise flux quantification.[7][8] | Provides limited information on glycolytic pathways. |
| [1-¹³C]Glutamine | Reductive Carboxylation | Useful for specifically tracing the contribution of glutamine to citrate and downstream metabolites via reductive carboxylation. | Less informative for the oxidative TCA cycle as the label is lost as CO₂. |
| [5-¹³C]Glutamine | Reductive Carboxylation, Lipogenesis | Used to trace the contribution of glutamine to lipid synthesis via reductive carboxylation. | Provides more specific but less comprehensive labeling of the TCA cycle compared to [U-¹³C₅]Glutamine. |
For interrogating the TCA cycle, [U-¹³C₅]glutamine is the tracer of choice, offering high precision in estimating anaplerotic and TCA cycle fluxes.[5]
Other Notable 13C-Labeled Probes
Beyond glucose and glutamine, other labeled substrates can provide unique insights into specific metabolic pathways.
-
13C-Labeled Pyruvate: [1-¹³C]pyruvate is extensively used in hyperpolarized magnetic resonance imaging (HP-MRI) to non-invasively probe metabolic activity in vivo, particularly the conversion of pyruvate to lactate, which is often elevated in tumors (the Warburg effect).[9][10][11][12] This technique allows for real-time metabolic imaging in preclinical models and clinical studies.[9][11][12]
-
13C-Labeled Fatty Acids: These tracers are used to study fatty acid oxidation (FAO) and de novo lipogenesis. By tracing the incorporation of labeled fatty acids into complex lipids and their breakdown products, researchers can investigate the dynamics of lipid metabolism.[13][14]
Experimental Design and Protocols
The success of a 13C-MFA experiment hinges on a meticulously planned and executed protocol. Below are generalized, step-by-step methodologies for key experiments.
Experimental Workflow for Comparative 13C-MFA
Caption: Fate of [1,2-¹³C₂]Glucose in Glycolysis and the Pentose Phosphate Pathway.
Caption: Tracing [U-¹³C₅]Glutamine through the TCA Cycle and Reductive Carboxylation.
Conclusion: Making an Informed Choice
The selection of a 13C labeled metabolic probe is a critical decision that directly impacts the quality and interpretability of metabolic flux data. While [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine have emerged as powerful and often complementary tools for dissecting central carbon metabolism in mammalian cells, the optimal choice of tracer ultimately depends on the specific biological question being addressed. For researchers aiming to dissect glycolysis and the PPP, [1,2-¹³C₂]glucose offers superior precision. Conversely, for a detailed analysis of the TCA cycle and anaplerotic pathways, [U-¹³C₅]glutamine is the tracer of choice. By carefully considering the strengths and limitations of each probe and adhering to rigorous experimental protocols, researchers can unlock a wealth of information about the dynamic metabolic landscape of their biological system of interest.
References
-
13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. (n.d.). Bio-protocol. Retrieved January 15, 2026, from [Link]
-
Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. (2024). Cancers, 16(2), 346. [Link]
-
De Falco, B., Giannino, F., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26059-26081. [Link]
-
Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(5), 457-466. [Link]
-
Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. (2022). RSC Advances. [Link]
-
Ros, S., et al. (2021). Metabolic imaging with hyperpolarized [1-13C] pyruvate in patient-derived preclinical mouse models of breast cancer. STAR protocols, 2(3), 100608. [Link]
-
Chaumeil, M. M., et al. (2014). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients. Cancer research, 74(13), 3454-3463. [Link]
-
Crane, J. C., et al. (2014). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients. Cancer research, 74(13), 3454-3463. [Link]
-
Hyperpolarized 13C Metabolic Magnetic Resonance Spectroscopy and Imaging. (2022). JoVE. Retrieved January 15, 2026, from [Link]
-
13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells. (2014). Methods in enzymology, 542, 369-385. [Link]
-
Yuan, M., et al. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Metabolites, 7(2), 21. [Link]
-
De Falco, B., Giannino, F., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26059-26081. [Link]
-
Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(6), 698-709. [Link]
-
Antoniewicz, M. R. (2021). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic engineering, 63, 2-12. [Link]
-
Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. (2025). Bio-protocol. Retrieved January 15, 2026, from [Link]
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of industrial microbiology & biotechnology, 42(3), 317-325. [Link]
-
Tumanov, S., & Kamphorst, J. J. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1203, 229-240. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-11. [Link]
-
DOT Language. (2024). Graphviz. Retrieved January 15, 2026, from [Link]
-
Fan, J., et al. (2015). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 54(36), 8873-8884. [Link]
-
Experimental design, plasma glucose labeling and ¹³C pathway enrichment in tissues. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
13C-labeled glucose for 13C-MFA. (n.d.). Creative Proteomics. Retrieved January 15, 2026, from [https://www.creative-proteomics.com/services/13c-labeled-glucose-for-13c-mfa.htm]([Link] proteomics.com/services/13c-labeled-glucose-for-13c-mfa.htm)
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 15, 2026, from [Link]
-
13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. (2024). bioRxiv. [Link]
-
Simple Graph - GraphViz Examples and Tutorial. (n.d.). cs.cmu.edu. Retrieved January 15, 2026, from [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved January 15, 2026, from [Link]
Sources
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas | Semantic Scholar [semanticscholar.org]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 9. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic imaging with hyperpolarized [1-13C] pyruvate in patient-derived preclinical mouse models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Target Engagement of Sodium Dichloroacetate-13C2
In the landscape of metabolic research, particularly in the study of cancer metabolism and other proliferative diseases, Sodium Dichloroacetate (DCA) has emerged as a significant modulator. By inhibiting Pyruvate Dehydrogenase Kinase (PDK), DCA reactivates the Pyruvate Dehydrogenase Complex (PDC), thereby promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation instead of its conversion to lactate.[1][2][3] This guide provides a comprehensive comparison of methodologies to confirm the target engagement of its stable isotope-labeled analogue, Sodium Dichloroacetate-13C2 (DCA-13C2), offering researchers the technical insights and experimental frameworks necessary for robust and reliable studies.
The use of DCA-13C2 provides a powerful tool to trace the metabolic fate of this small molecule inhibitor and its influence on cellular metabolism. Confirming that DCA-13C2 is engaging its target, PDK, is a critical first step in any experiment. This guide will compare and contrast direct and indirect methods of confirming target engagement, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as primary analytical platforms, and introducing complementary biochemical assays.
The Central Role of DCA in Cellular Metabolism
DCA's primary mechanism of action is the inhibition of PDK. PDK phosphorylates and inactivates the E1α subunit of the PDC, a key gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[3] In many cancer cells, a phenomenon known as the Warburg effect is observed, where cells favor aerobic glycolysis, converting glucose to lactate even in the presence of oxygen.[1] By inhibiting PDK, DCA reverses this glycolytic phenotype, shunting pyruvate into the mitochondria and enhancing oxidative phosphorylation.[1][2]
Visualizing the Mechanism of Action of DCA
Caption: Mechanism of Sodium Dichloroacetate (DCA) action.
Comparative Analysis of Analytical Techniques
Confirming the target engagement of DCA-13C2 can be approached through various analytical techniques, each with its own set of advantages and limitations. The two most powerful techniques for tracing stable isotopes are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (femtomolar to attomolar range)[4] | Lower (micromolar range)[4] |
| Resolution | High mass resolution allows for the separation of molecules with very similar masses. | High spectral resolution allows for the identification of different chemical environments of the same nucleus. |
| Quantification | Relative quantification is straightforward; absolute quantification requires labeled internal standards. | Inherently quantitative, allowing for the determination of absolute concentrations of metabolites.[5][6] |
| Sample Preparation | Often requires derivatization and chromatographic separation (LC-MS, GC-MS).[7] | Minimal sample preparation is needed, and analysis can be performed on intact cells or tissues.[5][7] |
| Information Provided | Provides information on the mass-to-charge ratio of molecules and their fragments, allowing for the determination of isotopic enrichment. | Provides detailed structural information, including the position of the 13C label within a molecule and information on metabolic fluxes.[8] |
| Throughput | Generally higher throughput compared to NMR. | Can be lower throughput due to longer acquisition times. |
Experimental Approaches to Confirm Target Engagement
We will now delve into specific experimental protocols to confirm the engagement of DCA-13C2 with its target, PDK, and the downstream metabolic consequences.
Direct Measurement of Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a ligand to its target protein in a cellular context.[9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with DCA-13C2 at various concentrations for a specified time. Include a vehicle-treated control group.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Separation of Soluble Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the abundance of PDK in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry.[12]
-
Data Interpretation: A positive target engagement is indicated by a shift in the melting curve of PDK to higher temperatures in the DCA-13C2-treated samples compared to the vehicle control.
Indirect Measurement of Target Engagement: Metabolic Tracing with MS and NMR
The inhibition of PDK by DCA-13C2 leads to predictable changes in the metabolic flux of pyruvate. By tracing the fate of 13C-labeled substrates, we can indirectly confirm the engagement of DCA-13C2.
A. Mass Spectrometry-Based Metabolomics
LC-MS is a highly sensitive method to measure the abundance of 13C-labeled metabolites.[13][14][15]
Experimental Workflow
Caption: LC-MS-based metabolic tracing workflow.
Step-by-Step Protocol:
-
Cell Culture and Labeling: Culture cells in a medium containing a 13C-labeled substrate, such as [U-13C]-glucose. Treat the cells with DCA-13C2 or a vehicle control.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a suitable solvent system (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the extracts using an LC-MS/MS system. Develop a targeted method to quantify lactate, pyruvate, and key TCA cycle intermediates (e.g., citrate, α-ketoglutarate, succinate, malate).[14][15][16]
-
Data Analysis: Determine the mass isotopologue distribution for each metabolite. A successful engagement of DCA-13C2 will result in a decreased ratio of 13C-lactate to 13C-pyruvate and an increased incorporation of 13C into TCA cycle intermediates.[17][18]
B. NMR-Based Metabolic Flux Analysis
NMR spectroscopy provides a powerful, non-invasive method to trace metabolic pathways in living cells.[19][20][21]
Step-by-Step Protocol:
-
Cell Culture and Labeling: Grow cells in a medium containing a 13C-labeled substrate (e.g., [1,2-13C]-glucose) and treat with DCA-13C2 or vehicle.
-
Sample Preparation: For in vitro studies, cells can be packed into an NMR tube. For in vivo studies, the organism can be placed within the NMR spectrometer.
-
NMR Data Acquisition: Acquire 1D and 2D 13C NMR spectra.
-
Data Analysis: Analyze the spectra to identify and quantify 13C-labeled metabolites. The unique splitting patterns (J-coupling) in the spectra provide information about the position of the 13C label and can be used to determine metabolic fluxes.[8] A shift from glycolytic flux to TCA cycle activity will be evident by changes in the labeling patterns of lactate, alanine, and glutamate.
Biochemical Assays for PDK and PDC Activity
Directly measuring the enzymatic activity of PDK and its downstream target, the PDC, provides a functional confirmation of DCA-13C2 engagement.
A. PDK Activity Assay
The activity of PDK can be measured by its ability to phosphorylate the PDC. A common method involves measuring the incorporation of radioactive phosphate (32P) from ATP into the PDC. Alternatively, non-radioactive methods that measure ADP production can be used.[1]
Step-by-Step Protocol:
-
Isolate Mitochondria: Isolate mitochondria from cells treated with DCA-13C2 or vehicle.
-
Immunoprecipitate PDK: Immunoprecipitate PDK from the mitochondrial lysates.
-
Kinase Reaction: Incubate the immunoprecipitated PDK with purified PDC, ATP, and a buffer system.
-
Measure PDC Phosphorylation: Quantify the phosphorylation of the PDC E1α subunit using a phospho-specific antibody via Western blot or by measuring ADP production using a commercial kit.
-
Data Interpretation: A decrease in PDC phosphorylation in the DCA-13C2-treated samples indicates inhibition of PDK activity.[2][22]
B. PDC Activity Assay
The activity of the PDC can be measured spectrophotometrically by following the reduction of NAD+ to NADH.[3][23][24][25]
Step-by-Step Protocol:
-
Prepare Cell Lysates: Prepare lysates from cells treated with DCA-13C2 or vehicle.
-
Enzyme Reaction: Add the cell lysate to a reaction mixture containing pyruvate, NAD+, coenzyme A, and other necessary cofactors.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Data Interpretation: An increase in the rate of NADH production in the DCA-13C2-treated samples indicates an increase in PDC activity.[26]
Conclusion
Confirming the target engagement of this compound is fundamental to the integrity of any research investigating its metabolic effects. This guide has presented a comparative overview of direct and indirect methods, providing the rationale and step-by-step protocols for their implementation.
-
For direct confirmation of binding , the Cellular Thermal Shift Assay (CETSA) is a robust method.
-
For detailed metabolic phenotyping and flux analysis , Mass Spectrometry and NMR spectroscopy are indispensable tools, offering complementary information on isotopic enrichment and metabolic pathways.
-
For functional validation of target engagement , biochemical assays measuring PDK and PDC activity provide a direct link between DCA-13C2 treatment and its enzymatic consequences.
By selecting the appropriate combination of these techniques, researchers can confidently establish the on-target activity of DCA-13C2 and proceed to unravel its complex effects on cellular metabolism.
References
-
[High Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Correlating the Metabolic Changes of Lactate, Pyruvate and L-Glutamine with Induced Tamoxifen Resistant MCF-7 Cell Line Potential Molecular Changes]([Link] analytes/22-12-00627)
Sources
- 1. Inhibition of PDK modulates radiotherapy resistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dcaguide.org [dcaguide.org]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highlighting the tricarboxylic acid cycle: liquid and gas chromatography-mass spectrometry analyses of (13)C-labeled organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In Vivo NMR for 13C metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Differential effect of DCA treatment on the pyruvate dehydrogenase complex in patients with severe PDHC deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. Sci-Hub. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation / Anal. Methods, 2014 [sci-hub.red]
- 26. Solved Identify the status of the pyruvate dehydrogenase | Chegg.com [chegg.com]
A Senior Application Scientist's Guide to Validating Isotopic Enrichment Analysis for 13C2-DCA Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Validation in 13C2-DCA Metabolic Tracing
Dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has garnered significant interest for its ability to modulate cellular metabolism.[1] By inhibiting PDK, DCA promotes the activity of the pyruvate dehydrogenase (PDH) complex, effectively shifting metabolism from glycolysis towards oxidative phosphorylation.[2][3][4] This mechanism makes DCA a compelling agent for studying and potentially treating diseases characterized by metabolic dysregulation, such as cancer and genetic mitochondrial disorders.[4]
This guide provides an in-depth, experience-driven framework for validating 13C2-DCA isotopic enrichment studies. We will move beyond simple checklists to explain the causality behind each validation step, compare key analytical methodologies, and provide actionable protocols to ensure the scientific integrity of your findings.
The Principle: Tracing the Fate of 13C from DCA
Upon entering the cell, 13C2-DCA influences the PDH complex, which decarboxylates pyruvate to form acetyl-CoA. When 13C-labeled pyruvate (derived from a tracer like 13C-glucose) is present, the action of DCA enhances the flow of these labeled carbons into the Tricarboxylic Acid (TCA) cycle. The 13C atoms are incorporated into acetyl-CoA and subsequently into citrate, α-ketoglutarate, and other TCA cycle intermediates. By measuring the mass shifts in these metabolites using mass spectrometry, we can quantify the metabolic flux through this critical junction.[6]
Caption: Metabolic pathway showing 13C2-DCA's mechanism of action.
A Framework for Self-Validating Protocols
A trustworthy isotopic tracing experiment is a self-validating one. This means building checkpoints and controls into the workflow from the beginning. We can categorize the validation process into two main pillars: Analytical Method Validation and Biological System Validation .
Pillar 1: Analytical Method Validation
Before analyzing biological samples, the measurement system itself—typically Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS)—must be proven to be accurate, precise, and robust.
Key Parameters & The "Why":
-
Linearity and Range: It's crucial to establish that the instrument's response is proportional to the concentration of the analyte over a specific range. For isotopic studies, this extends to demonstrating a linear relationship between known isotopic enrichments and the measured enrichments. This ensures that you can trust the quantitation of labeling in your experimental samples, whether the enrichment is 5% or 95%.
-
Accuracy and Precision: Accuracy is how close a measurement is to the true value, while precision is the reproducibility of that measurement. In this context, we assess the accuracy of measuring the mass isotopologue distribution (MID).[7] Poor accuracy can lead to incorrect flux calculations, while poor precision can obscure real biological differences between sample groups.
-
Limit of Detection (LOD) and Quantification (LOQ): You must know the lowest concentration and enrichment level your method can reliably detect and quantify. This is critical for low-abundance metabolites or pathways with slow turnover, where isotopic labeling may be minimal.
-
Matrix Effects: Biological samples are complex mixtures. Co-eluting compounds from the sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of your target analyte in the mass spectrometer's source, leading to inaccurate quantification.[8][9][10] Quantifying and correcting for these effects is non-negotiable for reliable data.[11][12]
Protocol: Validating Linearity and Accuracy of Isotopic Enrichment
This protocol describes how to create a standard curve to validate the measurement of isotopic enrichment for a key metabolite, such as citrate.
Objective: To demonstrate that the LC-MS method can accurately and linearly measure the percentage of 13C enrichment.
Materials:
-
Unlabeled (12C) citrate standard.
-
Uniformly labeled 13C6-citrate standard.
-
Solvent appropriate for your chromatography (e.g., 80:20 acetonitrile:water).
-
Calibrated pipettes.
-
LC-MS system.
Procedure:
-
Prepare Stock Solutions: Create 1 mM stock solutions of both unlabeled (12C) and fully-labeled (13C6) citrate.
-
Create Calibration Standards: In a series of microcentrifuge tubes, mix the 12C and 13C6 stock solutions to create a set of standards with a constant total citrate concentration but varying isotopic enrichment.
-
Standard 1: 100% 12C, 0% 13C6
-
Standard 2: 95% 12C, 5% 13C6
-
Standard 3: 90% 12C, 10% 13C6
-
Standard 4: 75% 12C, 25% 13C6
-
Standard 5: 50% 12C, 50% 13C6
-
Standard 6: 25% 12C, 75% 13C6
-
Standard 7: 0% 12C, 100% 13C6
-
-
LC-MS Analysis: Analyze each standard in triplicate using your established LC-MS method. Acquire full scan data to observe the entire isotopologue distribution for citrate (from M+0 to M+6).
-
Data Processing: For each analysis, extract the peak areas for each isotopologue of citrate. Calculate the measured percent enrichment using the formula: % Enrichment = (Sum of labeled isotopologue areas / Sum of all isotopologue areas) * 100
-
Evaluation:
-
Linearity: Plot the Measured % Enrichment against the Known % Enrichment. Perform a linear regression. An R2 value > 0.99 indicates excellent linearity.
-
Accuracy: For each standard, calculate the accuracy as: Accuracy (%) = (Measured % Enrichment / Known % Enrichment) * 100 Acceptable accuracy is typically within 85-115%.
-
Pillar 2: Biological System Validation
Once the analytical platform is validated, you must validate the experimental system to ensure the biological interpretation of the data is sound.
Key Parameters & The "Why":
-
Tracer Purity and Stability: It is essential to verify the isotopic purity of the purchased 13C2-DCA. Impurities can introduce confounding variables. Stability should also be confirmed under your specific cell culture conditions.
-
Metabolic Steady State: Isotope tracing experiments are most easily interpreted when the underlying metabolic system is in a steady state—meaning the concentrations of metabolites are constant.[13] Introducing the tracer should not, by itself, perturb the system. This is achieved by replacing the unlabeled nutrient with its labeled counterpart in otherwise identical media.[13]
-
Isotopic Steady State: This refers to the time it takes for the isotopic enrichment in a given metabolite to become constant after the introduction of the tracer.[13] Different pathways have vastly different turnover rates; glycolysis may reach isotopic steady state in minutes, while nucleotide biosynthesis can take many hours.[13] Flux analysis is typically performed at isotopic steady state, so determining this time point is a critical preliminary experiment.
Caption: A high-level workflow for validating isotopic enrichment studies.
Protocol: Determining Isotopic Steady State
Objective: To determine the optimal time point for harvesting cells after 13C2-DCA and 13C-glucose administration to ensure key metabolites have reached isotopic steady state.
Materials:
-
Cultured cells of interest.
-
Standard culture medium.
-
Tracer medium: Identical to standard medium but with unlabeled glucose replaced by U-13C6-glucose. Use dialyzed fetal bovine serum to minimize unlabeled metabolites.[14]
-
13C2-DCA.
-
Ice-cold saline for washing.
-
Liquid nitrogen for flash-freezing.
-
Metabolite extraction buffer (e.g., 80% methanol).
Procedure:
-
Cell Culture: Plate cells and grow them to the desired confluency (typically ~80%). Ensure you have enough plates for all time points, with at least 3 replicates per time point.
-
Establish Metabolic Steady State: Ensure cells are in a steady growth phase. A day before the experiment, replace the medium to provide fresh nutrients.
-
Tracer Introduction:
-
Aspirate the standard medium.
-
Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed tracer medium containing the desired concentration of 13C2-DCA. This is Time = 0.
-
-
Time-Course Harvesting: Harvest cell samples at a series of time points. The exact times will depend on the expected pathway dynamics, but a broad range is recommended for the initial experiment.
-
Suggested time points: 0 min (control), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 16 hr.
-
-
Rapid Quenching and Extraction:
-
At each time point, rapidly aspirate the tracer medium.
-
Place the plate on dry ice and wash the cell monolayer with ice-cold saline.
-
Immediately flash-freeze the plate in liquid nitrogen to halt all enzymatic activity.
-
Add ice-cold extraction buffer to the frozen plate, scrape the cells, and collect the extract.
-
-
LC-MS Analysis: Analyze the extracts and determine the percent enrichment of key downstream metabolites (e.g., citrate, malate, aspartate) at each time point.
-
Evaluation: Plot the percent enrichment for each metabolite as a function of time. The point at which the enrichment curve plateaus is the time required to reach isotopic steady state. This is the optimal harvest time for future flux experiments.
Comparison of Analytical Platforms: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision in metabolomics study design.[15] Each has distinct advantages and is suited to different types of metabolites.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase.[16] | Separates polar, non-volatile, and thermally labile compounds in the liquid phase.[17] |
| Sample Derivatization | Almost always required for polar metabolites (e.g., TCA cycle acids) to increase volatility and thermal stability.[16] | Generally not required, allowing for analysis of native compounds. |
| Ionization | Primarily Electron Ionization (EI), which is "hard" and creates extensive, reproducible fragmentation.[16] | Primarily Electrospray Ionization (ESI), which is "soft" and typically preserves the parent molecule. |
| Compound Identification | High confidence. EI fragmentation patterns are highly reproducible and can be matched against large, established libraries (e.g., NIST).[16] | More challenging. ESI produces limited fragmentation. Identification relies on accurate mass and retention time matching with authentic standards. |
| Metabolite Coverage | Excellent for central carbon metabolism (amino acids, organic acids, sugars) after derivatization.[18] | Broader coverage of diverse chemical classes, including nucleotides, lipids, and cofactors.[19] |
| Throughput | Can be lower due to the derivatization step and longer chromatography run times. | Generally higher, especially with modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems. |
Expert Insight: For tracing 13C from glucose and DCA into the TCA cycle, both platforms are viable. GC-MS offers the advantage of highly confident identification through its standardized libraries. However, the required derivatization step can be a source of variability. LC-MS provides a more direct measurement of the native metabolites and is often more sensitive, but requires rigorous confirmation of metabolite identity using authentic standards. For most modern labs, the flexibility and sensitivity of LC-MS make it the preferred platform for targeted isotopic tracing studies.[20]
Conclusion: The Foundation of Reliable Metabolic Research
The validation of isotopic enrichment analysis is not a preliminary, one-off task but an integral part of the entire experimental process. By implementing a self-validating framework that encompasses both the analytical measurement and the biological system, researchers can build a foundation of trust in their data. Explaining the causality behind each validation step—from assessing matrix effects to determining isotopic steady state—transforms protocols from a series of steps into a robust scientific investigation. This rigorous approach is the only way to ensure that the fascinating metabolic shifts revealed by 13C2-DCA are genuine biological phenomena, paving the way for credible insights in both basic research and therapeutic development.
References
- Time in Washington, DC, US. Google Search. Accessed January 12, 2024.
-
Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards. PubMed. Accessed January 12, 2024. [Link]
-
Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. ACS Publications. Accessed January 12, 2024. [Link]
-
Understanding Dichloroacetate (DCA): A Metabolic Modulator for Cancer and Beyond. Nootropics Depot. Accessed January 12, 2024. [Link]
-
Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. National Institutes of Health. Accessed January 12, 2024. [Link]
-
Matrix effect on chemical isotope labeling and its implication in metabolomic sample preparation for quantitative metabolomics. ResearchGate. Accessed January 12, 2024. [Link]
-
A general approach to calculating isotopic distributions for mass spectrometry. Wiley Online Library. Accessed January 12, 2024. [Link]
-
Overcoming Sample Matrix Effect in Quantitative Blood Metabolomics Using Chemical Isotope Labeling Liquid Chromatography Mass Spectrometry. ACS Publications. Accessed January 12, 2024. [Link]
-
Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. National Institutes of Health. Accessed January 12, 2024. [Link]
-
Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart. PubMed. Accessed January 12, 2024. [Link]
-
Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases. National Institutes of Health. Accessed January 12, 2024. [Link]
-
Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review. National Institutes of Health. Accessed January 12, 2024. [Link]
-
A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Accessed January 12, 2024. [Link]
-
Isotopic enrichment calculator from mass spectra. GitHub. Accessed January 12, 2024. [Link]
-
Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. Accessed January 12, 2024. [Link]
-
Metabolomics and isotope tracing. National Institutes of Health. Accessed January 12, 2024. [Link]
-
Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. National Institutes of Health. Accessed January 12, 2024. [Link]
-
Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. CD Biosynsis. Accessed January 12, 2024. [Link]
-
An optimization method for untargeted MS-based isotopic tracing investigations of metabolism. PubMed Central. Accessed January 12, 2024. [Link]
-
The most common model validation strategies in Flux Balance Analysis... ResearchGate. Accessed January 12, 2024. [Link]
-
Stable Isotope Tracing Experiments Using LC-MS. Springer Link. Accessed January 12, 2024. [Link]
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. ACS Publications. Accessed January 12, 2024. [Link]
-
Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research. PubMed. Accessed January 12, 2024. [Link]
-
Model validation and selection in metabolic flux analysis and flux balance analysis. ResearchGate. Accessed January 12, 2024. [Link]
-
Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PubMed Central. Accessed January 12, 2024. [Link]
-
GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. Accessed January 12, 2024. [Link]
-
Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. MDPI. Accessed January 12, 2024. [Link]
-
Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. National Institutes of Health. Accessed January 12, 2024. [Link]
-
Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. Accessed January 12, 2024. [Link]
-
Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. MDPI. Accessed January 12, 2024. [Link]
-
Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. National Institutes of Health. Accessed January 12, 2024. [Link]
-
Using dynamic programming to create isotopic distribution maps from mass spectra. Oxford Academic. Accessed January 12, 2024. [Link]
-
Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. National Institutes of Health. Accessed January 12, 2024. [Link]
-
Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. National Institutes of Health. Accessed January 12, 2024. [Link]
-
Use of hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat. ResearchGate. Accessed January 12, 2024. [Link]
-
Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. Accessed January 12, 2024. [Link]
-
Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. Accessed January 12, 2024. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 16. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Confirming the Specificity of Sodium Dichloroacetate-13C2 Labeling
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, isotopic tracers are indispensable tools. Sodium dichloroacetate (DCA), a well-established pyruvate dehydrogenase kinase (PDK) inhibitor, is increasingly utilized in its 13C-labeled form to probe mitochondrial metabolism. However, the effective use of Sodium Dichloroacetate-13C2 hinges on a critical understanding: its primary role is not as a direct carbon source for downstream metabolites, but as a modulator of metabolic flux. This guide provides an in-depth, evidence-based framework for confirming the specificity of DCA's action, comparing analytical methodologies, and interpreting the resulting data with scientific rigor.
The True Role of this compound in Metabolic Studies
Sodium dichloroacetate works by inhibiting pyruvate dehydrogenase kinase (PDK), an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA effectively "turns on" PDH, promoting the conversion of pyruvate to acetyl-CoA and its subsequent entry into the tricarboxylic acid (TCA) cycle. While the carbon backbone of DCA can be metabolized to glyoxylate, glycine, and CO2, its contribution to the central carbon metabolite pools is generally considered negligible in the context of typical metabolic tracing experiments.
Therefore, confirming the "specificity of this compound labeling" is a misnomer. The more accurate objective is to confirm the specific metabolic reprogramming induced by DCA, as evidenced by altered labeling patterns from a primary 13C-labeled substrate like glucose or pyruvate. The 13C2 label on DCA serves primarily to confirm its presence and uptake by the cells, and potentially to track its own metabolic fate, which is distinct from the central carbon pathways being investigated.
This guide will focus on the latter, more accurate, objective. We will explore how to use this compound in conjunction with a primary 13C tracer to definitively demonstrate its specific effect on PDH activity.
Visualizing the Mechanism of Action
To understand the experimental approach, it is crucial to visualize the underlying metabolic pathway. The following diagram illustrates the central role of the PDH complex and the inhibitory action of DCA on PDK.
Caption: DCA inhibits PDK, activating PDH and shunting pyruvate to the TCA cycle.
Core Methodologies for Confirming DCA-Induced Metabolic Reprogramming
The two gold-standard analytical techniques for assessing changes in 13C labeling patterns are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers unique advantages and disadvantages in the context of metabolic flux analysis.
A Head-to-Head Comparison of Analytical Techniques
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomolar to femtomolar range) | Lower (micromolar to millimolar range) |
| Resolution | High mass resolution, separates molecules with similar masses. | High spectral resolution, identifies isotopomers. |
| Quantitation | Requires internal standards for accurate quantification. | Inherently quantitative; signal intensity is directly proportional to the number of nuclei. |
| Sample Preparation | More extensive, often requires derivatization, and is destructive. | Minimal, non-destructive, allowing for in vivo measurements. |
| Structural Information | Provides mass-to-charge ratio; fragmentation patterns can infer structure. | Provides detailed structural information, including positional isomers and isotopomers. |
| Throughput | Generally higher throughput. | Can be lower throughput due to longer acquisition times. |
Experimental Workflow: A Self-Validating System
A robust experimental design is crucial for generating trustworthy data. The following workflow incorporates the principles of a self-validating system, where internal controls and comparative analyses ensure the reliability of the findings.
A Researcher's Guide to Pyruvate Dehydrogenase Kinase (PDK) Inhibitors: Comparing the Metabolic Effects of 13C2-DCA and Other Emerging Alternatives
In the intricate landscape of cellular metabolism, the Pyruvate Dehydrogenase Complex (PDC) serves as a critical gatekeeper, controlling the entry of pyruvate into the tricarboxylic acid (TCA) cycle. The activity of PDC is, in turn, tightly regulated by a family of four isoenzymes known as Pyruvate Dehydrogenase Kinases (PDKs). By phosphorylating and inactivating PDC, PDKs effectively act as a brake on mitochondrial respiration, shunting pyruvate towards lactate production, a phenomenon famously observed in cancer cells as the Warburg effect.[1][2]
The therapeutic potential of reactivating PDC by inhibiting PDKs has garnered significant interest, particularly in oncology and metabolic diseases. Dichloroacetate (DCA), a small molecule inhibitor of all four PDK isoforms, has been the subject of extensive research for its ability to shift metabolism from glycolysis back to oxidative phosphorylation.[3][4] The use of isotopically labeled 13C2-DCA has further enabled researchers to meticulously trace the metabolic fate of this compound and its influence on cellular carbon flux, providing a deeper understanding of its mechanism of action.[5]
This guide provides a comparative analysis of the metabolic effects of 13C2-DCA and other prominent PDK inhibitors, offering insights into their mechanisms, experimental validation, and the technical considerations for their evaluation.
The Central Role of PDK in Cellular Metabolism
PDKs are serine kinases that phosphorylate the E1α subunit of PDC, leading to its inactivation.[1] This action is a key regulatory point in cellular energy production. Under conditions of high energy demand and oxygen availability, PDK activity is typically low, allowing for efficient ATP production through the TCA cycle and oxidative phosphorylation. Conversely, in hypoxic conditions or in cancer cells, PDKs are often upregulated, leading to a metabolic switch towards aerobic glycolysis.[6]
This metabolic reprogramming is not merely an adaptation for survival but also contributes to the pathogenesis of various diseases. In cancer, the increased glycolytic flux provides building blocks for rapid cell proliferation and creates an acidic microenvironment that promotes tumor invasion and metastasis.[2] Therefore, inhibiting PDKs to reverse this glycolytic switch is a promising therapeutic strategy.
Dichloroacetate (DCA) and the Power of 13C Labeling
DCA is a structural analog of pyruvate and acts as a pan-PDK inhibitor.[3] Its primary metabolic effect is the reactivation of PDC, leading to a decrease in lactate production and an increase in the oxidation of pyruvate in the mitochondria.[4] This shift from glycolysis to oxidative phosphorylation has been shown to induce apoptosis in cancer cells and improve cardiac function in ischemic conditions.[4][7]
The use of [1,2-13C2]DCA in metabolic studies has been instrumental in delineating its metabolic pathway and impact. By tracing the 13C label, researchers can follow the conversion of DCA to its metabolites, such as glyoxylate, glycolate, and oxalate, and quantify its influence on central carbon metabolism.[5] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), provides a quantitative understanding of how DCA alters the flow of carbon through various metabolic pathways.[8]
Key Metabolic Effects of DCA:
-
Stimulation of Pyruvate Oxidation: By inhibiting PDK, DCA promotes the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle.[4]
-
Reduction of Lactate Production: The increased flux of pyruvate into the mitochondria reduces its conversion to lactate in the cytoplasm.[3]
-
Induction of Apoptosis in Cancer Cells: The shift in metabolism can lead to increased production of reactive oxygen species (ROS) and activation of apoptotic pathways.[7]
-
Reversible Peripheral Neuropathy: A significant side effect that has limited its clinical application.[9]
Emerging Alternatives to DCA: A Comparative Look
While DCA has been a valuable research tool and has shown some clinical promise, its non-specific nature and potential for toxicity have driven the development of novel PDK inhibitors with improved potency and selectivity.
| Inhibitor | Mechanism of Action | Key Metabolic Effects | Advantages over DCA | Disadvantages |
| Dichloroacetate (DCA) | Pan-PDK inhibitor, pyruvate mimetic.[3] | ↑ Pyruvate Oxidation, ↓ Lactate, ↑ ROS, ↑ Apoptosis.[4][7] | Well-characterized, orally available. | Low potency, potential for neurotoxicity.[6][9] |
| PS10 | ATP-competitive inhibitor, with higher affinity for PDK2 and PDK4.[10] | ↑ Glucose Oxidation, ↓ Lactate, improved cardiac function in diabetic models.[10] | Higher potency and specificity than DCA, better pharmacokinetic profile.[10] | Still in preclinical development. |
| AZD7545 | Binds to the lipoyl-binding pocket of PDKs.[11] | Complex and sometimes contradictory effects on metabolism, can decrease OCR and increase ECAR in some cell lines.[2] | Different binding site offers potential for synergistic combinations. | Discontinued in clinical trials for undisclosed reasons, paradoxical effects on metabolism.[2][6] |
| VER-246608 | ATP-competitive pan-isoform inhibitor.[12] | ↑ PDC activity, ↑ Oxygen consumption, ↓ Glycolysis (effects more pronounced under nutrient depletion).[12] | Potent and selective ATP-competitive inhibitor. | Weakly anti-proliferative in standard culture conditions.[12] |
| DCA Derivatives (e.g., Mitaplatin) | Conjugates of DCA with other therapeutic agents (e.g., cisplatin). | Dual mechanism of action, combining metabolic modulation with DNA damage. | Potential for synergistic anti-cancer effects. | Increased complexity in pharmacokinetics and potential for combined toxicities. |
Visualizing the Metabolic Shift: The PDK-PDC Axis
The following diagram illustrates the central role of the PDK-PDC axis in directing pyruvate metabolism and how PDK inhibitors like DCA alter this balance.
Caption: The PDK-PDC metabolic checkpoint.
Experimental Protocols for Comparing PDK Inhibitors
A robust comparison of PDK inhibitors requires a multi-faceted experimental approach. Here, we outline key methodologies and provide generalized protocols.
Assessing Cellular Bioenergetics with Seahorse XF Analysis
The Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways: mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).
Experimental Workflow:
Caption: Seahorse XF experimental workflow.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density. Allow cells to adhere overnight.
-
Inhibitor Treatment: The following day, replace the growth medium with Seahorse XF assay medium and treat the cells with various concentrations of the PDK inhibitors to be tested (e.g., DCA, PS10). Include a vehicle control.
-
Assay Execution: Place the cell plate into the Seahorse XF Analyzer. The instrument measures basal OCR and ECAR.
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to assess key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and stimulates maximal respiration.
-
Rotenone & Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.[13]
-
-
Data Analysis: Analyze the changes in OCR and ECAR to determine the effects of the PDK inhibitors on basal respiration, maximal respiration, ATP production, and glycolysis. A shift towards a higher OCR/ECAR ratio indicates a metabolic switch to oxidative phosphorylation.
13C Metabolic Flux Analysis (MFA) using Mass Spectrometry and NMR
13C-MFA provides a detailed quantitative analysis of carbon flow through metabolic pathways. This is achieved by feeding cells a 13C-labeled substrate (e.g., [U-13C]glucose or, in this specific context, tracing the fate of 13C2-DCA itself) and measuring the incorporation of the 13C label into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][14][15]
Experimental Workflow:
Caption: 13C-MFA experimental workflow.
Step-by-Step Methodology:
-
Cell Culture and Labeling: Culture cells in a medium containing a 13C-labeled substrate and the PDK inhibitors of interest.
-
Metabolism Quenching and Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
Analytical Measurement: Analyze the extracts using GC-MS, LC-MS, or NMR to determine the mass isotopomer distribution of key metabolites.[14][16]
-
Flux Calculation: Use computational software to fit the measured labeling patterns to a metabolic network model, allowing for the quantification of intracellular metabolic fluxes.
By comparing the flux maps of cells treated with different PDK inhibitors, researchers can gain a highly detailed understanding of their specific effects on cellular metabolism.
Conclusion and Future Directions
The inhibition of PDKs remains a compelling strategy for targeting the metabolic vulnerabilities of cancer and other diseases. While DCA has been a foundational tool in this field, and the use of 13C2-DCA has provided invaluable mechanistic insights, the development of more potent and selective inhibitors like PS10 holds promise for greater therapeutic efficacy and reduced toxicity.
A comprehensive comparison of these inhibitors, utilizing the multi-omic approaches outlined in this guide, is essential for advancing our understanding and guiding the clinical translation of this promising class of metabolic modulators. Future research should focus on head-to-head comparisons of emerging PDK inhibitors in relevant preclinical models, with a keen eye on both on-target metabolic effects and potential off-target liabilities.
References
- Stacpoole, P. W. (2017). Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Pyruvate Dehydrogenase Kinase (PDC/PDK) Axis in Cancer.
- Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174.
- Young, C. D., & Anderson, S. M. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-13.
- Wiechert, W. (1999). Mass spectrometry for metabolic flux analysis. Biotechnology and bioengineering, 62(3), 336-351.
- Shroads, A. L., Guo, X., Langaee, T., Shuster, J. J., & Stacpoole, P. W. (2006). Age-dependent kinetics and metabolism of dichloroacetate: possible relevance to toxicity. The Journal of pharmacology and experimental therapeutics, 319(3), 1147–1155.
- Stacpoole, P. W. (2012). Dichloroacetate.
- Michelakis, E. D., Sutendra, G., Dromparis, P., Webster, L., Haromy, A., Niven, E., ... & Archer, S. L. (2010). Metabolic modulation of pulmonary hypertension: a role for dichloroacetate.
- James, M. O., & Stacpoole, P. W. (1987). Dichloroacetate derivatives.
- Western, S. (n.d.). Targeting Tumor Metabolism.
- Papandreou, I., Goliasova, T., & Denko, N. C. (2011). Anticancer drugs that target metabolism: is dichloroacetate the new paradigm?. International journal of cancer, 128(5), 1001–1008.
- Stacpoole, P. W., & Felkins, J. C. (2017). Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Pyruvate Dehydrogenase Kinase (PDC/PDK) Axis in Cancer.
- Michelakis, E. D., Webster, L., & Mackey, J. R. (2008). Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer. British journal of cancer, 99(7), 989–994.
- Zhang, W., Zhang, S. L., Hu, X., & Tam, K. Y. (2015). Pyruvate dehydrogenase kinases (PDKs)
- Giammanco, M., D'Anna, S., Ruggirello, A., & Emanuele, S. (2022). A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η1-C2H4OMe)(DMSO)(phen)]+ (phen = 1,10-Phenanthroline) Compound on Neuroblastoma Cancer Cells. International journal of molecular sciences, 23(12), 6523.
- Jäger, C., BIDE, N., He, Z., & Tholey, A. (2021).
- Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide.
- Moore, J. D., Staniszewska, A., Shaw, T., D'Alessandro, J., Davis, B., Surgenor, A., ... & Mahon, P. C. (2014). VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells. Oncotarget, 5(24), 12862.
- Araki, C., Okahashi, N., Maeda, K., Shimizu, H., & Matsuda, F. (2018). Mass Spectrometry-Based Method to Study Inhibitor-Induced Metabolic Redirection in the Central Metabolism of Cancer Cells. Metabolites, 8(2), 27.
- Kluza, J., Corazao-Rozas, P., Touil, Y., Jendoubi, M., Maire, C., Guerreschi, P., ... & Marchetti, P. (2016). Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. Cancers, 8(5), 50.
- Metallo, C. M., & Vander Heiden, M. G. (2010). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 12(6), 525–532.
- Jäger, C., Bide, N., He, Z., & Tholey, A. (2021).
- Bhujwalla, Z. M., & Glickson, J. D. (2018).
- Kato, M., Chuang, J. L., Tso, S. C., Wynn, R. M., & Chuang, D. T. (2007). Distinct structural mechanisms for inhibition of pyruvate dehydrogenase kinase isoforms by AZD7545, dichloroacetate, and radicicol. Structure, 15(8), 992–1004.
- Araki, C., Okahashi, N., Maeda, K., Shimizu, H., & Matsuda, F. (2018). Mass Spectrometry-Based Method to Study Inhibitor-Induced Metabolic Redirection in the Central Metabolism of Cancer Cells. Metabolites, 8(2), 27.
- Agilent. (n.d.).
- Moore, J. D., et al. (2014). VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells. Oncotarget, 5(24), 12862–12876.
- Filimonova, M., Shitova, A., Shevchenko, L., Soldatova, O., & Filimonov, A. (2024). In Vitro Cytotoxic Potential and In Vivo Antitumor Effects of NOS/PDK-Inhibitor T1084. International Journal of Molecular Sciences, 25(18), 1084.
- Jones, B. J., et al. (2024). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. STAR protocols, 5(2), 102988.
- Moore, J. D., et al. (2014). VER-246608 is a potent and selective ATP-competitive inhibitor of PDK.
- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-13.
- Solon-Biet, S. M., et al. (2019). Dietary Protein to Carbohydrate Ratio and Caloric Restriction: Comparing Metabolic Outcomes in Mice. Cell reports, 28(10), 2477–2484.
- Wu, C., & Gao, X. (2016). Nuclear Magnetic Resonance technique in tumor metabolism. Cancer letters, 380(2), 409–415.
- Titcomb, M. W., & Williamson, D. L. (2021). PDK2: An Underappreciated Regulator of Liver Metabolism. International journal of molecular sciences, 22(9), 4991.
- Schilperoort, M. (2021).
- Wittmann, C. (1999). Mass spectrometry for metabolic flux analysis. Biotechnology and bioengineering, 62(3), 336-351.
- Agilent. (n.d.).
- Giske, T., & Sonnewald, U. (2018). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. Metabolites, 8(3), 51.
- Pudakalakatti, S., et al. (2021). NMR Spectroscopy-Based Metabolomics of Platelets to Analyze Brain Tumors. Reports (MDPI), 4(4), 32.
- NPTEL-NOC IITM. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube.
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thechi.ca [thechi.ca]
- 5. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry-Based Method to Study Inhibitor-Induced Metabolic Redirection in the Central Metabolism of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Age-dependent kinetics and metabolism of dichloroacetate: possible relevance to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. agilent.com [agilent.com]
- 14. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 15. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nuclear Magnetic Resonance technique in tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium Dichloroacetate-13C2
In the landscape of metabolic research and drug development, isotopically labeled compounds like Sodium Dichloroacetate-13C2 are indispensable tools.[1][2] Their use, however, necessitates a rigorous adherence to safety and disposal protocols, not due to the stable isotope, but because of the inherent chemical properties of the dichloroacetate (DCA) molecule. This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity.
The core principle guiding the disposal of this compound is that the ¹³C stable isotope label does not confer radioactivity.[3][] Therefore, the disposal procedures are identical to those for unlabeled sodium dichloroacetate, governed by its classification as a hazardous chemical.[3] The Safety Data Sheet (SDS) identifies Sodium Dichloroacetate as causing skin and serious eye irritation, potentially causing respiratory irritation, and being a suspected carcinogen.[1][5][6]
Hazard Assessment & Immediate Safety Protocols
Before handling or initiating any disposal procedure, a thorough understanding of the compound's hazards is critical. This initial assessment dictates the necessary controls to mitigate risk.
Personal Protective Equipment (PPE)
A non-negotiable first line of defense is the correct use of PPE. The selection is based on the potential routes of exposure—inhalation, skin contact, and eye contact.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield with safety glasses. | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[5][7] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile, Viton). | Prevents skin contact, which can cause irritation and potential absorption of a harmful substance.[5][8] |
| Body Protection | Laboratory coat; consider a chemical-resistant apron for larger quantities. | Minimizes contamination of personal clothing and protects against spills.[5][9] |
| Respiratory Protection | Use only in a well-ventilated area (e.g., chemical fume hood). If dust or aerosols may be generated, use an approved respirator. | Prevents inhalation of the compound, which may cause respiratory tract irritation.[5][10] |
Always consult your institution's Environmental Health and Safety (EHS) office for specific PPE requirements.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in the waste management lifecycle. Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process, often increasing costs.
Objective: To safely collect all forms of this compound waste into a designated, properly labeled container.
Materials:
-
Designated hazardous waste container (sealable, chemically compatible, e.g., HDPE)
-
Hazardous waste labels (provided by your institution's EHS office)
-
Waste Log Sheet
Procedure:
-
Designate a Waste Container: Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely, clearly identifying the contents as "Hazardous Waste: this compound". List all components of any solutions, including solvents and their approximate concentrations.
-
Collect Solid Waste:
-
This includes unused or expired pure compounds, as well as grossly contaminated items like weigh boats, contaminated gloves, or paper towels used for minor spills.
-
Carefully place these items into the designated solid waste container. Avoid generating dust.[11]
-
-
Collect Aqueous/Solvent Waste:
-
Collect all experimental solutions containing this compound in a designated liquid waste container.
-
Crucially, do not mix this waste stream with other incompatible chemical wastes.
-
-
Avoid Sharps: Do not dispose of needles, syringes, or other sharps in this container. Use a dedicated sharps container for these items, which will then be managed as hazardous chemical waste.
-
Seal the Container: Keep the waste container sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.
-
Maintain a Log: For mixed liquid waste, maintain a log sheet near the container to record the amounts of different materials added. This is vital for accurate characterization by the disposal company.
On-Site Storage and Handling
Once collected, waste must be stored safely pending pickup by a licensed disposal service.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area. This area should be cool, dry, and well-ventilated.[9][10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals.[12]
Disposal Decision Workflow
The disposal of this compound is not a matter for a standard drain or trash disposal. It must be managed as a regulated hazardous waste stream. The following workflow illustrates the decision-making process.
Caption: Workflow for the safe disposal of this compound waste.
Spill & Emergency Procedures
Accidents can happen. A clear and practiced emergency plan is essential.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency number.
-
Don PPE: Before cleaning a minor spill, ensure you are wearing the appropriate PPE, including respiratory protection if the substance is a powder.
-
Contain the Spill:
-
Solid/Powder Spill: Gently sweep or scoop the material to avoid creating dust. Place it into the hazardous waste container.[11]
-
Liquid Spill: Absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth.[8][10] Do not use combustible materials like paper towels as the primary absorbent. Scoop the absorbent material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after cleanup is complete.[8]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[5][13]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Regulatory Framework
The disposal of this compound is governed by federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[14][15]
RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[15] While Dichloroacetic Acid doesn't have a specific listing like some other chlorinated acids (e.g., 2,4-D as D016[16]), waste containing it would be classified as hazardous based on its characteristic toxicity and as a suspected carcinogen. Your institution's EHS department will make the final determination and assign the appropriate waste codes for compliant disposal. All disposal must be carried out by a licensed and certified hazardous waste management company.[9][17][18]
References
-
HAZARD SUMMARY - DICHLOROACETIC ACID. New Jersey Department of Health.[Link]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.[Link]
-
Safety Data Sheet: Dichloroacetic acid sodium salt. Chemos GmbH & Co. KG.[Link]
-
DICHLOROACETIC ACID. Occupational Safety and Health Administration (OSHA).[Link]
-
Material Safety Data Sheet - Dichloroacetic Acid, 99+%. Cole-Parmer.[Link]
-
SAFETY DATA SHEET - Dichloroacetic Acid (DCA) Pharma. 1845.[Link]
-
SAFETY DATA SHEET - Dichloroacetic Acid. (2018). Spectrum Pharmacy Products.[Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.[Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.[Link]
-
Waste Code - RCRAInfo. U.S. Environmental Protection Agency.[Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. National Institutes of Health (NIH).[Link]
-
Identification and Listing of Hazardous Waste. (2023). Regulations.gov.[Link]
-
Definition of Hazardous Waste Applicable to Corrective Action for Releases From Solid Waste Management Units. (2024). Federal Register.[Link]
Sources
- 1. isotope.com [isotope.com]
- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 5. isotope.com [isotope.com]
- 6. chemos.de [chemos.de]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Waste Code [rcrainfo.epa.gov]
- 17. tcichemicals.com [tcichemicals.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium Dichloroacetate-13C2
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Sodium Dichloroacetate-13C2 (CAS No. 1173022-90-6).[1][2] The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative standards and field-proven insights. The primary directive is to mitigate risk by understanding the causality behind each safety measure.
Foundational Hazard Assessment
This compound, an isotopically labeled analogue of Sodium Dichloroacetate, must be handled with the same precautions as its unlabeled counterpart.[1] While invaluable in metabolic research, it presents tangible hazards that necessitate rigorous safety protocols.[3] The compound is classified with several hazard statements that form the basis of our protective strategy.[4][5]
Table 1: GHS Hazard Classification for Sodium Dichloroacetate
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][5][6] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [4][5][6] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer | [4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |[4][5][6] |
These classifications are not merely administrative; they are a direct mandate for the protective measures that follow. The potential for skin and eye irritation demands robust barrier protection, while the risk of respiratory irritation and suspicion of carcinogenicity compel strict control over airborne particulates.[4][5][6]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. The most effective way to mitigate exposure is to use engineering and administrative controls. Workplace controls are fundamentally better and more reliable than relying solely on PPE.[7]
-
Engineering Controls : Always handle this compound, particularly in its solid, powdered form, within a certified chemical fume hood or a similar local exhaust ventilation system.[7][8][9] This is the most critical step in preventing the generation of airborne dust and minimizing inhalation risk.[8] Facilities must also be equipped with an emergency eyewash station and a safety shower in the immediate vicinity of the handling area.[8][10]
-
Administrative Controls : Minimize the quantity of the chemical handled to what is immediately necessary. Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures.[7]
Personal Protective Equipment (PPE): A Mandated Protocol
When engineering and administrative controls are in place, the correct use of PPE provides the necessary final barrier against accidental exposure. The following PPE is mandatory for all personnel handling this compound.
Table 2: Required PPE for Handling this compound
| Protection Type | Specification | Rationale & Causality |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles with side-shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be worn over goggles when there is a risk of splashing. | Protects against the serious eye irritation (H319) that can result from contact with solid particulates or solutions.[5][6] Contact lenses should not be worn as they can absorb and concentrate irritants.[11] |
| Hand Protection | Acid-resistant gloves. Nitrile or Viton materials are recommended.[7] Check for and remove any damaged gloves before use. | Prevents skin contact, which can cause irritation (H315) and potential sensitization.[6][11] Entry through cuts or abrasions may lead to systemic effects.[11] Always wash hands thoroughly with soap and water after removing gloves.[11] |
| Body Protection | A buttoned lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, wear impervious or acid-resistant clothing.[6][7] | Provides a barrier against accidental skin contact on arms and torso. Contaminated work clothes should be laundered separately by informed individuals.[7][11] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required if engineering controls are insufficient or when handling the powder outside of a fume hood.[8] A particulate respirator (e.g., N95) is suitable for controlling dust. | Protects against inhalation of airborne dust, which can cause respiratory tract irritation (H335).[5][6] Minimizing dust generation is the primary control, but respiratory protection is a necessary backup.[8] |
Procedural Workflow for Safe Handling
A systematic approach to handling ensures that safety protocols are integrated into the experimental process from start to finish. This workflow minimizes the risk of exposure at each stage.
Diagram 1: Safe Handling Workflow A step-by-step process from preparation to cleanup.
Emergency Response and Disposal
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly reduce harm.
Table 3: Emergency Response Protocol
| Exposure Route | Immediate Action | Follow-Up |
|---|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] | Seek immediate medical attention from an ophthalmologist. |
| Skin Contact | Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[5][8] | Seek medical attention if irritation persists.[5] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[8] | Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[8] | Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| Minor Spill | (Inside a fume hood) Use dry clean-up procedures; avoid generating dust.[11] Vacuum or sweep up material and place it into a suitable, labeled container for waste disposal.[8] Decontaminate the area. |
| Major Spill | Evacuate the area. Alert emergency responders and inform them of the hazard's location and nature.[11] | Only trained personnel with appropriate PPE should handle the cleanup. |
Disposal Plan: All waste containing this compound, including empty containers and contaminated disposables, must be treated as hazardous waste.[11]
-
Collect all waste in a suitable, labeled, and securely sealed container.[8][11]
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.[11]
-
Dispose of the waste through a licensed hazardous waste management facility. Do not dispose of it in the regular trash or down the drain.[11]
-
Decontaminate empty containers before disposal, but observe all label safeguards until they are cleaned and destroyed.[11]
References
-
This compound - Data Sheet. United States Biological. [Link]
-
Common Name: DICHLOROACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Material Safety Data Sheet - Sodium Dichloroacetate, 98%. Cole-Parmer. [Link]
-
Sodium Dichloroacetate. PubChem, National Library of Medicine. [Link]
-
DICHLOROACETIC ACID. Occupational Safety and Health Administration (OSHA). [Link]
-
DICHLOROACETIC ACID - International Chemical Safety Cards. Centers for Disease Control and Prevention, NIOSH. [Link]
-
DCA safety and side effects. DCA-info.com. [Link]
-
The Dichloroacetate Dilemma: Environmental Hazard versus Therapeutic Goldmine—Both or Neither?. National Institutes of Health (NIH). [Link]
-
Safety Data Sheet: Dichloroacetic acid sodium salt. Chemos GmbH & Co.KG. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Centers for Disease Control and Prevention, NIOSH. [Link]
-
DICHLOROACETYLENE. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. dev.usbio.net [dev.usbio.net]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. isotope.com [isotope.com]
- 4. Sodium Dichloroacetate | C2HCl2NaO2 | CID 517326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. isotope.com [isotope.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
